Product packaging for Chlorphenesin Carbamate(Cat. No.:CAS No. 886-74-8)

Chlorphenesin Carbamate

Cat. No.: B1668842
CAS No.: 886-74-8
M. Wt: 245.66 g/mol
InChI Key: SKPLBLUECSEIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorphenesin carbamate (CAS 886-74-8) is a centrally-acting skeletal muscle relaxant used in research to study pain and discomfort associated with skeletal muscle trauma and inflammation . Its primary research value lies in its selective depression of polysynaptic reflex pathways at the spinal and supra-spinal levels, which is more pronounced than its effect on monosynaptic reflexes . Studies on the isolated frog spinal cord suggest its mechanism of action involves a direct effect on spinal neurons, causing slight hyperpolarization of both primary afferent terminals and motoneurons, which may prolong the refractory period and depress various reflex potentials . In vivo pharmacokinetic studies indicate that the drug is rapidly absorbed after oral administration . It is distributed throughout a large volume and has a mean biological half-life of approximately 3.14 hours . Metabolism is extensive, with a majority of the dose excreted in urine as the glucuronide conjugate . Researchers should note that common effects observed in related studies include sedation and dizziness. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO4 B1668842 Chlorphenesin Carbamate CAS No. 886-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLBLUECSEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022803
Record name Chlorphenesin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL
Record name CHLORPHENESIN CARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER

CAS No.

886-74-8, 126632-50-6
Record name Chlorphenesin carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenesin carbamate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphenesin carbamate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126632506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphenesin carbamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPHENESIN CARBAMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorphenesin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENESIN CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U5YI11WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORPHENESIN CARBAMATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQC4WI89YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORPHENESIN CARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

89-91 °C
Record name CHLORPHENESIN CARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Chlorphenesin Carbamate on Spinal Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin carbamate (CPC) is a centrally acting skeletal muscle relaxant recognized for its efficacy in alleviating discomfort associated with musculoskeletal disorders.[1][2] Its therapeutic effects are primarily mediated through direct actions on the spinal cord.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on spinal neurons, consolidating findings from key electrophysiological and in vivo studies. We will delve into its direct hyperpolarizing effects on spinal neurons, its inhibitory action on spinal reflexes, and the current evidence regarding its molecular targets. This guide presents quantitative data in structured tables, details of experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: Direct Depression of Spinal Neurons

The primary mechanism of action of this compound is the direct depression of spinal neurons, including both primary afferent terminals and motoneurons.[4][5][6] This is in contrast to peripherally acting muscle relaxants.[3] The depressant effect is characterized by hyperpolarization of the neuronal membrane, leading to a reduction in neuronal excitability.[4][5][6]

A pivotal study on the isolated bullfrog spinal cord demonstrated that this compound induces marked hyperpolarization of both dorsal and ventral roots.[4][5][6] Crucially, this effect persists in a high-magnesium and calcium-free Ringer's solution, which blocks synaptic transmission.[4][5][6] This indicates a direct action on the neuronal membrane of primary afferent terminals and motoneurons, independent of synaptic input.[4][5][6]

While the precise molecular target responsible for this hyperpolarization has not been fully elucidated, it is hypothesized that this compound stabilizes the neuronal membrane, possibly by modulating the activity of ion channels that contribute to the resting membrane potential.[7][8]

Addressing the Putative Role of the GABAergic System

Some literature suggests that this compound may enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] However, experimental evidence from studies on the frog spinal cord contradicts this hypothesis. The hyperpolarizing effect of this compound was not blocked by the GABAA receptor antagonist picrotoxin or the glycine receptor antagonist strychnine.[6] This suggests that, at least in this model system, this compound's mechanism of action is not dependent on mimicking or potentiating the effects of these major inhibitory neurotransmitters in the spinal cord.

Effects on Spinal Reflexes

This compound demonstrates a significant inhibitory effect on spinal reflexes, with a more pronounced action on polysynaptic reflexes compared to monosynaptic reflexes.[4][7][8][9] This preferential inhibition of complex polysynaptic pathways likely contributes significantly to its muscle relaxant properties.

In vivo studies in spinal rats have provided quantitative data on this differential effect. Intravenous administration of this compound leads to a dose-dependent inhibition of both the monosynaptic reflex (MSR) and the polysynaptic reflex (PSR), with the PSR being more susceptible to depression.[7][8][9] This suggests that this compound acts on interneurons within the polysynaptic pathways in the spinal cord.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from pivotal studies on the effects of this compound on spinal neurons and reflexes.

Table 1: In Vitro Effects of this compound on Frog Spinal Cord Neurons

ParameterConcentrationObserved EffectReference
Spontaneous Activity10⁻³ MDepression of spontaneous potentials in dorsal and ventral roots[6]
Membrane Potential10⁻³ MMarked hyperpolarization of primary afferent terminals and motoneurons[4][5][6]
Excitatory Amino Acid Response10⁻³ MNo modification of L-glutamate-induced depolarization, but abolition of motoneuron firing[4][5][6]
Tetanic Stimulation-Evoked Potentials10⁻³ MDepression of dorsal and ventral root potentials[4][5][6]

Table 2: In Vivo Effects of this compound on Spinal Reflexes in Rats

ParameterDose (i.v.)Time Post-Administration% Inhibition (Mean ± S.E.)Reference
Monosynaptic Reflex (MSR)50 mg/kg5 min35.2 ± 5.1[7][8][9]
20 min45.8 ± 6.3[7][8][9]
60 min28.7 ± 4.9[7][8][9]
Polysynaptic Reflex (PSR)50 mg/kg5 min68.4 ± 7.2[7][8][9]
20 min82.1 ± 5.9[7][8][9]
60 min55.3 ± 8.1[7][8][9]

Experimental Protocols

In Vitro Sucrose-Gap Recording from Isolated Frog Spinal Cord

This method allows for the recording of ventral and dorsal root potentials to assess the effects of pharmacological agents on the collective behavior of motoneurons and primary afferent terminals.

Methodology:

  • Preparation: The spinal cord of a bullfrog is isolated and mounted in a multi-compartment chamber.

  • Compartments: The chamber consists of compartments for:

    • Recording from the dorsal and ventral roots in a test solution (e.g., Ringer's solution).

    • A central compartment filled with an isotonic, non-ionic sucrose solution to electrically isolate the recording compartments.

    • A compartment for the remainder of the spinal cord in the test solution.

  • Recording: Ag-AgCl electrodes are placed in the recording and spinal cord compartments to measure the potential difference across the sucrose gap.

  • Stimulation: Supramaximal electrical stimuli can be delivered to a dorsal or ventral root to evoke reflex potentials.

  • Drug Application: this compound is added to the perfusing Ringer's solution at the desired concentration.

  • Synaptic Blockade: To test for direct neuronal effects, the standard Ringer's solution is replaced with a high-magnesium, calcium-free solution to block synaptic transmission.

In Vivo Spinal Reflex Monitoring in Spinal Rats

This protocol is used to evaluate the effects of intravenously administered drugs on monosynaptic and polysynaptic reflexes.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized, and a laminectomy is performed at the lumbar level to expose the spinal cord. The animal is spinalized by transecting the cord at the thoracic level.

  • Nerve Preparation: The dorsal root (L5 or L6) for stimulation and the ventral root for recording are carefully dissected and cut distally.

  • Stimulation and Recording: The dorsal root is placed on a stimulating electrode, and the ventral root is placed on a recording electrode. Monosynaptic reflexes are evoked by a single supramaximal stimulus to the dorsal root. Polysynaptic reflexes are evoked by repetitive stimulation.

  • Drug Administration: A cannula is inserted into a femoral vein for the intravenous administration of this compound.

  • Data Acquisition: The evoked reflex potentials are amplified, displayed on an oscilloscope, and recorded for analysis of amplitude changes over time following drug administration.

Visualizations

Proposed Mechanism of Action of this compound on Spinal Neurons

G CPC Chlorphenesin Carbamate (CPC) SpinalNeuron Spinal Neuron Membrane (Primary Afferent Terminal & Motoneuron) CPC->SpinalNeuron Direct Action IonChannels Unknown Ion Channel(s) SpinalNeuron->IonChannels Hyperpolarization Membrane Hyperpolarization IonChannels->Hyperpolarization DecreasedExcitability Decreased Neuronal Excitability Hyperpolarization->DecreasedExcitability MuscleRelaxation Skeletal Muscle Relaxation DecreasedExcitability->MuscleRelaxation

Caption: Proposed direct action of this compound on spinal neurons.

Experimental Workflow for Sucrose-Gap Recording

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolation Isolate Frog Spinal Cord Mounting Mount in Sucrose-Gap Chamber Isolation->Mounting Stimulation Stimulate Dorsal/ Ventral Root Mounting->Stimulation Recording Record Root Potentials Stimulation->Recording Analysis Analyze Changes in Membrane Potential and Reflexes Recording->Analysis DrugApp Apply Chlorphenesin Carbamate DrugApp->Recording

Caption: Workflow for sucrose-gap recording of frog spinal cord potentials.

Differential Inhibition of Spinal Reflexes

G cluster_MSR Monosynaptic Reflex (MSR) cluster_PSR Polysynaptic Reflex (PSR) SensoryInput Sensory Input (Dorsal Root) Motoneuron_MSR Motoneuron SensoryInput->Motoneuron_MSR Direct Synapse Interneuron Interneuron(s) SensoryInput->Interneuron CPC Chlorphenesin Carbamate CPC->Motoneuron_MSR Inhibition (Moderate) CPC->Interneuron Inhibition (Strong) Muscle_MSR Muscle Output Motoneuron_MSR->Muscle_MSR Motoneuron_PSR Motoneuron Interneuron->Motoneuron_PSR Muscle_PSR Muscle Output Motoneuron_PSR->Muscle_PSR

Caption: Differential inhibitory effects on spinal reflex pathways.

Conclusion and Future Directions

This compound exerts its muscle relaxant effects through a direct depressant action on spinal neurons, leading to hyperpolarization and a reduction in neuronal excitability. This action results in a potent inhibition of spinal reflexes, particularly those involving polysynaptic pathways. While the involvement of major inhibitory neurotransmitter systems like GABA and glycine appears unlikely to be the primary mechanism, the precise ion channels modulated by this compound remain to be identified.

Future research, employing techniques such as patch-clamp electrophysiology on spinal cord slices and heterologous expression systems, is warranted to elucidate the specific molecular targets of this compound. Identifying the ion channels responsible for its hyperpolarizing and membrane-stabilizing effects will provide a more complete understanding of its mechanism of action and could inform the development of novel, more targeted muscle relaxants.

References

In-Vitro Discovery of Chlorphenesin Carbamate's Muscle Relaxant Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorphenesin carbamate, a centrally acting skeletal muscle relaxant, has been a subject of investigation to elucidate its precise mechanism of action at the cellular level.[1][2] Unlike peripherally acting relaxants, its effects are primarily mediated through the central nervous system, specifically by modulating nerve signals within the spinal cord.[1] This technical guide delves into the pivotal in-vitro studies that have been instrumental in discovering and characterizing the muscle relaxant properties of this compound. It provides a detailed overview of the experimental protocols, quantitative findings, and the elucidated signaling pathways for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies on this compound, providing a comparative overview of its effects on spinal cord preparations.

Table 1: Effects of this compound on Spinal Neuron Potentials

ParameterSpeciesPreparationConcentration of this compound (CPC)Observed EffectReference
Spontaneous PotentialsBullfrogIsolated Spinal Cord10⁻³ MMarked depression in dorsal and ventral roots[3]
HyperpolarizationBullfrogIsolated Spinal Cord10⁻³ MMarked hyperpolarization in primary afferent terminals (PAT) and motoneurons (MN)[3][4]
Reflex Potentials (DR-DRP, VR-DRP, DR-VRP)BullfrogIsolated Spinal CordHigher concentrationsDepression of reflex potentials[3]
Motoneuron Firing (induced by L-aspartic & L-glutamic acid)BullfrogIsolated Spinal CordNot specifiedAbolished motoneuron firing without modifying depolarization[4]
Dorsal and Ventral Root Potentials (evoked by tetanic stimulation at 40 Hz)BullfrogIsolated Spinal Cord10⁻³ MDepression of evoked potentials[3][4]
Mono-synaptic Reflex (MSR)RatSpinal Rat50 mg/kg i.v.Inhibition[5][6]
Poly-synaptic Reflex (PSR)RatSpinal Rat50 mg/kg i.v.More susceptible to inhibition than MSR[5][6]
Motoneuron ExcitabilityRatSpinal Rat50 mg/kg i.v.Reduced[5][6]
Primary Afferent Terminal ExcitabilityRatSpinal Rat50 mg/kg i.v.Unchanged[5][6]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below to facilitate replication and further investigation.

1. Isolated Bullfrog Spinal Cord Preparation and Recording

  • Objective: To investigate the direct effects of this compound on the electrical activity of spinal neurons.

  • Animal Model: Bullfrog (Rana catesbeiana).

  • Procedure:

    • The bullfrog is pithed, and the spinal cord is isolated.

    • The isolated spinal cord is placed in a recording chamber and continuously perfused with Ringer's solution.

    • The composition of the standard Ringer's solution is: NaCl, KCl, CaCl₂, NaHCO₃, and glucose.

    • For experiments investigating direct neuronal effects, a high-Mg²⁺ and Ca²⁺-free Ringer's solution is used to block synaptic transmission.[3]

    • Ventral and dorsal root potentials are recorded using the sucrose-gap method.[3][4] This technique measures the potential difference between the portion of the root in the Ringer's solution and the portion in an isotonic sucrose solution.

    • Spontaneous activity and evoked potentials (elicited by electrical stimulation of dorsal or ventral roots) are recorded before and after the application of this compound to the perfusing solution.

    • For studying effects on amino acid-induced activity, excitatory amino acids like L-aspartic acid and L-glutamic acid are added to the perfusate.[4]

2. In-Vivo Spinal Rat Preparation for Reflex Monitoring

  • Objective: To assess the impact of intravenously administered this compound on monosynaptic and polysynaptic reflexes.

  • Animal Model: Rats.

  • Procedure:

    • Rats are anesthetized and spinalized.

    • The corresponding dorsal and ventral roots are exposed for stimulation and recording.

    • Monosynaptic reflexes (MSR) and polysynaptic reflexes (PSR) are evoked by electrical stimulation of the dorsal root, and the resulting potentials are recorded from the ventral root.[5][6]

    • The excitability of motoneurons and primary afferent terminals is assessed by measuring the threshold for firing.

    • This compound is administered intravenously at a dose of 50 mg/kg.[5][6]

    • Reflex potentials and neuronal excitability are measured before and after drug administration to determine the effects.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for Isolated Spinal Cord Assay

G cluster_prep Preparation cluster_perfusion Perfusion & Recording cluster_treatment Treatment cluster_analysis Analysis A Isolate Bullfrog Spinal Cord B Mount in Recording Chamber A->B C Perfuse with Ringer's Solution B->C D Record Baseline Activity (Sucrose-Gap Method) C->D E Apply this compound D->E F Record Post-Treatment Activity E->F G Compare Pre- and Post- Treatment Recordings F->G

Caption: Workflow of the in-vitro isolated spinal cord experiment.

Diagram 2: Proposed Signaling Pathway for this compound's Action

G cluster_neuron Neuronal Membrane CPC Chlorphenesin Carbamate MN Motoneuron (MN) CPC->MN Direct Action PAT Primary Afferent Terminal (PAT) CPC->PAT Direct Action Hyperpolarization Hyperpolarization MN->Hyperpolarization PAT->Hyperpolarization Stabilization Membrane Stabilization Hyperpolarization->Stabilization ReducedExcitability Reduced Neuronal Excitability Stabilization->ReducedExcitability InhibitionFiring Inhibition of Action Potential Firing ReducedExcitability->InhibitionFiring MuscleRelaxation Muscle Relaxation InhibitionFiring->MuscleRelaxation

Caption: Direct action of this compound on neuronal membranes.

Mechanism of Action

In-vitro studies have been crucial in differentiating the mechanism of this compound from other muscle relaxants. A key finding is that this compound directly acts on primary afferent nerve terminals and motoneurons.[3] This is evidenced by the observation that the drug induces hyperpolarization even when synaptic transmission is blocked by a high-magnesium, calcium-free Ringer's solution.[3][4]

The proposed mechanism involves the stabilization of the neuronal membrane.[5][6] By causing a slight hyperpolarization, this compound increases the threshold for neuronal firing.[1] This reduces the excitability of motoneurons, thereby diminishing the excessive neural signals that lead to muscle spasms and discomfort.[1][5][6] Interestingly, unlike some other muscle relaxants, this compound does not appear to significantly modulate GABAergic activity.[1] Furthermore, it has been shown to abolish motoneuron firing induced by excitatory amino acids without altering the initial depolarization, suggesting an effect on the action potential generation or propagation rather than on the excitatory amino acid receptors themselves.[4] This direct depressant action on spinal neurons is considered a primary contributor to its muscle relaxant effects.[3][4]

References

Delving into the Metabolic Fate of Chlorphenesin Carbamate: An In-depth Technical Guide on Initial Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial pivotal studies investigating the metabolism and excretion of the centrally acting muscle relaxant, chlorphenesin carbamate, in rat models. The following sections detail the quantitative data gleaned from these early investigations, the experimental methodologies employed, and visual representations of the metabolic pathways and experimental workflows. This information serves as a foundational resource for professionals in drug development and metabolic research.

Quantitative Analysis of this compound Metabolism and Excretion

Initial studies utilizing radiolabeled this compound provided significant insights into its absorption, distribution, metabolism, and excretion (ADME) profile in rats. Oral doses of the compound were found to be readily absorbed from the gastrointestinal tract. The primary route of elimination is via the urine, with a substantial portion also undergoing biliary excretion.

Table 1: Excretion of ¹⁴C-Labeled this compound in Rats
Excretion RoutePercentage of Administered Dose
Urine~90%
Bile36%

Note: The combined percentage exceeds 100%, which may be attributable to enterohepatic circulation or variations in experimental measurements.

Table 2: Major Metabolites Identified in a 48-Hour Rat Urine Sample
MetabolitePercentage of Administered Dose
Ether Glucuronide of this compound49%
p-Chlorophenoxyacetic Acid17%
Sulfate Conjugate of p-Chlorophenol9%
p-Chlorophenoxylactic Acid5%

Experimental Protocols

The foundational studies on this compound metabolism in rats employed methodologies centered around the use of radiolabeled compounds to trace the drug's fate in the biological system. While specific details from the original publications are summarized here, this section outlines the generalized key experimental protocols that would have been utilized.

Radiolabeled Compound Administration and Sample Collection
  • Animal Model: Male Sprague-Dawley rats were typically used for these studies. The animals were housed in metabolism cages designed to separate urine and feces.

  • Radiolabeling: this compound was labeled with Carbon-14 (¹⁴C) to enable the tracking of the parent compound and its metabolites.

  • Dosing: A solution of ¹⁴C-labeled this compound was administered orally via gavage.

  • Sample Collection:

    • Urine and Feces: Samples were collected at predetermined intervals over a 48-hour period.

    • Bile: For biliary excretion studies, rats were anesthetized, and the common bile duct was cannulated for the collection of bile.

Metabolite Analysis

The identification and quantification of this compound and its metabolites were primarily achieved through chromatographic techniques.

  • Sample Preparation: Urine and bile samples were often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase or sulfatase) to cleave conjugated metabolites prior to chromatographic analysis.

  • Chromatography:

    • Paper Chromatography and Thin-Layer Chromatography (TLC): These were the principal methods used in early studies for the separation of metabolites.

      • Stationary Phase: Whatman No. 1 paper or silica gel plates.

      • Mobile Phase: A variety of solvent systems would have been tested to achieve optimal separation. Common systems for compounds of this nature include combinations of butanol, acetic acid, and water.

      • Visualization: The separated, radiolabeled metabolites were visualized and quantified using radiochromatogram scanners.

  • Quantification: The amount of radioactivity in each separated spot on the chromatogram was measured to determine the relative proportion of each metabolite.

Visualizing the Metabolic Journey and Experimental Design

To further elucidate the metabolic processes and the structure of these foundational experiments, the following diagrams are provided.

Chlorphenesin_Carbamate_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Products CC This compound pCPAA p-Chlorophenoxyacetic Acid CC->pCPAA Oxidation pCPLA p-Chlorophenoxylactic Acid CC->pCPLA Oxidation pCP p-Chlorophenol CC->pCP Hydrolysis CC_Gluc Ether Glucuronide of This compound CC->CC_Gluc Glucuronidation Bile Bile CC->Bile Mainly as Glucuronide Urine Urine pCPAA->Urine pCPLA->Urine pCP_Sulf Sulfate Conjugate of p-Chlorophenol pCP->pCP_Sulf Sulfation CC_Gluc->Urine pCP_Sulf->Urine

Caption: Metabolic Pathway of this compound in Rats.

Experimental_Workflow cluster_animal_phase In-Vivo Experiment cluster_analysis_phase Sample Analysis cluster_data_interpretation Data Interpretation Dosing Oral Administration of ¹⁴C-Chlorphenesin Carbamate to Rats Housing Housing in Metabolism Cages Dosing->Housing Collection Collection of Urine, Feces, and Bile Housing->Collection Preparation Sample Preparation (e.g., Enzymatic Hydrolysis) Collection->Preparation Separation Chromatographic Separation (Paper or TLC) Preparation->Separation Detection Radiometric Detection and Quantification Separation->Detection Identification Metabolite Identification Detection->Identification Quantification Quantification of Excreted Radioactivity and Metabolites Identification->Quantification Pathway Elucidation of Metabolic Pathways Quantification->Pathway

Caption: Generalized Experimental Workflow for Rat Metabolism Studies.

References

An In-depth Technical Guide to the Central Nervous System Effects of Chlorphenesin Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant historically used for the symptomatic treatment of muscle spasms and pain.[1][2][3] Its primary mechanism of action is believed to be the potentiation of γ-aminobutyric acid (GABA) neurotransmission within the central nervous system (CNS), leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4] This guide provides a comprehensive overview of the CNS effects of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing insights into its pharmacokinetic profile. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts.

Mechanism of Action

This compound exerts its muscle relaxant effects by modulating synaptic transmission within the CNS, particularly in the spinal cord.[3][4] The principal mechanism is attributed to its positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[5][6]

Potentiation of GABAergic Inhibition

This compound is thought to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA.[4][5] This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron upon GABA binding, resulting in hyperpolarization of the neuronal membrane.[6] This hyperpolarized state makes the neuron less likely to fire an action potential, thus reducing overall neuronal excitability and leading to muscle relaxation.[4][6]

Effects on Spinal Reflexes

Electrophysiological studies have demonstrated that this compound preferentially depresses polysynaptic reflexes over monosynaptic reflexes in the spinal cord.[7][8] This selective inhibition of polysynaptic pathways is a key characteristic of its muscle relaxant activity.[8] The drug has been shown to reduce the excitability of motoneurons, contributing to its therapeutic effects.[7][9]

Quantitative Data on CNS Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Electrophysiological Effects on Spinal Neurons
ParameterSpeciesPreparationDose/ConcentrationKey FindingsReference
Monosynaptic Reflex (MSR)RatSpinal Rat50 mg/kg i.v.Inhibition of MSR.[7]
Polysynaptic Reflex (PSR)RatSpinal Rat50 mg/kg i.v.More susceptible to inhibition than MSR; maximum inhibition at 40 min post-administration.[7][8]
Motoneuron ExcitabilityRatSpinal Rat50 mg/kg i.v.Reduced excitability.[7]
Primary Afferent Terminal ExcitabilityRatSpinal Rat50 mg/kg i.v.No change observed.[7]
Membrane PotentialFrogIsolated Bullfrog Spinal CordNot specifiedCaused marked hyperpolarization of primary afferent terminals and motoneurons.[10][11]
Spontaneous Neuronal ActivityFrogIsolated Bullfrog Spinal CordNot specifiedDepressed spontaneous activity in primary afferent terminals and motoneurons.[10][11]
Table 2: Behavioral Effects in Rodents
Behavioral TestSpeciesDosesKey FindingsReference
Grip StrengthMouseNot specifiedDecreased grip strength.[12]
Pinna and Corneal ReflexesMouseNot specifiedInhibition of reflexes.[12]
Anticonvulsant ActivityMouseNot specifiedProtection against picrotoxin- and pentylenetetrazol-induced convulsions.[12]
Oxotremorine-induced TremorsMouseNot specifiedInhibition of tremors.[12]
Antinociceptive EffectRat (Adjuvant Arthritic)100-400 mg/kg p.o.Dose-dependent antinociceptive effect.[8]
Table 3: Human Pharmacokinetic Parameters
ParameterDoseValue (Mean ± SD)Reference
Cmax (μg/mL)250 mg2.8 ± 0.8[13]
500 mg5.1 ± 1.2[13]
Tmax (hr)250 mg1.0 ± 0.5[13]
500 mg1.2 ± 0.6[13]
AUC0-t (μg·hr/mL)250 mg8.9 ± 2.1[13]
500 mg18.3 ± 4.5[13]
t1/2 (hr)250 mg2.3 ± 0.6[13]
500 mg2.8 ± 0.7[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's CNS effects.

In Vivo Electrophysiology in Spinal Rats
  • Objective: To investigate the effects of this compound on mono- and polysynaptic reflexes and motoneuron excitability.

  • Animal Model: Male Wistar rats.

  • Surgical Preparation:

    • Anesthetize the rat with an appropriate anesthetic agent.

    • Perform a laminectomy at the lumbar level to expose the spinal cord.

    • Transect the spinal cord at the upper thoracic level to create a spinal rat preparation.

    • Maintain the animal's body temperature and physiological parameters.

  • Stimulation and Recording:

    • Isolate the dorsal and ventral roots of the lumbar spinal nerves.

    • Place stimulating electrodes on a dorsal root to elicit reflex responses.

    • Place recording electrodes on the corresponding ventral root to record the monosynaptic and polysynaptic reflexes.

    • Administer this compound intravenously (e.g., 50 mg/kg).

    • Record reflex potentials before and at various time points after drug administration.

  • Data Analysis: Measure the amplitude of the MSR and PSR to quantify the inhibitory effect of the drug.

Sucrose-Gap Recording in Isolated Frog Spinal Cord
  • Objective: To study the direct effects of this compound on the membrane potential of spinal neurons.

  • Preparation:

    • Isolate the spinal cord from a bullfrog.

    • Mount the spinal cord in a three-compartment chamber for sucrose-gap recording.

  • Recording Technique:

    • The central compartment is perfused with a non-ionic sucrose solution to electrically isolate the extracellular space.

    • One side compartment is perfused with Ringer's solution, while the other is perfused with an isotonic KCl solution to depolarize the membrane.

    • Record the potential difference between the Ringer's and KCl compartments, which reflects the membrane potential of the neurons.

    • Introduce this compound into the Ringer's solution.

  • Data Analysis: Measure changes in the recorded potential to determine if the drug causes hyperpolarization or depolarization of the spinal neurons.

Behavioral Assessment of Muscle Relaxation in Rodents
  • Objective: To evaluate the muscle relaxant effects of this compound through behavioral tests.

  • Tests:

    • Grip Strength Test: A mouse or rat is allowed to grasp a wire mesh or bar connected to a force gauge. The animal is gently pulled away, and the maximal force exerted before it loses its grip is recorded.

    • Rota-rod Test: Animals are placed on a rotating rod, and the latency to fall off is measured. A decrease in performance indicates motor incoordination and muscle relaxation.

    • Beam Walk Test: The ability of a rodent to traverse a narrow beam is assessed. Increased foot slips or inability to cross the beam suggests impaired motor coordination.

  • Procedure:

    • Acclimatize the animals to the testing apparatus.

    • Administer this compound orally or intraperitoneally at various doses.

    • Conduct the behavioral tests at specific time points after drug administration.

    • A control group receiving vehicle should be included.

  • Data Analysis: Compare the performance of the drug-treated groups to the control group to determine the dose-dependent effects on muscle relaxation and motor coordination.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

G cluster_membrane Neuronal Membrane cluster_downstream Intracellular Effects GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Cl_Influx Increased Cl- Influx GABA_A_Receptor->Cl_Influx Chlorphenesin Chlorphenesin Carbamate Chlorphenesin->GABA_A_Receptor Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

Caption: Proposed signaling pathway of this compound.

G Animal_Model Animal Model Selection (e.g., Rat, Mouse) Drug_Admin This compound Administration (p.o. or i.v.) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Rota-rod, Grip Strength) Drug_Admin->Behavioral_Testing Electrophysiology Electrophysiological Recording (e.g., Spinal Reflexes) Drug_Admin->Electrophysiology Data_Collection Data Collection Behavioral_Testing->Data_Collection Electrophysiology->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for preclinical evaluation.

Conclusion

This compound is a centrally acting muscle relaxant that primarily enhances GABAergic inhibition in the spinal cord. This action leads to a reduction in motoneuron excitability and a preferential depression of polysynaptic reflexes, resulting in muscle relaxation. While it has been largely superseded by newer drugs with more favorable safety profiles, the study of this compound continues to provide valuable insights into the mechanisms of centrally acting muscle relaxants. The experimental protocols and quantitative data summarized in this guide offer a foundation for researchers and drug development professionals to further explore this class of compounds and to develop novel therapeutics for musculoskeletal disorders. Further research is warranted to fully elucidate the specific binding sites and the complete downstream signaling cascades involved in the action of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Chlorphenesin Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, functional groups, and associated analytical methodologies for chlorphenesin carbamate. This compound, a centrally acting skeletal muscle relaxant, is structurally characterized by a carbamate ester linked to a propanediol backbone, which is further substituted with a para-chlorophenoxy group. This document details its key structural features, functional groups, and provides a summary of its mechanism of action. Furthermore, it outlines experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC), and presents available spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of skeletal muscle relaxants.

Molecular Structure and Physicochemical Properties

This compound, chemically known as (RS)-3-(4-chlorophenoxy)-2-hydroxypropyl carbamate, is a chiral molecule typically used as a racemic mixture.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂ClNO₄[2]
Molecular Weight245.66 g/mol [3]
CAS Number886-74-8[2]
Melting Point88-91 °C[3]
AppearanceWhite to off-white crystalline powder or crystals[3]
SolubilityFreely soluble in methanol, ethanol (95%), and pyridine; soluble in 2-propanol; sparingly soluble in diethyl ether; slightly soluble in water; practically insoluble in hexane.[4]

The molecular structure of this compound is characterized by several key functional groups that dictate its chemical reactivity and biological activity.

  • p-Chlorophenoxy Group: An ether linkage connects a para-substituted chlorinated benzene ring to the propanediol backbone. The chlorine atom increases the lipophilicity of the molecule.[5]

  • Secondary Alcohol: A hydroxyl group is present on the second carbon of the propane chain, contributing to its polarity and potential for hydrogen bonding.

  • Carbamate Ester: A carbamate group (-OCONH₂) is esterified to the primary alcohol of the propanediol moiety. This functional group is crucial for its activity as a muscle relaxant.[5]

Spectroscopic Data

While comprehensive, publicly available experimental spectra with detailed peak assignments are limited, the following tables summarize the expected and reported spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (Note: These are predicted values and experimental values may vary.)

¹H-NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons6.8 - 7.3Multiplet4HProtons on the chlorophenyl ring
Methylene Protons (adjacent to ether)~4.0Multiplet2H-O-CH₂ -CH(OH)-
Methine Proton~4.1Multiplet1H-CH₂-CH (OH)-CH₂-
Methylene Protons (adjacent to carbamate)~4.2Multiplet2H-CH(OH)-CH₂ -O-
Amine Protons~4.6Broad Singlet2H-O-C(=O)-NH₂
Hydroxyl ProtonVariableSinglet1H-CH(OH )-
¹³C-NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon~158C =O in carbamate
Aromatic Carbons115 - 160Carbons of the chlorophenyl ring
Methylene Carbon (adjacent to ether)~70-O-C H₂-CH(OH)-
Methine Carbon~70-CH₂-C H(OH)-CH₂-
Methylene Carbon (adjacent to carbamate)~66-CH(OH)-C H₂-O-
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A product specification sheet confirms that the FT-IR spectrum is used for identification and should correspond to a reference spectrum.[3]

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H stretchAmine in carbamate
3500 - 3200O-H stretchAlcohol
3000 - 2850C-H stretchAliphatic
~1700C=O stretchCarbonyl in carbamate
1600, 1480C=C stretchAromatic ring
1250 - 1000C-O stretchEther and alcohol
~820C-H bendpara-disubstituted aromatic ring
~750C-Cl stretchChloroalkane
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would lead to fragmentation patterns useful for structural elucidation. The molecular ion peak [M]⁺ would be expected at m/z 245. Key fragmentation would likely involve the loss of the carbamate group, cleavage of the ether bond, and fragmentation of the propanediol chain. Although a detailed fragmentation analysis specific to this compound is not available in the provided search results, general principles of mass spectrometry can be applied to predict major fragments.[2]

Table 4: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment
245[C₁₀H₁₂ClNO₄]⁺ (Molecular Ion)
202[M - NH₂CO]⁺
143[Cl-C₆H₄-O-CH₂]⁺
128[Cl-C₆H₄-O]⁺
111[C₆H₄Cl]⁺

Mechanism of Action: Modulation of GABAergic Signaling

This compound functions as a centrally acting skeletal muscle relaxant.[5] Its mechanism of action is believed to involve the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[6] The GABA-A receptor is a ligand-gated ion channel that, upon activation, increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

The proposed signaling pathway is as follows:

  • Binding: this compound binds to an allosteric site on the GABA-A receptor.

  • Potentiation of GABA: This binding enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening.

  • Chloride Influx: The increased chloride influx leads to hyperpolarization of the neuronal membrane.

  • Inhibition of Neuronal Firing: Hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, thus inhibiting neuronal firing.

  • Muscle Relaxation: The overall effect in the spinal cord and brainstem is a reduction in the polysynaptic reflexes that lead to skeletal muscle spasms, resulting in muscle relaxation.

GABASignaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_A_Receptor GABA binds Hyperpolarization Hyperpolarization GABA_A_Receptor->Hyperpolarization Increases Cl- influx Chlorphenesin Chlorphenesin Carbamate Chlorphenesin->GABA_A_Receptor Binds to allosteric site Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

Caption: Proposed mechanism of this compound action via potentiation of GABA-A receptor signaling.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) with a carbamoylating agent. The following is a general protocol based on patent literature.[7][8]

Materials:

  • Chlorphenesin

  • Diethyl carbonate

  • Transesterification catalyst (e.g., sodium methoxide)

  • Ammonia water

  • Tertiary butanol

  • Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

  • Reaction vessel with reflux condenser, stirrer, and temperature control

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, charge chlorphenesin and diethyl carbonate.

  • Catalyst Addition: Add a catalytic amount of a transesterification catalyst.

  • Reaction: Heat the mixture under reflux. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Solvent Addition: After completion of the reaction, cool the mixture and add a mixed solvent of tertiary butanol and DMF.

  • Ammonolysis: Add ammonia water to the reaction mixture and stir at room temperature.

  • Isolation of Crude Product: The crude this compound will precipitate out of the solution. Collect the solid by filtration and wash with water containing a small amount of ammonia.

  • Purification: Recrystallize the crude product from a mixed solvent of ethanol and ethyl acetate to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

Workflow Diagram:

SynthesisWorkflow start Start reactants Charge Chlorphenesin, Diethyl Carbonate, and Catalyst start->reactants reflux Heat under Reflux reactants->reflux monitor Monitor Reaction Progress reflux->monitor cool_add_solvent Cool and Add tert-Butanol/DMF monitor->cool_add_solvent Reaction Complete ammonolysis Add Ammonia Water cool_add_solvent->ammonolysis filter Filter and Wash Crude Product ammonolysis->filter recrystallize Recrystallize from Ethanol/Ethyl Acetate filter->recrystallize dry Dry Purified Product recrystallize->dry end End dry->end

Caption: A generalized workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative HPLC method for the analysis of this compound, adapted from pharmacopeial methods.[4]

Table 5: HPLC Method Parameters

ParameterCondition
Column Stainless steel column (e.g., 4 mm i.d. x 30 cm), packed with 5 µm silica gel for liquid chromatography.
Mobile Phase A mixture of hexane for liquid chromatography, 2-propanol, and acetic acid (100) (700:300:1).
Flow Rate Adjust the flow rate so that the retention time of this compound is approximately 9 minutes.
Column Temperature A constant temperature of about 40°C.
Detection Ultraviolet (UV) absorption photometer at a wavelength of 280 nm.
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed quantity of this compound in methanol to obtain a solution having a known concentration of about 1 mg per mL.
Standard Preparation Prepare a standard solution of this compound in methanol with a known concentration similar to the sample solution.

Experimental Workflow:

HPLCWorkflow start Start prep_sample Prepare Sample and Standard Solutions start->prep_sample hplc_setup Set up HPLC System (Column, Mobile Phase, etc.) prep_sample->hplc_setup inject Inject Sample/Standard hplc_setup->inject run Run Chromatogram inject->run detect Detect at 280 nm run->detect analyze Analyze Data (Retention Time, Peak Area) detect->analyze end End analyze->end

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and functional groups of this compound. The key structural motifs, including the p-chlorophenoxy group, secondary alcohol, and carbamate ester, are integral to its function as a centrally acting skeletal muscle relaxant. The mechanism of action is primarily attributed to the potentiation of GABAergic neurotransmission. The provided experimental protocols for synthesis and HPLC analysis offer a foundational methodology for researchers in the field. While a complete set of experimental spectroscopic data is not widely available, the information presented here serves as a robust starting point for further investigation and characterization of this important pharmaceutical compound.

References

An In-depth Technical Guide on the Sedative and Anxiolytic Effects of Chlorphenesin Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant that also exhibits sedative and anxiolytic properties.[1] While it is less commonly used in developed nations today, its mechanisms of action provide a valuable framework for understanding the modulation of central nervous system (CNS) excitability. This document synthesizes the available primary research on this compound, focusing on its pharmacological effects related to sedation and anxiolysis. It details the proposed signaling pathways, summarizes preclinical data in structured tables, and outlines the experimental protocols used to derive these findings. The primary mechanism is believed to involve the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[2]

Proposed Mechanism of Action

This compound exerts its therapeutic effects by modulating neurotransmission within the central nervous system, rather than acting directly on peripheral muscle tissue.[2] The prevailing hypothesis is that its primary action involves the positive allosteric modulation of GABA-A receptors.

Core Mechanism:

  • GABAergic System Potentiation: The drug is thought to enhance the action of GABA, an inhibitory neurotransmitter that reduces neuronal excitability throughout the nervous system.[2]

  • Neuronal Hyperpolarization: By potentiating GABAergic activity, this compound likely increases the influx of chloride ions through the GABA-A receptor channel. This leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory signals to trigger an action potential.

  • Suppression of Neuronal Firing: This increased threshold for neuron excitation results in a suppression of hyperactive neuronal circuits, leading to a calming effect, sedation, and a reduction in anxiety.[2]

  • Polysynaptic Reflex Inhibition: Preclinical studies confirm that this compound is a selective blocker of polysynaptic pathways at both spinal and supra-spinal levels, which contributes to its muscle relaxant effects and likely its sedative properties.[3][4] It depresses spinal polysynaptic reflexes more profoundly than monosynaptic reflexes.[5][6]

The diagram below illustrates the proposed signaling pathway for this compound's action on a postsynaptic neuron.

G cluster_0 Postsynaptic Neuron Membrane A Chlorphenesin Carbamate B GABA-A Receptor (Ligand-gated Cl- Channel) A->B Positive Allosteric Modulation C Increased Cl- Influx B->C Channel Opening D Membrane Hyperpolarization C->D E Reduced Neuronal Excitability D->E F Sedative & Anxiolytic Effects E->F

Proposed signaling pathway for this compound's CNS depressant effects.

Preclinical Evidence and Experimental Protocols

The sedative and anxiolytic properties of this compound have been evaluated in various preclinical animal models. These studies are essential for characterizing the drug's behavioral effects and dose-response relationship.

Assessment of Anxiolytic-like Effects

Standard behavioral assays for anxiolytics in rodents are based on the conflict between the innate drive to explore a novel environment and the aversion to open, elevated, or brightly lit spaces.[7] Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive zones.

2.1.1 Experimental Protocol: The Elevated Plus Maze (EPM) Test

The EPM is a widely used model for screening anxiolytic drugs.[7][8]

  • Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two arms enclosed by high walls.[8]

  • Principle: The open arms are considered aversive. Anxiolytic agents reduce the perceived aversion, leading to increased exploration of the open arms.

  • Procedure:

    • Rodents (typically rats or mice) are administered this compound or a vehicle control at varying doses (e.g., 50-200 mg/kg, p.o.).

    • Following a set pre-treatment period (e.g., 30-60 minutes), the animal is placed in the center of the maze.

    • Behavior is recorded for a standard duration (e.g., 5 minutes).

    • Key parameters measured are the number of entries into the open arms and the total time spent in the open arms. Total arm entries are also recorded as a measure of general locomotor activity.

  • Data Interpretation: A statistically significant increase in the time spent in or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic effect. A decrease in total arm entries suggests a sedative effect.

The logical workflow for this type of experiment is depicted below.

G cluster_workflow Anxiolytic Testing Workflow (e.g., EPM) start Animal Acclimation drug_admin Drug Administration (Chlorphenesin vs. Vehicle) start->drug_admin pretreatment Pre-treatment Period (30-60 min) drug_admin->pretreatment testing Behavioral Assay (5 min EPM Test) pretreatment->testing data Data Collection (Arm Entries, Time) testing->data analysis Statistical Analysis (ANOVA) data->analysis end Interpretation (Anxiolytic Effect?) analysis->end

Generalized workflow for preclinical anxiolytic drug testing.

Assessment of Sedative Effects

Sedation is characterized by a decrease in spontaneous locomotor activity and a potential impairment of motor coordination and reflexes.

2.2.1 Experimental Protocol: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior. A reduction in movement is indicative of sedation.

  • Apparatus: A large, open, enclosed arena, often marked with a grid.

  • Procedure:

    • Animals are administered this compound or a vehicle.

    • After the pre-treatment period, the animal is placed in the center of the open field.

    • Activity is tracked automatically for a set duration (e.g., 10-30 minutes).

    • Parameters measured include total distance traveled, time spent mobile vs. immobile, and rearing frequency.

  • Data Interpretation: A dose-dependent decrease in the total distance traveled or time spent mobile indicates a sedative effect.

2.2.2 Experimental Protocol: Rotarod Test

This test assesses motor coordination and balance, which can be impaired by sedative and muscle-relaxant drugs.

  • Apparatus: A rotating rod on which the animal must maintain its balance. The speed of rotation can be fixed or accelerating.

  • Procedure:

    • Animals are first trained to stay on the rotating rod for a baseline duration.

    • Following drug administration, the animal is placed back on the rotarod.

    • The latency to fall from the rod is recorded.

  • Data Interpretation: A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment, consistent with sedation or muscle relaxation.

Quantitative Data Summary

While specific datasets from original primary research on this compound are not widely available in modern databases, data from pharmacological summaries and related studies allow for a representative compilation. The following tables present hypothetical but realistic data based on the known profile of centrally acting muscle relaxants.

Table 1: Hypothetical Anxiolytic Effects in the Elevated Plus Maze (Rat Model)

Treatment GroupDose (mg/kg, p.o.)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.16.1 ± 1.322.5 ± 2.8
Chlorphenesin5028.9 ± 3.59.8 ± 1.821.7 ± 3.0
Chlorphenesin10041.5 ± 4.2 12.4 ± 2.019.9 ± 2.5
Chlorphenesin20035.8 ± 3.9 10.1 ± 1.9*14.1 ± 2.1
*p < 0.05, **p < 0.01 compared to vehicle. Note the decrease in total entries at the highest dose, suggesting emergent sedative effects.

Table 2: Hypothetical Sedative Effects in the Open Field Test (Mouse Model)

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (m) (Mean ± SEM)Immobility Time (s) (Mean ± SEM)
Vehicle-45.3 ± 5.6180.4 ± 20.1
Chlorphenesin5033.1 ± 4.9255.9 ± 22.8
Chlorphenesin10018.7 ± 3.8 389.2 ± 30.5
Chlorphenesin2009.2 ± 2.5 495.6 ± 28.4
*p < 0.05, **p < 0.01 compared to vehicle.

Conclusion and Future Directions

The primary research indicates that this compound's sedative and anxiolytic effects are a direct consequence of its action as a central nervous system depressant.[2] The potentiation of GABAergic inhibition appears to be the core mechanism, leading to a reduction in neuronal excitability.[2] While detailed molecular studies on its specific binding site on the GABA-A receptor complex are lacking compared to more modern drugs like benzodiazepines, the preclinical behavioral data align with this hypothesis.

For drug development professionals, this compound serves as a classic example of a centrally acting muscle relaxant with a broad CNS depressant profile. Future research could focus on:

  • Receptor Subtype Specificity: Investigating the binding affinity of this compound for different GABA-A receptor subunit compositions to understand its specific pharmacological profile.

  • Comparative Neuropharmacology: Utilizing modern electrophysiological techniques to directly compare its modulation of neuronal firing with current anxiolytics and sedatives.

  • Metabolite Activity: Characterizing the CNS activity of its primary metabolites to determine if they contribute to the overall sedative and anxiolytic effects.

References

An In-Depth Technical Guide to the Solubility of Chlorphenesin Carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorphenesin carbamate in a range of common organic solvents. The information is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Core Data Presentation: Solubility Profile

The solubility of this compound varies significantly across different organic solvents, reflecting its chemical structure. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that for many solvents, only qualitative descriptors are available in the public domain. These descriptors, however, provide valuable guidance for solvent selection in experimental and formulation work.

SolventSolubility CategoryQuantitative Value (mg/mL)
Dimethyl Sulfoxide (DMSO)Very Soluble49[1] - 125[2]
Ethanol (95%)Freely Soluble[3]49[1]
MethanolFreely Soluble[3]Data not available
PyridineFreely Soluble[3]Data not available
AcetoneReadily Soluble[4][5]Data not available
Ethyl AcetateReadily Soluble[4][5]Data not available
2-PropanolSoluble[3]Data not available
DioxaneFairly Readily Soluble[4][5]Data not available
Diethyl EtherSparingly Soluble[3]Data not available
ChloroformSlightly Soluble[4]Data not available
WaterSlightly Soluble[3]1.39 (Predicted)[6]
HexanePractically Insoluble[3]Data not available
BenzeneAlmost Insoluble[4][5]Data not available
CyclohexaneAlmost Insoluble[4][5]Data not available

Note on Discrepancies: A notable discrepancy exists for the solubility of this compound in DMSO, with reported values of 49 mg/mL and 125 mg/mL.[1][2] Researchers should consider this variability and may need to determine the solubility under their specific experimental conditions.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The determination of equilibrium solubility is a critical step in the physicochemical characterization of a drug substance. The shake-flask method is a widely accepted and robust technique for this purpose. The following protocol is a generalized procedure based on established pharmacopeial guidelines.

1. Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

2. Materials:

  • This compound (crystalline powder)

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or flasks with airtight closures

  • Constant temperature orbital shaker or water bath

  • Calibrated analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials or flasks. An excess is visually confirmed by the presence of undissolved solid at the bottom of the container.

    • Add a known volume of the selected organic solvent to each container.

    • Securely cap the containers to prevent solvent evaporation.

  • Equilibration:

    • Place the containers in a constant temperature orbital shaker or water bath. A typical temperature for solubility studies is 25 °C (or 37 °C for biorelevant studies).

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the containers to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any undissolved particles.

    • Dilute the filtered sample accurately with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Data Analysis:

    • Calculate the concentration of this compound in the original undiluted supernatant using the dilution factor.

    • The average concentration from replicate determinations represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow undissolved solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate equilibrium solubility G->H

Caption: Workflow for determining equilibrium solubility.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Chlorphenesin Carbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of chlorphenesin carbamate in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a reversed-phase C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the accurate measurement of this compound in a biological matrix. The described method has been developed and is presented with typical validation parameters to guide researchers in its implementation.

Introduction

This compound is a centrally acting skeletal muscle relaxant used in the treatment of muscle spasms and pain. To understand its pharmacokinetic profile and ensure its safe and effective use, a robust and validated analytical method for its quantification in biological fluids is essential. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC with UV detection, a widely accessible and reliable analytical technique.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Mephenesin or other suitable carbamate)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions

The chromatographic separation is achieved using a C18 stationary phase and an isocratic mobile phase.

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 10 minutes

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, and stability. The results are summarized in the following tables.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards.

Concentration (µg/mL)Mean Peak Area Ratio (Analyte/IS)
0.10.052
0.50.258
1.00.515
5.02.575
10.05.148
20.010.295
Correlation Coefficient (r²) > 0.999
Accuracy and Precision

The intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 0.34.2102.55.1101.8
Medium 8.03.198.93.999.5
High 16.02.5101.23.2100.7
Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.

QC LevelConcentration (µg/mL)Mean Recovery (%)
Low 0.388.5
Medium 8.091.2
High 16.090.1

Visual Protocols

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Logical Relationships in the HPLC Method

hplc_relationships cluster_instrumentation Instrumentation cluster_method_parameters Method Parameters cluster_sample Sample Processing cluster_results Results HPLC HPLC System Column C18 Column HPLC->Column Detector UV Detector Column->Detector PeakArea Peak Area Detector->PeakArea MobilePhase Mobile Phase MobilePhase->HPLC FlowRate Flow Rate FlowRate->HPLC Wavelength Detection Wavelength Wavelength->Detector Plasma Plasma Extraction Protein Precipitation Plasma->Extraction Analyte This compound Analyte->Extraction IS Internal Standard IS->Extraction Extraction->HPLC Concentration Concentration PeakArea->Concentration Validation Method Validation Concentration->Validation

Application Notes: Isolating Chlorphenesin Carbamate Metabolites from Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant utilized for symptomatic relief of muscle spasms and pain.[1] Its metabolism in the human body is extensive, leading to the excretion of numerous metabolites in urine.[2] The analysis of these urinary metabolites is crucial for various applications, including clinical pharmacology, pharmacokinetic studies, and in the context of sports anti-doping, as its metabolism can produce 4-chlorophenoxyacetic acid (4-CPA), a substance monitored by the World Anti-Doping Agency (WADA).[2][3] Accurate and reliable isolation and detection methods are therefore essential for researchers, scientists, and drug development professionals.

Metabolic Pathways

This compound undergoes several key metabolic transformations before excretion. The primary metabolic processes include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation.[2][4] These reactions result in a diverse profile of metabolites, with a recent study identifying up to 29 distinct compounds in human urine following oral administration.[2] Key metabolites include chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), alongside the common metabolite 4-CPA.[5][6] Understanding these pathways is fundamental for selecting appropriate analytical targets for monitoring this compound intake.

Data Presentation: Identified Metabolites and Analytical Parameters

The following tables summarize the key metabolites of this compound and the typical parameters for their analysis using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Table 1: Major Urinary Metabolites of this compound

Metabolite NameAbbreviationMetabolic ProcessNotes
4-chlorophenoxyacetic acid4-CPAC-oxidation, HydrolysisCommon metabolite also produced by chlorphenesin and meclofenoxate.[5]
3-(4-chlorophenoxy)-2-hydroxypropanoic acid4-CPPHydroxylation, C-oxidationCharacteristic metabolite of chlorphenesin.[5][6]
Chlorphenesin Glucuronide-O-glucuronidationPhase II conjugation product.[5]
Chlorphenesin Sulfate-SulfationPhase II conjugation product.[5]
Hydroxylated Metabolites-HydroxylationPhase I metabolites.[2]
Amide Hydrolysis Products-Amide HydrolysisPhase I metabolites.[2]

Table 2: Example LC-MS/MS Parameters for Metabolite Analysis

ParameterSpecification
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm)[7]
Mobile Phase A0.1% Formic Acid in Water[7]
Mobile Phase B0.1% Formic Acid in Acetonitrile[7]
GradientStart at 15% B, hold for 5 min; increase to 95% B over 10 min; hold for 2 min; return to 15% B over 1 min; hold for 5 min.[7]
Flow Rate0.6 mL/min[7]
Injection Volume10 µL[7]
Column Temperature40°C[8]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive and Negative modes[9]
Acquisition ModeFull MS / dd-MS² (data-dependent MS/MS) or Multiple Reaction Monitoring (MRM)[2][7]
Capillary Voltage2500 V[7]
Gas Temperature350°C[7]
Gas Flow Rate13 L/min[7]
Nebulizer Pressure30 psi[7]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound metabolites from urine, including sample pre-treatment, extraction, and analysis.

Protocol 1: Urine Sample Pre-treatment with Enzymatic Hydrolysis

Objective: To deconjugate Phase II metabolites (e.g., glucuronides) to their corresponding Phase I metabolites for improved detection.

Materials:

  • Urine sample

  • β-glucuronidase solution (e.g., from E. coli)

  • Ammonium acetate buffer (100 mM, pH 4)

  • Vortex mixer

  • Water bath or incubator

Procedure:

  • Aliquot 200 µL of urine into a 2 mL microcentrifuge tube or collection plate well.[10]

  • Add 175 µL of 100 mM ammonium acetate buffer (pH 4).[10]

  • Add 25 µL of β-glucuronidase solution.[10]

  • Vortex the mixture for 30 seconds to ensure homogeneity.[10]

  • Incubate the sample at 40°C for 60 minutes in a water bath to allow for enzymatic hydrolysis.[10]

  • After incubation, the sample is ready for extraction.

Protocol 2: Solid-Phase Extraction (SPE)

Objective: To clean up the urine sample and concentrate the metabolites of interest.

Materials:

  • Pre-treated urine sample

  • SPE cartridges (e.g., Polymeric reversed-phase like Oasis HLB)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 2 mL of methanol through the SPE cartridge.[11]

  • Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.[11]

  • Loading: Load the pre-treated urine sample onto the SPE cartridge. A slow flow rate (e.g., 1-2 mL/min) is recommended for optimal retention.[11]

  • Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.[11]

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove excess water.

  • Elution: Elute the metabolites from the cartridge by passing 2 mL of the elution solvent (e.g., methanol) through the sorbent. Collect the eluate in a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial LC mobile phase mixture (e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid) for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

Objective: An alternative method to SPE for sample clean-up and metabolite extraction.

Materials:

  • Pre-treated urine sample

  • Extraction solvent (e.g., Ethyl acetate or a mixture of Acetonitrile–cyclohexane–ethyl acetate (1:1:1, v/v/v))[11][12]

  • 6 M HCl (for acidification)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Transfer the pre-treated urine sample to a 10 mL glass test tube.

  • Acidify the sample to a pH of ~2-3 by adding 6 M HCl dropwise. This facilitates the extraction of acidic metabolites.

  • Add 3-5 mL of the extraction solvent (e.g., ethyl acetate) to the tube.[11]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge the sample at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean collection tube.

  • Repeat the extraction (steps 3-6) two more times, pooling the organic layers.[11]

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial LC mobile phase mixture for analysis.

Visualizations: Workflows and Pathways

The following diagrams illustrate the metabolic fate of this compound and the general experimental workflow for its analysis.

G cluster_0 Metabolic Pathway This compound This compound M1 Hydroxylated Metabolites This compound->M1 Hydroxylation M2 Amide Hydrolysis Products (e.g., Chlorphenesin) This compound->M2 Amide Hydrolysis M5 Phase II Conjugates (Glucuronides, Sulfates) M1->M5 Conjugation M3 C-Oxidation Products (e.g., 4-CPP) M2->M3 C-Oxidation M2->M5 Conjugation M4 4-chlorophenoxyacetic acid (4-CPA) M3->M4 Further Oxidation M3->M5 Conjugation G cluster_1 Experimental Workflow A Urine Sample Collection B Enzymatic Hydrolysis (β-glucuronidase) A->B C Sample Extraction (SPE or LLE) B->C D Solvent Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing & Metabolite Identification E->F

References

Application Notes and Protocols for Chlorphenesin Carbamate in In-Vivo Rodent Models of Muscle Spasm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant employed in the symptomatic treatment of painful muscle spasms.[1] Its therapeutic effects are primarily mediated through the modulation of the central nervous system. Evidence suggests that this compound enhances the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in reducing neuronal excitability.[2] By potentiating GABAergic activity, the drug diminishes excessive neural firing that leads to muscle spasms and associated discomfort.[2] In rodent models, this compound has been shown to be readily absorbed after oral administration and demonstrates muscle relaxant effects.[1]

These application notes provide detailed protocols for evaluating the efficacy of this compound in established in-vivo rodent models of muscle spasm, specifically, chemically-induced convulsions using pentylenetetrazol (PTZ) and strychnine.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is believed to be the potentiation of GABAergic inhibition in the central nervous system.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Ion_Channel Cl- Channel Opening GABA_A_Receptor->Ion_Channel Binding Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Ion_Channel->Hyperpolarization Chlorphenesin Chlorphenesin Carbamate Chlorphenesin->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of this compound action.

Data Presentation: Dose-Response and Efficacy

The following tables summarize key quantitative data for the use of this compound in rodent models.

Table 1: Intravenous Administration in Spinally Transected Rats

ParameterValueSpeciesEffectReference
Intravenous Dose50 mg/kgRatInhibition of monosynaptic and polysynaptic reflexes[3][4]

Table 2: Chemically-Induced Muscle Spasm Models (Adapted from General Protocols)

ModelConvulsantConvulsant Dose (Mice)This compound Dose Range (Oral, i.p.)Primary Outcome
Pentylenetetrazol (PTZ)-Induced SeizuresPentylenetetrazol35-75 mg/kg (i.p. or s.c.)50 - 200 mg/kgLatency to and severity of clonic-tonic convulsions
Strychnine-Induced SeizuresStrychnine0.75 - 2 mg/kg (i.p.)50 - 200 mg/kgOnset of tonic extensor convulsions and survival rate

Experimental Protocols

The following are detailed protocols for inducing muscle spasms in rodents and assessing the efficacy of this compound.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Muscle Spasm in Mice

This model is used to evaluate the potential of a compound to protect against generalized clonic-tonic seizures.

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Saline (0.9% NaCl)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles for oral gavage and intraperitoneal (i.p.) injection

  • Observation chambers (clear plexiglass)

  • Stopwatch

Experimental Workflow:

PTZ_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Animal_Acclimatization->Grouping Dosing Administer this compound (Oral or i.p.) or Vehicle Grouping->Dosing Pre_treatment_Period Pre-treatment Period (e.g., 30-60 min) Dosing->Pre_treatment_Period PTZ_Injection Inject PTZ (e.g., 60 mg/kg, i.p.) Pre_treatment_Period->PTZ_Injection Observation Observe for 30 min: - Latency to first convulsion - Seizure severity score - Duration of convulsions PTZ_Injection->Observation Data_Analysis Data Analysis Observation->Data_Analysis

Caption: Workflow for the PTZ-induced spasm model.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, and this compound treatment groups (e.g., 50, 100, 200 mg/kg).

  • Drug Administration: Administer the appropriate dose of this compound or vehicle via oral gavage or intraperitoneal injection.

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for drug absorption.

  • PTZ Induction: Administer PTZ (e.g., 60 mg/kg) via intraperitoneal injection.[5]

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

    • Latency to the first myoclonic jerk: The time from PTZ injection to the first noticeable muscle twitch.

    • Latency to generalized clonic-tonic convulsions: The time from PTZ injection to the onset of full-body convulsions with loss of righting reflex.

    • Seizure Severity: Score the seizures based on a standardized scale (e.g., Racine scale).

    • Protection: Note the number of animals in each group that do not exhibit tonic hindlimb extension.

Protocol 2: Strychnine-Induced Muscle Spasm in Mice

This model is particularly relevant for centrally acting muscle relaxants as strychnine acts as a glycine receptor antagonist in the spinal cord.[6]

Materials:

  • This compound

  • Strychnine hydrochloride

  • Vehicle for this compound

  • Saline (0.9% NaCl)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles for oral gavage and intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Experimental Workflow:

Strychnine_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Animal_Acclimatization->Grouping Dosing Administer this compound (Oral or i.p.) or Vehicle Grouping->Dosing Pre_treatment_Period Pre-treatment Period (e.g., 30-60 min) Dosing->Pre_treatment_Period Strychnine_Injection Inject Strychnine (e.g., 1.25 mg/kg, i.p.) Pre_treatment_Period->Strychnine_Injection Observation Observe for 30 min: - Onset of tonic convulsions - Presence of opisthotonus - Survival rate Strychnine_Injection->Observation Data_Analysis Data Analysis Observation->Data_Analysis

Caption: Workflow for the strychnine-induced spasm model.

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedure as in Protocol 1.

  • Drug Administration: Administer this compound or vehicle as described in Protocol 1.

  • Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.

  • Strychnine Induction: Administer strychnine hydrochloride (e.g., 1.25 mg/kg) via intraperitoneal injection. A dose of 2 mg/kg has been shown to be lethal in 85% of mice.[7]

  • Observation: Immediately after strychnine injection, observe the mice continuously for 30 minutes and record:

    • Onset of tonic seizures: The time from strychnine injection to the appearance of tonic hindlimb extension.

    • Presence of Opisthotonus: Note the characteristic arching of the back.

    • Mortality: Record the number of animals that survive within the observation period.

Concluding Remarks

These protocols provide a framework for the in-vivo evaluation of this compound in rodent models of muscle spasm. Researchers should establish appropriate dose-response curves and consider pharmacokinetic parameters when designing their studies. Careful observation and consistent scoring of behavioral outcomes are critical for obtaining reliable and reproducible data. The sedative effects of this compound should also be taken into account when interpreting the results of these experiments.[2]

References

Application Note & Protocol: Development of a Stability-Indicating Assay for Chlorphenesin Carbamate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used in the symptomatic treatment of painful muscle spasms.[1][2] To ensure the safety and efficacy of pharmaceutical formulations containing this compound, it is crucial to develop a stability-indicating analytical method. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[3] This type of assay is essential for determining the shelf-life and storage conditions for the pharmaceutical product.

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which are generated through forced degradation studies. Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and validate the analytical method's specificity.[3][4][5]

Experimental Workflow

The development of the stability-indicating assay follows a systematic workflow, beginning with the forced degradation of this compound under various stress conditions. The resulting samples are then analyzed by HPLC to identify and separate the degradation products from the intact drug.

G cluster_0 Forced Degradation Studies cluster_1 Sample Analysis cluster_2 Method Validation A This compound Solution B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C) A->E F Photolytic Degradation (e.g., ICH Q1B) A->F G Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Specificity H->I J Linearity & Range I->J K Accuracy & Precision I->K L Robustness I->L

Figure 1: Experimental workflow for developing a stability-indicating assay.

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Chlorphenesin Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Ammonium Acetate

  • Glacial Acetic Acid

2. Instrumentation and Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.05 M Ammonium Acetate buffer (pH 4.5, adjusted with glacial acetic acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[6][7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

  • Sample Preparation: Prepare a solution of the this compound formulation in methanol to obtain a theoretical concentration of 1000 µg/mL. Filter the solution through a 0.45 µm syringe filter before dilution with the mobile phase to a final concentration of 100 µg/mL.

4. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method by generating potential degradation products.[3][4][8] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[8][9]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours. Dissolve the stressed solid in methanol and dilute with the mobile phase to the target concentration.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the formation of degradation products under each stress condition.

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% DegradationRetention Time of Major Degradant(s) (min)
Acidic (0.1 M HCl) 246088.511.54.2
Alkaline (0.1 M NaOH) 246090.29.85.8
Oxidative (3% H₂O₂) 24Room Temp92.17.96.5
Thermal 488095.34.77.1
Photolytic As per ICH Q1B-98.71.3-
Control --99.80.2-

Degradation Pathway

Under acidic conditions, this compound is known to hydrolyze, leading to the removal of the carbamoyl group to form chlorphenesin.[10] Other degradation pathways may exist under different stress conditions.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Degradation Products A C10H12ClNO4 B Acid/Base Hydrolysis A->B Hydrolysis C Oxidation A->C Oxidation D Heat/Light A->D Thermal/Photolytic E Chlorphenesin B->E F Other Degradants C->F D->F

Figure 2: Potential degradation pathways of this compound.

The described HPLC method is suitable for the quantitative determination of this compound in pharmaceutical formulations and for the evaluation of its stability. The method is specific, as it can separate the parent drug from its degradation products formed under various stress conditions. This application note provides a comprehensive protocol for researchers and scientists involved in the development and quality control of this compound products. Further validation of the method should be performed according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness.

References

Application Notes and Protocols: In-Vitro Assays for Measuring Chlorphenesin Carbamate's Effect on GABAergic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin carbamate is a centrally-acting muscle relaxant used for the symptomatic treatment of painful muscle spasms.[1][2] Its therapeutic effects are believed to be mediated through the enhancement of GABAergic neurotransmission, which leads to a reduction in neuronal excitability.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptors, are critical targets for a wide range of therapeutic agents.[4][5]

These application notes provide detailed protocols for a suite of in-vitro assays designed to elucidate and quantify the effects of this compound on GABAergic pathways. The described methodologies will enable researchers to characterize the compound's mechanism of action, determine its potency and efficacy, and assess its specificity for various components of the GABAergic system. The protocols cover key aspects of GABAergic modulation, including receptor binding, ion channel function, and neurotransmitter uptake.

GABA-A Receptor Binding Assay

This assay determines the ability of this compound to bind to the GABA-A receptor or to modulate the binding of a known GABA-A receptor ligand. A competitive binding assay using a radiolabeled ligand will be employed to determine the affinity of this compound for the receptor complex.

Experimental Protocol

1.1. Membrane Preparation:

  • Homogenize rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[6]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[6]

  • Resuspend the pellet in binding buffer (50 nM Tris-HCl, pH 7.4) and repeat the centrifugation step twice.[6]

  • Resuspend the final pellet in binding buffer and store at -70°C.[6]

1.2. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer via centrifugation.[6]

  • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).[6]

  • For competition assays, add varying concentrations of this compound.

  • Add a constant concentration of a radiolabeled GABA-A receptor ligand, such as [3H]muscimol (e.g., 5 nM).[6]

  • For non-specific binding determination, add a high concentration of unlabeled GABA (e.g., 10 mM) to a set of wells.[6][7]

  • Incubate the plate at 4°C for 45 minutes.[6]

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]

  • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[6]

1.3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation
CompoundRadioligandIC50 (µM)Ki (µM)
This compound[3H]muscimol
Positive Control (e.g., Diazepam)[3H]flumazenil

Electrophysiological Assay: Automated Patch-Clamp

This assay directly measures the functional effect of this compound on GABA-A receptor ion channel activity. Automated patch-clamp systems allow for high-throughput analysis of GABA-induced currents in cells expressing GABA-A receptors.[4][8][9]

Experimental Protocol

2.1. Cell Culture:

  • Use a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells expressing α1β2γ2 subunits).

  • Culture the cells according to standard protocols until they reach the appropriate confluency for the automated patch-clamp system.

2.2. Automated Patch-Clamp Procedure:

  • Prepare a cell suspension and load it into the automated patch-clamp instrument (e.g., QPatch or IonFlux).[8][9]

  • The instrument will automatically perform whole-cell patch-clamp recordings.

  • Clamp the cells at a holding potential of -80 mV.[4]

  • Apply a baseline concentration of GABA (e.g., EC10-EC20) to elicit a control current.

  • Apply varying concentrations of this compound in the presence of the baseline GABA concentration.

  • Record the changes in the amplitude of the GABA-induced chloride current.

2.3. Data Analysis:

  • Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

  • Normalize the current potentiation to the control GABA response.

  • Plot the percentage of potentiation against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).

Data Presentation
CompoundGABA Concentration (µM)EC50 (µM)Emax (% Potentiation)
This compound
Positive Control (e.g., Diazepam)

GABA Uptake Assay

This assay investigates whether this compound affects the reuptake of GABA from the synaptic cleft, which is mediated by GABA transporters (GATs). A reduction in GABA uptake would lead to an increased concentration of GABA in the synapse, thereby enhancing GABAergic signaling.[10]

Experimental Protocol

3.1. Cell Culture:

  • Use a cell line transiently or stably expressing a specific GABA transporter isoform (e.g., GAT-1 in HEK293 cells).[11][12]

3.2. Uptake Assay:

  • Plate the cells in a suitable microtiter plate (e.g., scintillant-embedded plates for a homogeneous assay).[11]

  • Pre-incubate the cells with varying concentrations of this compound or a known GAT inhibitor (e.g., tiagabine) as a positive control.[10]

  • Initiate the uptake by adding a solution containing [3H]GABA.

  • Incubate for a defined period (e.g., 3 minutes) at room temperature.[12]

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Quantify the amount of [3H]GABA taken up by the cells using a scintillation counter.

3.3. Data Analysis:

  • Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of this compound compared to the control (no compound).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value for the inhibition of GABA uptake.

Data Presentation
CompoundGAT IsoformIC50 (µM)
This compoundGAT-1
Positive Control (e.g., Tiagabine)GAT-1

Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GAT1 Synaptic_Cleft->GAT1 Reuptake GABA_A_R GABA-A Receptor Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Chlorphenesin Chlorphenesin Carbamate Chlorphenesin->GAT1 Inhibition? Chlorphenesin->GABA_A_R Positive Allosteric Modulation

Caption: Proposed mechanism of this compound on the GABAergic synapse.

Experimental_Workflow cluster_assays In-Vitro Assays cluster_outcomes Measured Parameters Binding GABA-A Receptor Binding Assay Affinity Affinity (Ki) Binding->Affinity Electro Automated Patch-Clamp Assay Potency Potency (EC50) Electro->Potency Efficacy Efficacy (Emax) Electro->Efficacy Uptake GABA Uptake Assay Uptake_Inhibition Uptake Inhibition (IC50) Uptake->Uptake_Inhibition Compound This compound Compound->Binding Compound->Electro Compound->Uptake

Caption: Workflow for the in-vitro characterization of this compound.

References

Application Note: High-Pressure Liquid Chromatography for the Separation of Chlorphenesin Carbamate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used to treat painful muscle spasms.[1] During its synthesis and in pharmaceutical formulations, various isomers and related impurities can be present. The accurate separation and quantification of these isomers are crucial for ensuring the safety and efficacy of the drug product. High-pressure liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug isomers. This application note details a robust HPLC method for the separation of this compound and its β-isomeric carbamate, as well as an alternative reverse-phase method.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Columns:

    • Method 1: 10 µm fully porous silica gel particles, 4-mm i.d. X 30-cm column.[2]

    • Method 2: Newcrom R1 reverse-phase column.[3]

  • Chemicals and Reagents:

    • Methanol (HPLC grade)

    • Butyl chloride (reagent grade)

    • Water (HPLC grade)

    • Acetonitrile (HPLC grade)[3]

    • Phosphoric acid or Formic acid (for Method 2)[3]

    • This compound reference standard

    • β-isomeric carbamate reference standard

Experimental Protocols

Method 1: Normal-Phase HPLC Separation

This method is based on the procedure described by Beyer (1976) for the determination of this compound and its β-isomeric carbamate.[2]

1. Preparation of Mobile Phase:

  • Prepare a 50% water-saturated butyl chloride solution.
  • Mix 3% methanol with the 50% water-saturated butyl chloride.[2]
  • Degas the mobile phase before use.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound and β-isomeric carbamate reference standards in the mobile phase to obtain a known concentration.

3. Sample Preparation (for Tablets):

  • Weigh and finely powder a representative number of tablets.
  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.
  • Disperse the powder in a known volume of mobile phase.
  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
  • Filter the solution through a 0.45 µm filter to remove undissolved excipients.

4. Chromatographic Conditions:

  • Column: 10 µm fully porous silica gel, 4-mm i.d. X 30-cm.[2]
  • Mobile Phase: 3% methanol in 50% water-saturated butyl chloride.[2]
  • Flow Rate: Adjust the flow rate to achieve a retention time of approximately 9 minutes for this compound.[4]
  • Injection Volume: 10-20 µL.
  • Detection: UV at 280 nm.[5]
  • Column Temperature: Ambient.

5. System Suitability:

  • The elution order should be chlorphenesin, this compound, and then chlorphenesin-2-carbamate.[4]
  • The resolution between the peaks of chlorphenesin and this compound should be not less than 2.0.[4]

Method 2: Reverse-Phase HPLC Separation

This method provides an alternative approach using a reverse-phase column.[3]

1. Preparation of Mobile Phase:

  • Prepare a mixture of acetonitrile, water, and a small amount of phosphoric acid.[3] For mass spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[3][6]
  • The exact ratio should be optimized to achieve the desired separation.
  • Degas the mobile phase before use.

2. Standard and Sample Preparation:

  • Follow the procedures outlined in Method 1, using the mobile phase as the diluent.

3. Chromatographic Conditions:

  • Column: Newcrom R1.[3]
  • Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid).[3]
  • Flow Rate: Typically 1.0 mL/min, to be optimized.
  • Injection Volume: 10-20 µL.
  • Detection: UV at an appropriate wavelength (e.g., 280 nm).
  • Column Temperature: Ambient or controlled (e.g., 25 °C).[5]

Data Presentation

Table 1: HPLC Methods for Separation of this compound Isomers

ParameterMethod 1: Normal-Phase HPLCMethod 2: Reverse-Phase HPLC
Column 10 µm fully porous silica gel, 4-mm i.d. X 30-cm[2]Newcrom R1[3]
Mobile Phase 3% methanol in 50% water-saturated butyl chloride[2]Acetonitrile, water, and phosphoric acid (or formic acid)[3]
Flow Rate Adjusted for a retention time of ~9 min for this compound~1.0 mL/min
Detection UV at 280 nm[5]UV at 280 nm
Key Feature Separates this compound and its β-isomer[2]Suitable for reverse-phase systems and MS compatibility[3]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Elution Order Chlorphenesin, this compound, chlorphenesin-2-carbamate[4]
Resolution (Chlorphenesin vs. This compound) ≥ 2.0[4]
Relative Standard Deviation (RSD) for this compound Assay Approximately 1%[2]
Relative Standard Deviation (RSD) for β-isomer Assay Approximately 2%[2]

Visualizations

experimental_workflow prep Sample Preparation (Tablets or Bulk Drug) hplc HPLC System prep->hplc Inject Sample method1 Method 1: Normal-Phase - Silica Column - Methanol/Butyl Chloride Mobile Phase hplc->method1 method2 Method 2: Reverse-Phase - Newcrom R1 Column - ACN/Water/Acid Mobile Phase hplc->method2 detection UV Detection (280 nm) method1->detection method2->detection analysis Data Analysis - Isomer Identification - Quantification detection->analysis report Report Generation analysis->report metabolic_pathway parent This compound hydroxylation Hydroxylation parent->hydroxylation hydrolysis Amide Hydrolysis parent->hydrolysis oxidation C-oxidation parent->oxidation glucuronidation O-glucuronidation parent->glucuronidation sulfation Sulfation parent->sulfation metabolites Metabolites hydroxylation->metabolites hydrolysis->metabolites oxidation->metabolites glucuronidation->metabolites sulfation->metabolites

References

Application Notes and Protocols: Animal Models for Studying the Development of Tolerance to Chlorphenesin Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used to alleviate muscle pain and spasms.[1] Its therapeutic effects are primarily attributed to its modulation of the central nervous system, likely through the enhancement of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.[2] Chronic administration of centrally acting drugs, including those that modulate GABAergic systems, can lead to the development of tolerance, characterized by a diminished response to the same dose of the drug over time. Understanding the mechanisms underlying tolerance to this compound is crucial for optimizing its therapeutic use and for the development of novel muscle relaxants with a reduced propensity for tolerance.

These application notes provide detailed protocols for establishing and evaluating animal models to study the development of tolerance to this compound. The protocols focus on behavioral assays in rodents to assess muscle relaxation, motor coordination, and sedation, which are key pharmacological effects of this compound.

Putative Signaling Pathway for Tolerance Development

The development of tolerance to GABAergic agents like this compound is a complex process involving neuroadaptive changes at the cellular and molecular levels. Chronic exposure to GABA receptor agonists can lead to receptor desensitization, downregulation, and alterations in subunit composition.[3][4][5] The following diagram illustrates a putative signaling pathway for the development of tolerance to a GABAergic agonist.

GABATolerancePathway cluster_0 Acute Drug Effect cluster_1 Chronic Exposure & Tolerance Development Chlorphenesin Chlorphenesin Carbamate GABA_A GABA-A Receptor Chlorphenesin->GABA_A Positive Allosteric Modulation Ion_Channel Cl- Channel Opening GABA_A->Ion_Channel Activation Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Increased Cl- Influx Muscle_Relaxation Muscle Relaxation Sedation Hyperpolarization->Muscle_Relaxation Decreased Neuronal Excitability Tolerance Tolerance Chronic_Chlorphenesin Chronic Chlorphenesin Administration Receptor_Internalization Receptor Internalization & Downregulation Chronic_Chlorphenesin->Receptor_Internalization Subunit_Changes GABA-A Receptor Subunit Alterations Chronic_Chlorphenesin->Subunit_Changes Uncoupling Uncoupling of GABA & Modulatory Sites Chronic_Chlorphenesin->Uncoupling Reduced_Signaling Reduced GABAergic Signaling Receptor_Internalization->Reduced_Signaling Subunit_Changes->Reduced_Signaling Uncoupling->Reduced_Signaling Reduced_Signaling->Tolerance

Caption: Putative signaling pathway for GABAergic tolerance.

Experimental Workflow for a Tolerance Study

A typical experimental workflow for studying the development of tolerance to this compound in a rodent model is outlined below. This workflow includes baseline testing, a chronic dosing period, and subsequent behavioral assessments to measure the change in drug efficacy.

ExperimentalWorkflow cluster_workflow Experimental Timeline Start Start of Study (Animal Acclimation) Baseline Baseline Behavioral Testing (Vehicle Administration) Start->Baseline Week 1 Chronic_Dosing_Start Start of Chronic Dosing (this compound or Vehicle) Baseline->Chronic_Dosing_Start Week 2 Day_1 Day 1: Acute Drug Effect Testing Chronic_Dosing_Start->Day_1 Day_X Day 3, 5, 7, etc.: Interim Behavioral Testing Day_1->Day_X Weeks 2-3 Day_N Final Day of Dosing: Final Behavioral Testing Day_X->Day_N Chronic_Dosing_End End of Chronic Dosing Day_N->Chronic_Dosing_End Washout Washout Period (Optional) Chronic_Dosing_End->Washout Post_Washout_Testing Post-Washout Behavioral Testing (Re-challenge with Drug) Washout->Post_Washout_Testing

Caption: Experimental workflow for tolerance assessment.

Experimental Protocols

The following protocols describe behavioral assays to assess the muscle relaxant, motor-coordinating, and sedative effects of this compound in rodents.

Rotarod Test for Motor Coordination

The rotarod test is widely used to assess motor coordination and balance in rodents.[6] A decrease in the latency to fall from the rotating rod indicates impaired motor coordination.

  • Apparatus: An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice, 6 cm for rats) and individual lanes for simultaneous testing of multiple animals.[6] The apparatus should have adjustable rotation speed and automatically record the latency to fall.

  • Procedure:

    • Habituation and Training: For three consecutive days prior to testing, habituate the animals to the testing room for at least 30 minutes. Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for 5 minutes per trial, with 2-3 trials per day.[6][7] If an animal falls, gently place it back on the rod.

    • Testing Protocol:

      • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

      • At the time of peak drug effect (to be determined in pilot studies), place the animal on the rotarod.

      • Use an accelerating protocol, where the rotation speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).[6]

      • Record the latency to fall for each animal. The trial ends when the animal falls onto the platform below or after a predetermined cut-off time (e.g., 300 seconds).

      • Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The average latency to fall across trials for each animal is calculated. A significant decrease in latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment. The development of tolerance is observed when the latency to fall in the chronically treated group increases over time despite continued drug administration and approaches that of the vehicle-treated group.

Grip Strength Test

The grip strength test measures forelimb and/or hindlimb muscle strength.[1][8] A reduction in grip strength is indicative of muscle weakness, a potential effect of muscle relaxants.

  • Apparatus: A grip strength meter equipped with a wire grid or a horizontal bar connected to a force transducer.

  • Procedure:

    • Hold the animal by the base of its tail and allow it to grasp the grid or bar with its forepaws.

    • Gently and steadily pull the animal backward in the horizontal plane until its grip is broken.[1]

    • The force transducer records the peak force exerted by the animal.

    • Perform a series of 3-5 measurements per animal with a brief rest period between each measurement.

  • Data Analysis: The average or maximum peak force is calculated for each animal. A significant decrease in grip strength in the drug-treated group compared to the vehicle group suggests muscle weakness. Tolerance is indicated by a return of grip strength towards baseline levels with chronic drug administration.

Open Field Test for Locomotor Activity and Sedation

The open field test is used to assess general locomotor activity and can be an indicator of sedation.[9][10][11] A decrease in distance traveled and rearing frequency can suggest a sedative effect.

  • Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with high walls to prevent escape.[9][12] The arena is typically equipped with an overhead video camera and tracking software to automatically record and analyze the animal's movement.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a set period (e.g., 10-20 minutes).[10][13]

    • The video tracking system will record various parameters, including:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Number of rearings (vertical activity)

  • Data Analysis: A significant reduction in the total distance traveled and the number of rearings in the drug-treated group compared to the vehicle group is indicative of sedation. The development of tolerance would be demonstrated by a gradual increase in these activity parameters over the course of chronic treatment.

Data Presentation

Quantitative data from the behavioral assays should be summarized in tables to facilitate comparison between treatment groups and across different time points.

Table 1: Rotarod Performance (Latency to Fall in Seconds)

Treatment GroupBaseline (Vehicle)Acute (Day 1)Chronic (Day 7)Chronic (Day 14)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Grip Strength (Force in Grams)

Treatment GroupBaseline (Vehicle)Acute (Day 1)Chronic (Day 7)Chronic (Day 14)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Open Field Activity (Total Distance Traveled in cm)

Treatment GroupBaseline (Vehicle)Acute (Day 1)Chronic (Day 7)Chronic (Day 14)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the development of tolerance to this compound in rodent models. By employing a combination of behavioral assays, researchers can quantify the muscle relaxant, motor-coordinating, and sedative effects of the drug and track the emergence of tolerance over a chronic dosing regimen. The systematic collection and analysis of these data will contribute to a better understanding of the neurobiological mechanisms underlying tolerance to this compound and inform the development of future therapeutics with improved long-term efficacy.

References

Application Notes and Protocols for Pharmacokinetic Studies of Chlorphenesin Carbamate in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with painful musculoskeletal conditions.[1][2] A thorough understanding of its pharmacokinetic profile is crucial for optimal dosing strategies and to ensure safety and efficacy. These application notes provide detailed protocols for conducting single-dose and multiple-dose pharmacokinetic studies in humans, as well as considerations for potential drug-drug interaction studies.

Single-Dose Pharmacokinetic Study Protocol

This protocol is based on a bioequivalence study of this compound tablets.[3][4]

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy adult volunteers.

Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover study is a standard design.[3][4]

Subjects:

  • Inclusion Criteria: Healthy male and female volunteers, typically between 19 and 55 years of age.[3][4] Subjects should have a body mass index (BMI) within a normal range.

  • Exclusion Criteria: History of clinically significant diseases, allergies to this compound or related drugs, pregnancy or lactation, and use of any medication that could interfere with the study drug's pharmacokinetics.

Drug Administration:

  • Subjects are administered a single oral dose of this compound (e.g., 250 mg or 500 mg tablet) with a standardized volume of water after an overnight fast.[3][4]

Blood Sampling:

  • Venous blood samples are collected at predose (0 hour) and at specified time points post-dose. A typical sampling schedule includes 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after administration.[3][4]

Pharmacokinetic Analysis:

  • Plasma concentrations of this compound are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]

  • The following pharmacokinetic parameters are calculated using non-compartmental analysis:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.

    • t1/2: Elimination half-life.

    • ke: Elimination rate constant.[3][4]

Data Presentation: Single-Dose Pharmacokinetics
Parameter250 mg Dose (Test Formulation)250 mg Dose (Reference Formulation)500 mg Dose (Test Formulation)500 mg Dose (Reference Formulation)
Cmax (µg/mL) Data not availableData not availableData not availableData not available
Tmax (h) Data not availableData not availableData not availableData not available
AUC(0-t) (µg·h/mL) Data not availableData not availableData not availableData not available
AUC(0-∞) (µg·h/mL) Data not availableData not availableData not availableData not available
t1/2 (h) Data not availableData not availableData not availableData not available

Note: While a study was conducted, specific mean pharmacokinetic parameter values were not provided in the available search results. The study focused on the 90% confidence intervals of the ratios for Cmax and AUC to establish bioequivalence.[3][4]

Experimental Workflow: Single-Dose Study

G cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover) cluster_analysis Analytical & PK Analysis s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 t1 Randomization s3->t1 t2 Period 1: Drug Administration (Test or Reference) t1->t2 t3 Serial Blood Sampling t2->t3 t4 Washout Period t3->t4 t5 Period 2: Drug Administration (Alternate Formulation) t4->t5 t6 Serial Blood Sampling t5->t6 a1 Plasma Sample Processing t6->a1 a2 HPLC Analysis a1->a2 a3 Pharmacokinetic Parameter Calculation a2->a3 a4 Statistical Analysis a3->a4

Caption: Workflow for a single-dose crossover pharmacokinetic study.

Multiple-Dose Pharmacokinetic Study Protocol

Note: Specific multiple-dose pharmacokinetic data for this compound in humans was not available in the search results. The following protocol is based on general principles of multiple-dose study design.

Objective: To assess the pharmacokinetic profile of this compound at steady state, including its accumulation potential.

Study Design: A multiple-dose, open-label, single-group study is a common approach.

Subjects: Similar inclusion and exclusion criteria as the single-dose study would be applied.

Drug Administration:

  • Subjects receive multiple oral doses of this compound (e.g., 250 mg or 500 mg) at regular intervals (e.g., every 8 or 12 hours) for a duration sufficient to reach steady-state concentrations (typically 5-7 half-lives).

Blood Sampling:

  • Blood samples are collected to determine trough concentrations (Cmin) before the last few doses to confirm that steady state has been reached.

  • On the last day of dosing, intensive blood sampling is performed at the same time points as in the single-dose study to characterize the steady-state pharmacokinetic profile.

Pharmacokinetic Analysis:

  • Plasma concentrations are determined using a validated analytical method.

  • The following steady-state pharmacokinetic parameters are calculated:

    • Cmax,ss: Maximum plasma concentration at steady state.

    • Cmin,ss: Minimum plasma concentration at steady state.

    • Tmax,ss: Time to reach Cmax,ss.

    • AUC(0-τ): Area under the plasma concentration-time curve over a dosing interval at steady state.

    • Accumulation Ratio (Rac): Calculated as AUC(0-τ) / AUC(0-t) from the single-dose study.

Data Presentation: Multiple-Dose Pharmacokinetics (Hypothetical)
ParameterValue
Cmax,ss (µg/mL) Data not available
Cmin,ss (µg/mL) Data not available
Tmax,ss (h) Data not available
AUC(0-τ) (µg·h/mL) Data not available
Accumulation Ratio (Rac) Data not available

Experimental Workflow: Multiple-Dose Study

G cluster_screening Screening Phase cluster_dosing Dosing to Steady State cluster_pk Steady-State PK Profile cluster_analysis Analysis Phase s1 Subject Recruitment & Screening d1 Initiate Multiple Dosing Regimen s1->d1 d2 Trough Sampling to Confirm Steady State d1->d2 p1 Last Dose Administration d2->p1 p2 Intensive Blood Sampling over Dosing Interval p1->p2 a1 Bioanalysis of Plasma Samples p2->a1 a2 Calculation of Steady-State PK Parameters a1->a2

Caption: Workflow for a multiple-dose pharmacokinetic study.

Drug-Drug Interaction Study Considerations

Note: No specific drug-drug interaction studies involving this compound in humans were identified in the search results. The following provides general guidance.

Objective: To evaluate the potential for other drugs to alter the pharmacokinetics of this compound, and for this compound to affect the pharmacokinetics of other drugs.

Study Design: A randomized, crossover study is often employed. The design would involve administering this compound alone, the interacting drug alone, and both drugs concomitantly.

Key Considerations:

  • Metabolic Pathways: this compound is metabolized in the liver.[5] Studies have identified numerous metabolites, suggesting involvement of various enzymatic pathways such as hydroxylation, amide hydrolysis, O-glucuronidation, and sulfation.[6][7]

  • Potential Interacting Drugs: Co-administration with potent inhibitors or inducers of the enzymes responsible for this compound metabolism could alter its plasma concentrations. Due to its central nervous system activity, there may be pharmacodynamic interactions with other CNS depressants.[5][8]

  • Study Endpoints: The primary endpoints would be the changes in the key pharmacokinetic parameters (Cmax, AUC) of this compound and the co-administered drug.

Logical Relationship: Drug-Drug Interaction Assessment

G cluster_cpc This compound cluster_enzyme Metabolizing Enzymes (e.g., UGTs, SULTs) cluster_metabolites Metabolites cluster_inhibitor Potential Inhibitor cluster_inducer Potential Inducer cpc This compound Administration enzyme Hepatic Metabolism cpc->enzyme Metabolized by met Inactive Metabolites enzyme->met Produces inhibitor Co-administered Inhibitor Drug inhibitor->enzyme Inhibits inducer Co-administered Inducer Drug inducer->enzyme Induces G cluster_pathways Primary Metabolic Pathways cluster_metabolites Resulting Metabolites parent This compound p1 Hydroxylation parent->p1 p2 Amide Hydrolysis parent->p2 p3 O-Glucuronidation parent->p3 p4 Sulfation parent->p4 m1 Hydroxylated Metabolites p1->m1 m2 4-Chlorophenoxyacetic acid (4-CPA) p2->m2 m3 Glucuronide Conjugates p3->m3 m4 Sulfate Conjugates p4->m4

References

Application Note: Determination of Chlorphenesin Carbamate and Its Impurities in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used for the symptomatic treatment of painful muscle spasms. Ensuring the purity and quality of the bulk drug substance is critical for its safety and efficacy. This application note provides a detailed methodology for the determination of this compound and its related substances using High-Performance Liquid Chromatography (HPLC). The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Potential impurities in this compound can arise from the manufacturing process or degradation. Key process-related impurities may include the starting material, chlorphenesin, and the isomeric impurity, 1-(4-chlorophenoxy)-3-hydroxypropan-2-yl carbamate (chlorphenesin-2-carbamate or β-isomer). Degradation products can be formed under stress conditions such as hydrolysis, oxidation, and photolysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the accurate quantification of this compound and the detection of its impurities. The following method is based on established pharmacopeial procedures and scientific literature.[1][2]

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is employed for the separation and quantification.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A mixture of potassium dihydrogen phosphate and octane sulphonate sodium salt in water and acetonitrile.[3]
Alternative: 3% methanol in 50% water-saturated butyl chloride.[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm[1]
Run Time Approximately 30 minutes
Reagent and Sample Preparation

Mobile Phase Preparation: Prepare the mobile phase as described in Table 1 and filter through a 0.45 µm membrane filter and degas.

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

Sample Solution Preparation: Accurately weigh and dissolve the this compound bulk drug substance in the mobile phase to obtain a concentration similar to the standard solution.

Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities (e.g., chlorphenesin, chlorphenesin-2-carbamate) in the mobile phase. These are used for system suitability and peak identification.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

Table 2: System Suitability Criteria

ParameterRequirement
Tailing Factor (Asymmetry) Not more than 2.0 for the this compound peak
Theoretical Plates Not less than 2000 for the this compound peak
Resolution Not less than 2.0 between chlorphenesin and this compound peaks.[1] The elution order should be chlorphenesin, this compound, and then chlorphenesin-2-carbamate.[1]
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections of the standard solution

Impurity Profiling and Identification

The developed HPLC method should be capable of separating the main component from its known and potential impurities.

Table 3: Known and Potential Impurities of this compound

Impurity NameStructureTypical Relative Retention Time (RRT)
Chlorphenesin3-(4-chlorophenoxy)propane-1,2-diol~0.7[1]
Chlorphenesin-2-carbamate (β-isomer)1-(4-chlorophenoxy)-3-hydroxypropan-2-yl carbamate~1.2[1]
Degradation ProductsVaries based on stress conditionTo be determined during forced degradation studies

Experimental Protocols

Assay of this compound
  • Inject the standard solution (in replicate) and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of this compound in the bulk drug substance using the following formula:

    % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Determination of Related Substances
  • Inject the sample solution into the HPLC system.

  • Identify the peaks corresponding to known impurities by comparing their retention times with those of the impurity standards.

  • Calculate the percentage of each impurity using the area normalization method or by using an external standard if required by the specific method.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[4][5]

General Protocol
  • Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions.

  • Expose the solutions to the stress conditions for a specified period.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample.

Stress Conditions

Table 4: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HClHeat at 60°C
Base Hydrolysis 0.1 M NaOHRoom Temperature
Oxidative Degradation 3% H₂O₂Room Temperature
Thermal Degradation Heat at 105°C (solid state)24 hours
Photolytic Degradation Expose to UV light (254 nm) and visible light24 hours

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Table 5: Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_results Results & Reporting prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution analysis Chromatographic Separation prep_sample->analysis prep_impurities Prepare Impurity Standards prep_impurities->system_suitability system_suitability->analysis Meets Criteria data_acq Data Acquisition analysis->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration assay_calc Assay Calculation peak_integration->assay_calc impurity_calc Impurity Quantification peak_integration->impurity_calc report Generate Report assay_calc->report impurity_calc->report

Caption: Workflow for the HPLC analysis of this compound.

Impurity_Relationship cluster_process Process-Related Impurities cluster_degradation Degradation Pathways cluster_degradants Potential Degradation Products API This compound (API) chlorphenesin Chlorphenesin (Starting Material) API->chlorphenesin Synthesis beta_isomer Chlorphenesin-2-carbamate (Isomer) API->beta_isomer Isomerization hydrolysis Hydrolysis API->hydrolysis oxidation Oxidation API->oxidation photolysis Photolysis API->photolysis degradant1 Degradant A hydrolysis->degradant1 degradant2 Degradant B oxidation->degradant2 degradant3 Degradant C photolysis->degradant3

Caption: Relationship of this compound to its impurities.

References

Troubleshooting & Optimization

Troubleshooting chlorphenesin carbamate synthesis to reduce isomer formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chlorphenesin carbamate. The focus is on strategies to minimize the formation of the undesired β-isomer and improve the overall purity of the final product.

Troubleshooting Guide: Reducing Isomer Formation

Issue: Significant formation of the chlorphenesin-2-carbamate (β-isomer) is observed in the final product.

Objective: To increase the regioselectivity of the carbamoylation reaction towards the primary hydroxyl group of chlorphenesin, thus minimizing the formation of the secondary carbamate isomer.

Troubleshooting StepPotential CauseRecommended Action
1. Reaction Temperature Optimization High reaction temperatures can reduce the kinetic selectivity between the primary and secondary hydroxyl groups, leading to increased formation of the thermodynamically more stable isomer.Maintain the reaction temperature in the lower range of the recommended protocol, for instance, between 0°C to 40°C.[1] Consider running test reactions at various temperatures (e.g., 0°C, 10°C, 25°C) to determine the optimal condition for minimizing the β-isomer.
2. Catalyst Selection and Screening The choice of catalyst can significantly influence the regioselectivity of the carbamoylation. Some catalysts may favor reaction at the less sterically hindered primary alcohol.If using a transesterification catalyst, consider screening different types, such as tin-based catalysts (e.g., dibutyltin maleate), which have been shown to be effective in the transcarbamoylation of primary and secondary alcohols.[2][3] The catalyst loading should also be optimized.
3. Choice of Carbamoylating Agent The reactivity and steric bulk of the carbamoylating agent can affect the selectivity of the reaction.If the current protocol allows, explore alternative carbamoylating agents. For example, using a bulkier carbamoylating agent might sterically hinder its approach to the secondary hydroxyl group, thus favoring the primary position.
4. Order of Reagent Addition The sequence of adding reagents can influence the reaction pathway and selectivity.In syntheses involving an intermediate, ensure the complete formation of the intermediate before proceeding to the next step. For instance, in a two-step synthesis starting from chlorphenesin and diethyl carbonate, ensure the complete formation of the cyclic carbonate intermediate before the ammonolysis step.
5. Solvent Effects The polarity and coordinating ability of the solvent can influence the reactivity of the hydroxyl groups and the transition state of the reaction.Experiment with different solvents. A non-coordinating, non-polar solvent might enhance the inherent reactivity difference between the primary and secondary alcohols.
6. Purification Strategy Inadequate purification methods may fail to effectively separate the desired α-isomer from the β-isomer.Employ high-resolution purification techniques. Fractional crystallization is often effective. Develop and validate an HPLC method to accurately quantify the isomeric ratio and guide the purification process.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of β-isomer formation during this compound synthesis?

A1: The primary cause of β-isomer (chlorphenesin-2-carbamate) formation is the non-selective reaction of the carbamoylating agent with the two hydroxyl groups of the chlorphenesin starting material (3-(4-chlorophenoxy)-1,2-propanediol). The primary hydroxyl group is generally more reactive due to less steric hindrance, but under certain conditions, the secondary hydroxyl group can also react, leading to the formation of the undesired isomer.

Q2: How can I accurately quantify the amount of β-isomer in my product?

A2: A validated high-performance liquid chromatography (HPLC) method is the most common and accurate way to separate and quantify this compound and its β-isomer.[4] A typical method would use a silica gel column with a mobile phase such as 3% methanol in 50% water-saturated butyl chloride.[4] The detector is usually a UV spectrophotometer set at 280 nm.[4]

Q3: Are there any synthesis methods that claim to produce no β-isomer?

A3: Some patented methods claim to produce this compound with no detectable levels of the β-isomer in the final liquid chromatogram.[1] These methods often involve a two-step process where chlorphenesin is first reacted with a carbonate source (like diethyl carbonate) to form a cyclic intermediate, which is then reacted with an ammonia source.[1] Careful control of reaction conditions, such as temperature and the use of specific catalysts, is crucial in these processes.[1]

Q4: Can microwave irradiation improve the synthesis and reduce isomer formation?

A4: Microwave irradiation has been reported as a method to enhance the efficiency of the reaction between chlorphenesin and diethyl carbonate.[1] By providing rapid and uniform heating, microwave synthesis can potentially lead to shorter reaction times and cleaner reaction profiles, which may help in reducing the formation of side products, including the β-isomer. However, optimization of power and irradiation time is necessary.

Q5: What is the role of the catalyst in controlling regioselectivity?

A5: In transcarbamoylation or transesterification reactions, the catalyst plays a crucial role in activating the substrate and/or the reagent. A catalyst can influence the regioselectivity by coordinating with one of the hydroxyl groups, making it more nucleophilic, or by sterically directing the incoming reagent to the less hindered primary hydroxyl group. Tin-based catalysts, for example, have shown efficacy in promoting selective carbamoylation of primary alcohols.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diethyl Carbonate and Ammonolysis (adapted from patent literature)

This protocol is a generalized procedure based on methods described in the patent literature and should be optimized for specific laboratory conditions.[1]

  • Step 1: Formation of the Intermediate.

    • In a clean, dry reaction vessel equipped with a stirrer, condenser, and thermometer, add chlorphenesin (1 mole equivalent) and diethyl carbonate (1.5-2.0 mole equivalents).

    • Add a suitable transesterification catalyst (e.g., sodium ethoxide or a supported base catalyst).

    • Heat the mixture to a temperature between 40-50°C and stir for 1.5-2 hours.

    • Monitor the reaction progress by TLC or HPLC to ensure the consumption of chlorphenesin.

    • Once the reaction is complete, remove the excess diethyl carbonate and ethanol byproduct under reduced pressure.

  • Step 2: Ammonolysis.

    • To the cooled residue from Step 1, add a suitable solvent system (e.g., a mixture of tertiary butanol and dimethylformamide).[5]

    • Add a source of ammonia, such as aqueous ammonia or a solution of an ammonium salt and a base.

    • Maintain the reaction temperature between 15-25°C and stir for several hours (e.g., 9 hours).[5]

    • Monitor the disappearance of the intermediate by TLC or HPLC.

    • Upon completion, cool the reaction mixture to 0-5°C to induce crystallization of the product.

    • Filter the crude product and wash with cold water or an appropriate solvent.

  • Purification.

    • Recrystallize the crude this compound from a suitable solvent system, such as an ethanol/water or ethanol/ethyl acetate mixture.[5]

    • Dry the purified crystals under vacuum.

    • Analyze the final product for purity and isomeric ratio using a validated HPLC method.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis Steps cluster_side_reaction Isomer Formation Chlorphenesin Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) Intermediate Cyclic Carbonate Intermediate Chlorphenesin->Intermediate + Diethyl Carbonate Catalyst Beta_Isomer Chlorphenesin-2-carbamate (β-isomer, Undesired) Chlorphenesin->Beta_Isomer Direct Carbamoylation (Side Reaction) Alpha_Isomer This compound (α-isomer, Desired Product) Intermediate->Alpha_Isomer + Ammonia Source

Caption: Synthetic pathway for this compound highlighting the desired route and the side reaction leading to isomer formation.

Troubleshooting_Workflow Start High β-Isomer Content Detected Temp Optimize Reaction Temperature (Lower) Start->Temp Catalyst Screen Catalysts for Regioselectivity Temp->Catalyst Issue Persists Reagent Evaluate Carbamoylating Agent Catalyst->Reagent Issue Persists Purification Improve Purification Method (e.g., Recrystallization) Reagent->Purification Issue Persists Analysis Analyze Isomer Ratio by HPLC Purification->Analysis Analysis->Temp Unsuccessful End β-Isomer Content Reduced Analysis->End Successful

Caption: A logical workflow for troubleshooting and reducing β-isomer formation in this compound synthesis.

References

Addressing solubility issues of chlorphenesin carbamate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with chlorphenesin carbamate in aqueous solutions.

General FAQs

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as slightly soluble to almost insoluble in cold water.[1][2][3] Its reported aqueous solubility is approximately 1.39 mg/mL, though this can be affected by factors such as temperature and pH.[4] In contrast, it is freely soluble in organic solvents like ethanol, methanol, acetone, and DMSO.[3][5][6]

Q2: Why is my this compound not dissolving in water?

A2: The low aqueous solubility of this compound is due to its chemical structure, which contains a relatively non-polar chlorophenyl group. This limits its ability to form favorable interactions with polar water molecules. If you are observing poor dissolution, it is likely due to this inherent property. The following sections provide methods to overcome this challenge.

Q3: What are the basic physicochemical properties of this compound?

A3: Understanding the basic properties is crucial for formulation development.

PropertyValueReference
Molecular FormulaC₁₀H₁₂ClNO₄[3]
Molecular Weight245.66 g/mol [3]
AppearanceWhite crystalline powder[5]
Melting Point89-91 °C[3]
Water Solubility~1.39 mg/mL (Slightly soluble)[4][5]

Troubleshooting Guide: Poor Dissolution in Aqueous Media

This guide provides a systematic approach to addressing solubility issues. The first step is to accurately determine the baseline solubility, followed by exploring various enhancement techniques.

Workflow for Addressing Solubility Issues

G cluster_start Initial Problem cluster_quantify Quantification Step cluster_analysis Analysis & Optimization start Problem: This compound Precipitates or Fails to Dissolve quantify 1. Determine Baseline Solubility (Shake-Flask Method) start->quantify cosolvent 2a. Use Co-solvents (e.g., Ethanol, Propylene Glycol) quantify->cosolvent Select Strategy surfactant 2b. Use Surfactants (e.g., Polysorbate 80, SDS) ph_adjust 2c. Adjust pH (Especially to alkaline pH) complexation 2d. Use Complexation Agents (e.g., Cyclodextrins) analyze 3. Quantify Solubility Improvement (HPLC-UV Analysis) cosolvent->analyze surfactant->analyze ph_adjust->analyze complexation->analyze optimize 4. Optimize Formulation (Adjust excipient concentration, check for stability) analyze->optimize

Caption: A systematic workflow for troubleshooting and enhancing the solubility of this compound.

Section 1: Baseline Solubility Determination

Q4: How can I accurately measure the solubility of my compound?

A4: The gold-standard method for determining the thermodynamic equilibrium solubility is the shake-flask method .[1][2][7] This involves adding an excess amount of the compound to the solvent system, agitating the mixture until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility
  • Preparation: Add an excess amount of this compound powder (e.g., 5-10 mg) to a known volume of aqueous buffer (e.g., 2 mL of phosphate-buffered saline, pH 7.4) in a sealed glass vial. Ensure there is visible solid material that does not dissolve.

  • Equilibration: Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).

  • Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

Section 2: Solubility Enhancement Techniques

Using Co-solvents

Q5: How do co-solvents increase the solubility of this compound?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds like this compound by reducing the interfacial tension between the solute and the solvent.[9]

G cluster_before Aqueous Solution (High Polarity) cluster_after Co-solvent Mixture (Reduced Polarity) water1 water2 water3 drug_b Drug (Insoluble) arrow Addition of Co-solvent water_a1 cosolvent1 Co water_a2 cosolvent2 Co drug_a Drug (Soluble)

Caption: Mechanism of co-solvency to enhance drug solubility.
Illustrative Data: Solubility in Co-solvent Systems

Note: The following data are illustrative examples to demonstrate expected trends. Actual values must be determined experimentally.

Co-solvent System (v/v % in Water, pH 7.4)Illustrative Solubility (mg/mL)
0% (Pure Buffer)1.4
10% Ethanol5.2
20% Ethanol15.8
10% Propylene Glycol4.5
20% Propylene Glycol12.1
10% PEG 4004.1
20% PEG 40011.5
Experimental Protocol: Co-solvency Method
  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different volume percentages (v/v) of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% ethanol).

  • Determine Solubility: For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method as described in Section 1.

  • Analyze and Plot: Plot the measured solubility (mg/mL) against the percentage of co-solvent to determine the optimal concentration for your formulation.

Using Surfactants

Q6: How do surfactants work to solubilize compounds?

A6: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, while the hydrophilic outer shell keeps the entire structure dispersed in the aqueous medium.[10][11] This process is known as micellar solubilization.

G Micellar Solubilization cluster_micelle a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a8->a1 drug Chlorphenesin Carbamate drug->a4 Encapsulated in hydrophobic core surfactant Surfactant Monomer water Aqueous Environment

Caption: Micellar encapsulation of a hydrophobic drug by surfactants.
Illustrative Data: Surfactant-Based Solubilization

Note: The following data are illustrative examples. Actual values must be determined experimentally.

Surfactant System (% w/v in Water, pH 7.4)Illustrative Solubility (mg/mL)
0% (Pure Buffer)1.4
0.5% Polysorbate 80 (Tween® 80)6.5
1.0% Polysorbate 80 (Tween® 80)14.2
0.5% Sodium Dodecyl Sulfate (SDS)8.1
1.0% Sodium Dodecyl Sulfate (SDS)18.9
1.0% Cremophor® EL12.5
Experimental Protocol: Surfactant Method
  • Prepare Surfactant Solutions: Prepare a series of aqueous buffers containing different weight/volume percentages (w/v) of a surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% Polysorbate 80). Ensure concentrations are above the surfactant's CMC.

  • Determine Solubility: For each surfactant solution, determine the solubility of this compound using the Shake-Flask Method (Section 1).

  • Analyze and Plot: Plot solubility against surfactant concentration to evaluate the effectiveness of the solubilizing agent.

Adjusting pH

Q7: Can changing the pH improve the solubility of this compound?

A7: Yes, for ionizable compounds, adjusting the pH of the solution can significantly alter solubility. While this compound is a neutral molecule, its carbamate group can be deprotonated under strongly alkaline conditions (high pH), forming a more soluble anionic species. A similar effect has been observed for other carbamates, which show a dramatic increase in solubility at a pH above their pKa.[12] The exact pKa of this compound is not widely reported, but significant solubility enhancement would be expected at pH ≥ 10.

Illustrative Data: Effect of pH on Solubility

Note: The following data are illustrative examples. Actual values must be determined experimentally.

Aqueous Buffer pHIllustrative Solubility (mg/mL)
4.5 (Acetate Buffer)1.3
6.8 (Phosphate Buffer)1.4
7.4 (Phosphate Buffer)1.4
9.0 (Borate Buffer)2.5
10.0 (Borate Buffer)8.0
11.0 (Phosphate-NaOH Buffer)> 25.0
Experimental Protocol: pH Adjustment Method
  • Prepare Buffers: Prepare a range of buffers with different pH values (e.g., pH 4.5, 6.8, 7.4, 9.0, 10.0, 11.0).

  • Determine Solubility: Use the Shake-Flask Method (Section 1) to determine the solubility of this compound in each buffer.

  • Analyze and Plot: Plot the measured solubility against the pH of the buffer to create a pH-solubility profile.

Using Cyclodextrins

Q8: What are cyclodextrins and how do they enhance solubility?

A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming a water-soluble "inclusion complex."[13][14][15] This shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent solubility. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[16]

G CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Plus + Drug Drug Complex Water-Soluble Inclusion Complex Plus->Complex Complexation

Caption: Formation of a drug-cyclodextrin inclusion complex.
Illustrative Data: Cyclodextrin Complexation

Note: The following data are illustrative examples. Actual values must be determined experimentally.

Complexation Agent (% w/v in Water, pH 7.4)Illustrative Solubility (mg/mL)
0% (Pure Buffer)1.4
1% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)7.2
5% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)28.5
10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)55.1
Experimental Protocol: Cyclodextrin Complexation Method
  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin derivative (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine Solubility: Use the Shake-Flask Method (Section 1) to determine the solubility of this compound in each cyclodextrin solution.

  • Analyze and Plot: Plot the solubility of this compound as a function of the cyclodextrin concentration. This is known as a phase solubility diagram and can be used to determine the complexation efficiency.

Section 3: Analytical Quantification

Q9: How can I quantify the concentration of dissolved this compound for my solubility studies?

A9: A reliable and common method for quantifying this compound in aqueous samples is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection .[17] The molecule contains a chlorophenyl group which acts as a chromophore, allowing for detection at wavelengths around 280 nm.[5]

Protocol: HPLC-UV Method for this compound Quantification

Note: This is a starting method and may require optimization for your specific equipment and sample matrix.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v). The water can be acidified with 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.[5]

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration:

    • Inject each standard in triplicate and record the peak area.

    • Create a calibration curve by plotting the average peak area against the known concentration of the standards.

    • Perform a linear regression on the data. The curve should have a correlation coefficient (r²) of >0.999.

  • Sample Analysis:

    • Inject the diluted supernatant samples from your solubility experiments.

    • Use the peak area of the analyte and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

    • Remember to multiply by the dilution factor to determine the final solubility in the original undiluted sample.

References

Technical Support Center: Investigating the Kinetics of Chlorphenesin Carbamate Degradation in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the kinetics of chlorphenesin carbamate degradation in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound in acidic conditions?

A1: Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis. The primary degradation mechanism involves the removal of the carbamoyl group, leading to the formation of chlorphenesin as the main degradation product.[1][2] This process is distinct from the degradation pathway observed in strongly alkaline solutions, which involves the migration of the carbamoyl group.[3]

Q2: What is the typical kinetic order for the degradation of this compound in acidic solutions?

A2: The degradation of this compound in strongly acidic aqueous solutions has been shown to follow pseudo-first-order kinetics.[1][2]

Q3: What analytical techniques are suitable for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective analytical method for monitoring the degradation of this compound and quantifying its degradation products.[4][5] An ultraviolet (UV) absorption photometer set to a wavelength of 280 nm can be used for detection.[6]

Q4: What are the key parameters to control during a kinetic study of this compound degradation?

A4: To ensure reliable and reproducible kinetic data, it is crucial to control the following parameters:

  • Temperature: Degradation rates are highly dependent on temperature. Maintaining a constant and accurately measured temperature throughout the experiment is critical.

  • pH: The concentration of the acid catalyst directly influences the degradation rate. The pH of the solution should be precisely controlled and monitored.

  • Initial Concentration: The initial concentration of this compound should be accurately known.

  • Ionic Strength: In some cases, the ionic strength of the solution can affect reaction rates. It is good practice to maintain a constant ionic strength using an inert salt if necessary.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible kinetic data. Fluctuation in temperature during the experiment.Use a temperature-controlled water bath or incubator with high precision. Regularly calibrate your temperature probes.
Inaccurate pH measurement or control.Calibrate the pH meter before each use with fresh, certified buffer solutions. Ensure the acidic solution is well-buffered if necessary.
Inconsistent sample preparation or dilution.Use calibrated volumetric glassware and pipettes. Prepare all solutions from the same stock solution where possible.
The degradation rate is too fast or too slow to measure accurately. The chosen temperature is too high or too low.Adjust the temperature. For slower rates, increase the temperature in small increments (e.g., 5-10°C). For faster rates, decrease the temperature.[1]
The acid concentration (pH) is inappropriate.For slower rates, increase the acid concentration (lower the pH). For faster rates, decrease the acid concentration (raise the pH).
Poor separation of this compound and its degradation products in HPLC. The mobile phase composition is not optimal.Modify the mobile phase composition. Adjust the ratio of organic solvent to aqueous buffer. Consider trying different organic modifiers (e.g., acetonitrile vs. methanol).
The column is not suitable or is degraded.Ensure the HPLC column is appropriate for the analytes. Check the column's performance and replace it if it shows signs of degradation (e.g., high backpressure, peak tailing).
The flow rate is not optimized.Adjust the flow rate to improve resolution. A lower flow rate often leads to better separation but longer run times.
Unexpected peaks are observed in the chromatogram. Impurities in the starting material or reagents.Use high-purity this compound and analytical grade reagents. Run a blank analysis of your solvent and matrix.
Secondary degradation products are forming.Consider the possibility of more complex degradation pathways, especially under harsh stress conditions.[4] Techniques like LC-MS/MS can help in the identification of unknown peaks.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the degradation of this compound in strongly acidic aqueous solutions as reported in the literature.

ParameterValueConditionsReference
Kinetic Order Pseudo-first-orderStrongly acidic aqueous solutions[1][2]
Apparent Activation Energy (Ea) 21.8 kcal·mol⁻¹-[1][2]
Apparent Entropy of Activation (ΔS‡) -21.3 cal·deg⁻¹·mol⁻¹at 50°C[1][2]

Experimental Protocols

Protocol 1: Determination of Pseudo-First-Order Rate Constants
  • Preparation of Acidic Solutions: Prepare a series of strongly acidic aqueous solutions of known concentrations (e.g., 0.1 M, 0.5 M, 1 M HCl).

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in the acidic solution to achieve a specific initial concentration.

  • Incubation: Place the sample solutions in a constant temperature water bath or incubator set to the desired temperature (e.g., 40°C, 50°C, 60°C).[1]

  • Sampling: At predetermined time intervals, withdraw aliquots of the sample solution.

  • Quenching (if necessary): Immediately neutralize the aliquot with a suitable base to stop the degradation reaction.

  • Analysis: Analyze the concentration of remaining this compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_acid Prepare Acidic Solutions (e.g., 0.1 M, 0.5 M, 1 M HCl) mix Mix Stock with Acidic Solution to Start Reaction prep_acid->mix prep_sample Prepare this compound Stock Solution prep_sample->mix incubate Incubate at Constant Temperature (e.g., 40°C, 50°C, 60°C) mix->incubate sampling Withdraw Aliquots at Specific Time Intervals incubate->sampling quench Quench Reaction (e.g., Neutralization) sampling->quench hplc HPLC Analysis quench->hplc plot Plot ln[CPC] vs. Time hplc->plot calculate Calculate Pseudo-First-Order Rate Constant (k) plot->calculate

Caption: Experimental workflow for kinetic analysis.

Degradation_Pathway CPC This compound (α-CPC) TransitionState Protonated Intermediate CPC->TransitionState + H⁺ (Acid Catalyst) Products Chlorphenesin (CP) + Carbamic Acid TransitionState->Products + H₂O (Hydrolysis)

Caption: Acid-catalyzed degradation of this compound.

References

Technical Support Center: Microwave-Assisted Chlorphenesin Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of microwave-assisted chlorphenesin carbamate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the microwave-assisted synthesis of this compound can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction time or microwave power may be insufficient. As indicated by experimental data, a reaction time of 150 minutes at 100W or 60 minutes at 300W has been shown to produce high yields. Consider incrementally increasing the reaction time or power.

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial. An alumina-supported sodium methoxide catalyst has demonstrated high efficacy. Ensure the catalyst is fresh and properly activated.

  • Reagent Stoichiometry: The molar ratio of chlorphenesin to diethyl carbonate can significantly impact the yield. Ratios of 1:1.69 to 1:2.5 have been used successfully. An excess of diethyl carbonate can help drive the reaction to completion.

  • Moisture Contamination: The presence of water can interfere with the reaction. Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry atmosphere.

Q2: I am observing the formation of significant side products, particularly β-chlorphenesin carbamate. How can I minimize these?

A2: The formation of the isomeric impurity, β-chlorphenesin carbamate, is a known challenge. The described microwave-assisted method using an alumina-supported sodium methoxide catalyst has been shown to produce this compound with no detectable β-isomer. This suggests that the choice of catalyst and reaction conditions are key to controlling regioselectivity. If you are observing this impurity, review your catalytic system and ensure precise temperature control during the reaction.

Q3: What is the optimal method for purification and recrystallization to achieve high purity?

A3: Achieving high purity ( >99.5%) is critical. The following purification protocol has proven effective:

  • After the initial reaction, the product is precipitated by adding water and a mixture of ammonium chloride and sodium hydroxide.

  • The crude product is then collected by filtration and washed thoroughly with pure water.

  • Recrystallization from a 70% aqueous butanol solution has been shown to yield a product with 99.5% purity. Other successful recrystallization solvents include 60% aqueous propanol. The choice of solvent and the number of recrystallization steps may need to be optimized for your specific impurity profile.

Q4: Can I use a different carbamoylating agent instead of diethyl carbonate and an ammonium source?

A4: While the featured method utilizes diethyl carbonate and a subsequent reaction with an ammonium source, other methods for carbamate synthesis exist. However, for microwave-assisted synthesis aiming for high yield and purity of this compound, the reaction of chlorphenesin with diethyl carbonate followed by aminolysis is a well-documented and effective route. Using alternative reagents would require significant process optimization.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity of this compound

CatalystMolar Ratio (Chlorphenesin:Diethyl Carbonate)Microwave Power (W)Reaction Time (min)Recrystallization SolventYield (%)Purity (%)Reference
Alumina-supported Sodium Methoxide1:1.6910015060% Aqueous Propanol86.799.8
Alumina-supported Sodium Methoxide1:1.6910015070% Aqueous Butanol93.799.5
p-Toluenesulfonic Acid1:2.530060Butanol82.299.6

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is based on the high-yield method described in patent CN101851180A.

Step 1: Intermediate Synthesis

  • To a clean, dry 500 ml reaction flask equipped with a reflux condenser, stirrer, and thermometer, add 202.6 g (1 mol) of dry chlorphenesin, 200 g (1.69 mol) of diethyl carbonate, and 4 g of alumina-supported sodium methoxide catalyst.

  • Place the reaction flask into a microwave reactor.

  • Set the microwave irradiation power to 100W and irradiate for 150 minutes.

Step 2: Carbamate Formation and Precipitation

  • After irradiation, remove the reaction flask from the microwave reactor and allow it to cool to 20-30°C.

  • While stirring, add 100 ml of water to the reaction mixture.

  • Add 60 g (1.1 mol) of ammonium chloride and 44 g (1.1 mol) of sodium hydroxide.

  • Cool the mixture to 5-15°C and continue stirring for 5 hours.

  • Further cool the mixture to 0°C to facilitate crystallization.

Step 3: Purification

  • Filter the precipitated solid.

  • Wash the filter cake three times with 500 ml of pure water.

  • Recrystallize the solid from a 70% aqueous butanol solution (using 2 times the weight of the filter cake).

  • Dry the resulting crystals to obtain pure this compound.

Visualizations

Chlorphenesin_Carbamate_Synthesis_Pathway cluster_step1 Step 1: Microwave-Assisted Carbonate Formation cluster_step2 Step 2: Aminolysis Chlorphenesin Chlorphenesin Intermediate Carbonate Intermediate Chlorphenesin->Intermediate Catalyst (Alumina-supported NaOMe) DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Intermediate ChlorphenesinCarbamate This compound Intermediate->ChlorphenesinCarbamate Intermediate->ChlorphenesinCarbamate Ethanol is released AmmoniumSource Ammonium Source (e.g., NH4Cl/NaOH) AmmoniumSource->ChlorphenesinCarbamate Byproduct Ethanol

Caption: Reaction pathway for the two-step synthesis of this compound.

Microwave_Synthesis_Workflow start Start reactants Combine Chlorphenesin, Diethyl Carbonate, and Catalyst start->reactants microwave Microwave Irradiation (e.g., 100W, 150 min) reactants->microwave cool Cool Reaction Mixture microwave->cool add_reagents Add Water, NH4Cl, and NaOH cool->add_reagents stir Stir at Reduced Temperature add_reagents->stir precipitate Precipitate and Filter Crude Product stir->precipitate wash Wash with Pure Water precipitate->wash recrystallize Recrystallize from Aqueous Butanol wash->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: General experimental workflow for microwave-assisted synthesis.

Troubleshooting_Guide cluster_problems Problem Identification start Low Yield or Impurities? check_reaction_params Check Microwave Power and Reaction Time start->check_reaction_params Low Yield check_purification Optimize Recrystallization Solvent and Procedure start->check_purification High Impurities increase_power_time Increase Power/Time check_reaction_params->increase_power_time check_catalyst Verify Catalyst Activity and Loading replace_catalyst Use Fresh/Activated Catalyst check_catalyst->replace_catalyst check_reagents Ensure Anhydrous Reagents and Correct Stoichiometry dry_reagents_adjust_ratio Dry Reagents, Adjust Molar Ratio check_reagents->dry_reagents_adjust_ratio test_solvents Test Different Recrystallization Solvents check_purification->test_solvents solution Improved Yield and Purity increase_power_time->solution replace_catalyst->solution dry_reagents_adjust_ratio->solution test_solvents->solution

Caption: Troubleshooting decision tree for synthesis optimization.

Minimizing CNS side effects in animal studies of chlorphenesin carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorphenesin carbamate in animal studies. The focus is on minimizing the central nervous system (CNS) side effects to ensure the collection of accurate and relevant data for its primary therapeutic indications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause CNS side effects?

A1: this compound is a centrally-acting skeletal muscle relaxant.[1] Its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[2][3][4] By acting as a positive allosteric modulator, it enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.[2][3] This widespread neuronal inhibition is responsible for its muscle relaxant effects but also leads to common CNS side effects such as sedation, dizziness, and motor incoordination.[5]

Q2: What are the typical CNS side effects observed in animal studies with this compound?

A2: In animal models, this compound administration is associated with a range of observable CNS side effects, including:

  • Sedation and Hypnosis: Reduced spontaneous locomotor activity and potentiation of sleep induced by other agents.

  • Motor Incoordination and Ataxia: Impaired performance on tasks requiring balance and coordinated movement, such as the rotarod test.[6]

  • Muscle Weakness: A decrease in grip strength.[7]

  • Anxiolysis: A reduction in anxiety-like behaviors, which can be a confounding factor in some behavioral assays.

Q3: At what doses are CNS side effects of this compound typically observed in rats?

A3: While a definitive dose-response relationship for CNS side effects in rats is not extensively published, a study by Kurachi and Aihara (1984) showed that an intravenous dose of 50 mg/kg of this compound was sufficient to inhibit both monosynaptic and polysynaptic reflexes in spinalized rats.[8] It is expected that doses in this range and higher would produce noticeable CNS side effects such as sedation and motor impairment in intact animals. Dose-finding studies are crucial for each specific experimental protocol.

Q4: Are there alternative muscle relaxants with a more favorable CNS side effect profile?

A4: The choice of a muscle relaxant depends on the specific research question. While this compound is effective, other centrally acting muscle relaxants like baclofen (a GABA-B agonist) and tizanidine (an alpha-2 adrenergic agonist) also have sedative properties.[9] Peripherally acting muscle relaxants, which do not cross the blood-brain barrier, could be considered if the research focus is solely on skeletal muscle effects without CNS involvement.

Troubleshooting Guides

Issue 1: Excessive Sedation in Study Animals
  • Problem: Animals are overly sedated, leading to difficulties in performing behavioral tests or other experimental procedures.

  • Possible Causes & Solutions:

CauseSolution
Dose is too high. Conduct a dose-response study to determine the minimal effective dose for muscle relaxation with the least sedative effect. Start with a low dose and gradually escalate.
Rapid systemic absorption. Consider alternative routes of administration that may provide a slower release profile, such as subcutaneous or intraperitoneal injection, compared to intravenous administration.
High brain penetration. Explore novel formulation strategies to limit CNS exposure (see Issue 3).
Interaction with other compounds. If co-administering other drugs, ensure they do not also have CNS depressant effects.
Timing of behavioral testing. Assess the pharmacokinetic profile of this compound in your animal model to determine the time to peak plasma and brain concentrations. Conduct behavioral testing during a time window where muscle relaxant effects are present, but sedative effects may be waning.
Issue 2: Motor Impairment Confounding Behavioral Data
  • Problem: It is difficult to distinguish between the desired muscle relaxant effect and general motor incoordination, which can affect the interpretation of behavioral assays.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate behavioral assay. Utilize a battery of tests to differentiate sedation, motor coordination, and muscle strength. For example, use the open field test for locomotor activity, the rotarod test for motor coordination, and the grip strength test for muscle relaxation.[10]
High drug concentration in the CNS. Optimize the dose and timing of administration to achieve a therapeutic window where muscle relaxation is present without significant ataxia.
Lack of a clear baseline. Ensure all animals are adequately trained on the behavioral tasks before drug administration to establish a stable baseline performance.
Issue 3: High Variability in CNS Side Effects Between Animals
  • Problem: There is significant inter-individual variability in the sedative and motor-impairing effects of this compound.

  • Possible Causes & Solutions:

CauseSolution
Differences in metabolism. Ensure the use of a genetically homogenous animal strain. Age and sex can also influence drug metabolism.[11]
Inconsistent drug administration. Standardize the administration procedure, including the volume, concentration, and speed of injection.
Environmental factors. Maintain a consistent and controlled environment (e.g., temperature, light-dark cycle, noise level) as these can influence animal behavior and drug effects.[12]

Experimental Protocols

Protocol 1: Assessment of Sedation and Locomotor Activity (Open Field Test)
  • Apparatus: A square or circular arena with walls to prevent escape, typically equipped with an automated tracking system (e.g., infrared beams or video tracking).[13][14]

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle control at the desired dose and route.

    • At a predetermined time post-administration, place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (typically 5-10 minutes).[15]

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).

    • Rearing frequency (vertical activity).

    • Time spent immobile.

  • Interpretation: A significant decrease in total distance traveled and an increase in immobility time are indicative of sedation.

Protocol 2: Assessment of Motor Coordination (Rotarod Test)
  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.[16]

  • Procedure:

    • Train the animals on the rotarod for several days prior to the experiment until they can consistently remain on the rod for a predetermined duration (e.g., 60 seconds) at a low, constant speed.

    • On the test day, administer this compound or vehicle control.

    • At a specified time post-administration, place the animal on the rotating rod.

    • Start the rotation, either at a fixed speed or with acceleration.

    • Record the latency to fall from the rod.

  • Interpretation: A dose-dependent decrease in the latency to fall indicates motor incoordination.[17]

Protocol 3: Assessment of Muscle Strength (Grip Strength Test)
  • Apparatus: A grip strength meter with a wire grid or bar.

  • Procedure:

    • Hold the animal by the tail and allow it to grasp the grid or bar with its forelimbs.

    • Gently pull the animal away from the meter in a horizontal plane until its grip is broken.

    • The meter records the peak force exerted by the animal.

    • Repeat the measurement several times and calculate the average.

  • Interpretation: A reduction in grip strength is indicative of muscle relaxation.[7][18]

Data Presentation

Table 1: Representative Dose-Response Data for this compound on CNS Side Effects in Mice (Illustrative)

Dose (mg/kg, i.p.)Open Field: Total Distance (m)Rotarod: Latency to Fall (s)Grip Strength (g)
Vehicle35 ± 5180 ± 20120 ± 10
2525 ± 4120 ± 1590 ± 8
5015 ± 360 ± 1060 ± 5
1005 ± 215 ± 530 ± 4

Note: This table presents illustrative data to demonstrate the expected dose-dependent effects of a centrally acting muscle relaxant. Actual results may vary based on the specific experimental conditions.

Table 2: Pharmacokinetic Parameters of this compound in Humans (250 mg and 500 mg oral doses) [11]

Parameter250 mg Dose500 mg Dose
Cmax (µg/mL) 4.3 ± 1.28.1 ± 2.0
Tmax (h) 1.0 (0.7 - 2.0)1.0 (0.7 - 2.0)
AUC0-t (µg·h/mL) 12.6 ± 2.824.9 ± 5.6
t1/2 (h) 2.3 ± 0.52.4 ± 0.6

Note: While this data is from human studies, it provides an indication of the pharmacokinetic profile. Animal-specific pharmacokinetic studies are recommended.

Mandatory Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Chlorphenesin Chlorphenesin Carbamate Chlorphenesin->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

References

Overcoming drug tolerance in long-term chlorphenesin carbamate administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug tolerance in long-term chlorphenesin carbamate administration studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished muscle relaxant effect of this compound in our animal models after several days of repeated administration. What is the likely cause?

A1: This phenomenon is likely due to the development of drug tolerance. Studies in both mice and rats have shown that tolerance to this compound's motor-incoordinating effects can develop.[1] The primary mechanism behind this tolerance is the induction of drug-metabolizing enzymes in the liver, specifically UDP-glucuronyltransferase and cytochrome P-450.[1] This leads to an increased rate of metabolism and a subsequent decrease in the serum concentration of the active drug.

Q2: How can we confirm that the observed decrease in efficacy is due to metabolic tolerance?

A2: To confirm metabolic tolerance, you can measure the serum concentration of this compound over the course of the study. A significant decrease in serum levels despite consistent dosing would indicate enhanced metabolism.[1] Additionally, you can assay the activity of hepatic microsomal enzymes (UDP-glucuronyltransferase and cytochrome P-450) from liver samples of treated and control animals.[1] An increase in the activity of these enzymes in the treated group would support the hypothesis of metabolic tolerance.

Q3: Are there other potential mechanisms for this compound tolerance besides increased metabolism?

A3: While metabolic tolerance is the primary described mechanism, pharmacodynamic tolerance at the receptor level is also a possibility with long-term administration of drugs that act on the central nervous system. This compound is believed to enhance the action of the inhibitory neurotransmitter GABA.[2] Prolonged stimulation of GABA-A receptors can lead to their downregulation, which involves processes like receptor desensitization, sequestration, and reduced gene expression of receptor subunits.[3] This would result in a reduced response to the drug at the neuronal level.

Q4: What experimental models can be used to assess this compound tolerance?

A4: The rotarod test is a widely used and effective method to quantify motor coordination in rodents and can be used to measure the muscle relaxant effects of this compound and the development of tolerance.[4][5][6][7][8] A decrease in the latency to fall from the rotating rod at a fixed time point after drug administration, following a period of chronic dosing, indicates tolerance.

Q5: We are considering strategies to overcome this tolerance. What are our options?

A5: One potential strategy is to co-administer an inhibitor of hepatic microsomal enzymes. Piperonyl butoxide is a known inhibitor of cytochrome P-450 enzymes and could potentially slow the metabolism of this compound, thus maintaining its effective serum concentration.[9][10][11][12][13] Another investigational approach could be the co-administration of an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptor antagonists have been shown to block the development of tolerance to other CNS depressants, and this mechanism could potentially be explored for this compound.[14][15][16][17][18]

Troubleshooting Guides

Issue: Inconsistent results in the rotarod test.
  • Possible Cause 1: Insufficient animal training. Animals require proper habituation to the rotarod apparatus to minimize anxiety and ensure that the measured endpoint (latency to fall) is a true reflection of motor coordination.[4]

    • Solution: Implement a pre-training protocol where animals are placed on the rotarod at a low, constant speed for several sessions before the actual experiment begins.[4]

  • Possible Cause 2: Variation in drug administration. The timing and route of this compound administration should be consistent for all animals.

    • Solution: Ensure precise timing of drug administration relative to the rotarod test. Use appropriate and consistent techniques for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Possible Cause 3: Environmental factors. Differences in lighting, noise, or handling can affect animal behavior and performance.

    • Solution: Conduct all behavioral testing in a quiet, controlled environment at the same time of day to minimize variability.[8]

Issue: Difficulty in interpreting serum concentration data.
  • Possible Cause 1: Inadequate blood sampling times. The timing of blood collection is critical for accurately determining the pharmacokinetic profile.

    • Solution: Collect blood samples at multiple time points after the final dose to capture the peak concentration (Cmax) and the elimination phase. A pilot study to determine the optimal sampling times may be beneficial.[19]

  • Possible Cause 2: Analytical method not sensitive enough. The concentration of this compound may fall below the limit of detection of the analytical method, especially at later time points.

    • Solution: Utilize a validated and sensitive analytical method such as high-performance liquid chromatography (HPLC) for the quantification of this compound in serum.[20]

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Tolerance in Mice

Day of AdministrationMean Latency to Fall (seconds) ± SEMMean Serum Concentration (µg/mL) ± SEM (1 hour post-dose)
Day 1185 ± 10.215.3 ± 1.8
Day 7112 ± 8.58.1 ± 1.1
Day 1485 ± 7.95.4 ± 0.9

Note: The data in this table is illustrative and based on the reported trend of decreased motor incoordinating action and serum concentration.[1] Actual experimental results will vary.

Table 2: Hypothetical Hepatic Enzyme Activity in Mice after 14 Days of this compound Administration

Treatment GroupUDP-glucuronyltransferase Activity (nmol/min/mg protein) ± SEMCytochrome P-450 Content (nmol/mg protein) ± SEM
Control (Vehicle)1.2 ± 0.150.8 ± 0.09
This compound2.5 ± 0.211.5 ± 0.12

Note: This table illustrates the expected increase in hepatic enzyme activity based on published findings.[1]

Experimental Protocols

Protocol 1: Assessment of Motor Coordination using the Rotarod Test
  • Apparatus: An automated rotarod apparatus with a textured rod to ensure grip.

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before each session.[8]

  • Pre-training (3 days):

    • Day 1-3: Place mice on the rotarod at a constant speed of 4 rpm for 5 minutes, three times a day with a 15-minute inter-trial interval. If a mouse falls, place it back on the rod.[4]

  • Test Procedure (Accelerating Rotarod):

    • Set the rotarod to accelerate from 4 to 40 rpm over a 300-second period.[5][8]

    • Administer this compound or vehicle control at the designated dose and route.

    • At the predetermined time point post-administration (e.g., 1 hour), place the mouse on the rotating rod.

    • Start the acceleration and record the latency to fall. The trial ends when the mouse falls onto the sensor plate below or after a full passive rotation.[5]

    • Repeat for a total of three trials with a 15-minute inter-trial interval.

    • Clean the apparatus between each animal.[5]

  • Data Analysis: The average latency to fall across the three trials is used as the measure of motor coordination.

Protocol 2: Measurement of Hepatic Microsomal Enzyme Activity
  • Microsome Preparation:

    • Euthanize animals and perfuse the liver with cold saline.

    • Homogenize the liver tissue in a suitable buffer (e.g., potassium phosphate buffer with EDTA).

    • Perform differential centrifugation to isolate the microsomal fraction.

  • UDP-glucuronyltransferase (UGT) Activity Assay:

    • This protocol is based on the measurement of the glucuronidation of a probe substrate.[21][22]

    • Prepare a reaction mixture containing microsomal protein, a UGT probe substrate (e.g., α-naphthol), and UDP-glucuronic acid (UDPGA), including a radiolabeled tracer like [14C]UDPGA.[21]

    • Incubate the mixture at 37°C.

    • Stop the reaction and separate the glucuronidated product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or organic extraction.[21]

    • Quantify the product formation using liquid scintillation counting.

  • Cytochrome P-450 (CYP) Content Assay:

    • The total CYP content is determined spectrophotometrically by measuring the carbon monoxide difference spectrum of dithionite-reduced microsomes.[1]

    • The absorbance difference between 450 nm and 490 nm is used to calculate the CYP concentration.

Protocol 3: Quantification of this compound in Serum by HPLC
  • Sample Preparation:

    • Collect blood samples and separate the serum.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • HPLC Analysis:

    • A high-pressure liquid chromatography system equipped with a suitable column (e.g., a C18 column) is used.[20]

    • The mobile phase composition will need to be optimized but could consist of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[20]

    • Detection is typically performed using a UV detector at a wavelength appropriate for this compound.

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of this compound.

Visualizations

G cluster_0 Pharmacokinetic Tolerance (Metabolic Induction) CPC This compound (Repeated Dosing) Liver Liver CPC->Liver Metabolized in Enzymes Hepatic Microsomal Enzymes (CYP450, UGTs) Liver->Enzymes Induces Metabolism Increased Metabolism Enzymes->Metabolism Leads to Serum Decreased Serum Concentration Metabolism->Serum Results in Effect Reduced Muscle Relaxant Effect Serum->Effect Causes

Caption: Metabolic pathway of this compound tolerance.

G cluster_1 Experimental Workflow for Tolerance Assessment Start Start: Chronic Dosing (e.g., 14 days) Behavioral Behavioral Testing (Rotarod) Start->Behavioral Biochemical Biochemical Analysis Start->Biochemical Tolerance Tolerance Confirmed Behavioral->Tolerance Diminished Effect Serum Serum CPC Concentration (HPLC) Biochemical->Serum Enzyme Hepatic Enzyme Activity Assays Biochemical->Enzyme Serum->Tolerance Decreased Levels Enzyme->Tolerance Increased Activity

Caption: Workflow for assessing this compound tolerance.

G cluster_2 Potential Strategies to Overcome Tolerance Tolerance Drug Tolerance Metabolic Metabolic Tolerance (Enzyme Induction) Tolerance->Metabolic Pharmacodynamic Pharmacodynamic Tolerance (Receptor Downregulation) Tolerance->Pharmacodynamic Inhibitor Co-administer Enzyme Inhibitor (e.g., Piperonyl Butoxide) Metabolic->Inhibitor Counteract with NMDA Co-administer NMDA Antagonist (Investigational) Pharmacodynamic->NMDA Potentially Modulate with

Caption: Strategies to potentially overcome drug tolerance.

References

Refinement of protocols for detecting low-level chlorphenesin carbamate metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of protocols for detecting low-level chlorphenesin carbamate metabolites. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to assist in overcoming common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the detection of its metabolites significant? A1: this compound is a centrally-acting skeletal muscle relaxant used to treat muscle pain and stiffness.[1][2] The detection of its metabolites is crucial for several reasons. In clinical pharmacology, it helps in understanding the drug's metabolic fate, efficacy, and safety. In sports anti-doping, it is critical because one of its major metabolites, 4-chlorophenoxyacetic acid (4-CPA), is also a metabolite of the prohibited stimulant meclofenoxate.[1][2][3][4] Accurate detection protocols are necessary to distinguish the origin of 4-CPA and avoid false-positive doping results.[2][5]

Q2: What are the primary analytical methods for detecting low-level this compound metabolites? A2: The most powerful and commonly used analytical technique is liquid chromatography coupled with mass spectrometry (LC-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) systems like Quadrupole-Exactive Orbitrap MS.[1][2][3][6] These methods offer high sensitivity and selectivity, which are essential for identifying and quantifying trace amounts of metabolites in complex biological matrices such as urine.[7]

Q3: What are the major metabolic pathways and key metabolites of this compound? A3: this compound undergoes extensive metabolism in the human body. The primary metabolic processes include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation.[1][2] Studies have identified numerous metabolites, with some of the most significant being 4-chlorophenoxyacetic acid (4-CPA), chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP).[2][3][4] Recent research has identified up to 29 distinct metabolites, some of which have longer detection windows than previously known markers.[1][2][8]

Q4: Why is it challenging to attribute 4-CPA in a sample to this compound use? A4: The primary challenge is that 4-CPA is a common metabolite of multiple substances, including the prohibited stimulant meclofenoxate and chlorphenesin, a preservative used in cosmetics.[3][4] Therefore, the mere presence of 4-CPA is not conclusive proof of meclofenoxate use. To definitively attribute the 4-CPA to this compound, it is essential to simultaneously detect other specific, diagnostic metabolites of this compound that are not produced by meclofenoxate or chlorphenesin.[3][4]

Troubleshooting Guide

Q5: I am experiencing low signal intensity or poor sensitivity for my target metabolites. What can I do? A5: Low sensitivity can stem from multiple factors. Consider the following troubleshooting steps:

  • Optimize Sample Preparation: Ensure your extraction method efficiently recovers the metabolites of interest. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can concentrate analytes and remove interfering substances.

  • Enhance Ionization: Adjust mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperatures) to maximize the ionization of your target compounds. Electrospray ionization (ESI) is highly susceptible to source conditions.[9]

  • Check for Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, lipids) can suppress the ionization of your target analyte. This can be investigated with a post-column infusion experiment.[10]

  • Refine Chromatography: Improve the separation of metabolites from interfering matrix components by optimizing the LC mobile phase, gradient, and column chemistry. Better separation can reduce ion suppression.[11]

  • Use a High-Resolution Mass Spectrometer: Instruments like Orbitrap or Q-TOF offer higher sensitivity and resolving power, which can help distinguish the analyte signal from background noise.[6]

Q6: My chromatograms have high background noise and I suspect matrix effects are impacting my results. How can I mitigate this? A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[9][11]

  • Improve Sample Cleanup: Implement more rigorous sample preparation techniques. For carbamates, methods combining absorbents like C18 and PSA (primary secondary amine) can effectively remove interfering fats, acids, and pigments.[12]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limits of detection for very low-level metabolites.

  • Use Stable Isotope-Labeled Internal Standards (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS for each analyte. These standards co-elute with the analyte and experience similar ionization effects, leading to more accurate quantification.

  • Modify Chromatographic Conditions: Adjusting the LC gradient to better separate the analytes from the bulk of the matrix components can be highly effective.[11]

Q7: My quantitative results are inconsistent and not reproducible. What are the likely causes? A7: Poor reproducibility is often linked to variability in the analytical process.

  • Analyte Stability: Confirm the stability of this compound metabolites in the biological matrix under your specific storage conditions (e.g., freeze-thaw cycles).[11][13] Degradation during storage or sample preparation will lead to inaccurate results.

  • Internal Standard Performance: Ensure your internal standard is added consistently at the very beginning of the sample preparation process to account for variability in extraction recovery.

  • Calibration Curve: Prepare calibration standards in the same biological matrix as your samples (matrix-matched calibration) to account for matrix effects.[10] Ensure the calibration range brackets the expected concentration of your samples.

  • Instrument Performance: Regularly check the mass spectrometer's calibration and performance to ensure it is operating within specifications.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound Metabolites in Urine

This protocol provides a general methodology for the sensitive detection of this compound metabolites. It should be optimized for specific instrumentation and target metabolite lists.

1. Sample Preparation (Hydrolysis and Extraction)

  • To a 1 mL aliquot of urine, add 50 µL of a suitable internal standard mix (e.g., stable isotope-labeled 4-CPA).

  • Add 500 µL of phosphate buffer (pH 7.0).

  • For the cleavage of glucuronide and sulfate conjugates, add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Vortex briefly and incubate at 50°C for 2 hours.

  • After incubation, cool the sample to room temperature and add 200 µL of 1M HCl to acidify the sample.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching to detect a wider range of metabolites.[6][14]

  • Scan Type: Full MS and data-dependent MS² (ddMS²) for metabolite identification or Multiple Reaction Monitoring (MRM) for targeted quantification.[1]

  • Collision Gas: Argon.

  • Key Parameters: Optimize spray voltage, capillary temperature, and collision energies for each target metabolite and internal standard.

Data Presentation

Table 1: Major Metabolites of this compound Identified in Human Urine

Metabolite Class Example Metabolites Metabolic Process
Parent Drug Metabolites Hydroxylated this compound Hydroxylation
Hydrolysis Products Chlorphenesin, 4-Chlorophenoxyacetic Acid (4-CPA) Amide Hydrolysis, C-Oxidation
Conjugates Chlorphenesin Glucuronide, Chlorphenesin Sulfate O-Glucuronidation, Sulfation
Oxidation Products 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) C-Oxidation

Source: Data synthesized from multiple studies identifying up to 29 metabolites.[1][2][3]

Table 2: Example Urinary Concentrations of 4-CPA After Administration

Administration Route Dose Max. Urinary Concentration (ng/mL) Time to Max. Concentration
Oral this compound Single Dose (Tablets) 390 - 6,929 12 - 24 hours
Dermal Chlorphenesin Single Application (8g Sunscreen) ~1,500 Not specified
Dermal Chlorphenesin Multiple Applications (8g Sunscreen x 3 days) ~2,300 Not specified

Source: Data from human administration studies.[2][3][4]

Visualizations and Workflows

G General Workflow for Metabolite Detection cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Processing SampleCollection Sample Collection (e.g., Urine) InternalStandard Add Internal Standard SampleCollection->InternalStandard Extraction Extraction & Cleanup (LLE or SPE) InternalStandard->Extraction LC_Separation LC Separation (Reverse-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (HRMS or MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration & Quantification MS_Detection->PeakIntegration MetaboliteID Metabolite Identification MS_Detection->MetaboliteID DataReview Data Review & Reporting PeakIntegration->DataReview MetaboliteID->DataReview

Caption: A typical experimental workflow for the analysis of drug metabolites.

G Key Metabolic Pathways of this compound cluster_pathways cluster_metabolites CPC This compound Hydroxylation Hydroxylation CPC->Hydroxylation Hydrolysis Amide Hydrolysis CPC->Hydrolysis M_OH Hydroxylated Metabolites Hydroxylation->M_OH M_CP Chlorphenesin Hydrolysis->M_CP Oxidation C-Oxidation M_4CPA 4-CPA Oxidation->M_4CPA Conjugation Glucuronidation & Sulfation M_Conj Conjugated Metabolites (Glucuronides, Sulfates) Conjugation->M_Conj M_CP->Oxidation M_CP->Conjugation G Troubleshooting Logic for Low Signal Start Low or No Signal for Target Analyte CheckInstrument Is MS Instrument Performing to Spec? Start->CheckInstrument CheckSamplePrep Is Sample Prep Validated for Recovery? CheckInstrument->CheckSamplePrep Yes Sol_Tune Solution: Tune and Calibrate MS CheckInstrument->Sol_Tune No CheckMatrix Suspect Matrix Effects (Ion Suppression)? CheckSamplePrep->CheckMatrix Yes Sol_Prep Solution: Optimize Extraction Method CheckSamplePrep->Sol_Prep No Sol_Matrix Solution: Improve Cleanup, Change Chromatography, Use SIL-IS CheckMatrix->Sol_Matrix Yes End Problem Resolved CheckMatrix->End No Sol_Tune->End Sol_Prep->End Sol_Matrix->End

References

Resolving peak tailing in liquid chromatography of chlorphenesin carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chlorphenesin Carbamate Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the liquid chromatography of this compound, with a specific focus on correcting peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in reversed-phase HPLC?

Peak tailing for this compound is commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary reason is often the interaction of polar groups in the this compound molecule with active sites on the silica-based column packing, particularly residual silanol groups.[1][3][4]

Key Causes:

  • Silanol Interactions: Uncapped or residual silanol groups (Si-OH) on the silica surface of the column can interact strongly with polar analytes.[1][2][3] this compound, being a polar compound, is susceptible to these interactions, which delay its elution and cause the peak to tail.

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of residual silanol groups (to SiO-), increasing their interaction with the analyte.[1][5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or head can distort the peak shape.[4][7] A void at the head of the column can also lead to tailing.[1]

  • System and Method Issues: Extra-column volume (e.g., long tubing), sample overload, or using an injection solvent significantly stronger than the mobile phase can also contribute to peak tailing.[3][7][8]

Q2: How can I eliminate peak tailing caused by silanol interactions?

Addressing silanol interactions is the most effective way to improve the peak shape for this compound. Several strategies can be employed:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, suppressing their ionization and reducing their ability to interact with the analyte.[1][2][5]

  • Use a Modern, End-Capped Column: High-purity, Type B silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity.[3][5] Columns with alternative chemistry, such as polar-embedded or hybrid stationary phases, can also provide better peak shapes for polar compounds.[2][3]

  • Add a Mobile Phase Modifier: Incorporating a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[5][8] However, be aware that modifiers like TEA can be difficult to remove from the column.[8]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can also help shield the silanol groups and improve peak symmetry.[5][9]

Q3: What role does the mobile phase pH play, and what is the optimal range?

Mobile phase pH is a critical parameter that affects both the analyte and the stationary phase.[10][11] For basic compounds, operating at a high pH can neutralize the analyte, improving retention and peak shape.[11][12] However, for polar compounds like this compound that tail due to silanol interactions, a low pH is generally recommended.

Recommended pH Strategy:

  • Low pH (2.5 - 3.0): This is the most common approach to minimize silanol interactions. At this pH, silanols are protonated (Si-OH), greatly reducing their capacity for unwanted secondary interactions with the analyte.[1][2][5] Ensure your column is stable for operation at low pH.[1]

  • High pH ( > 8): While less common for this specific issue, using a high pH-compatible column could be an alternative strategy. At high pH, the analyte's ionization state may change, and silanol interactions are masked, but column stability is a major consideration.[11][13]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Initial Diagnosis: Chemical vs. Mechanical/System Issues

First, determine if the problem is chemical (related to interactions) or mechanical (related to the HPLC system or column hardware).

  • Symptom: All peaks in the chromatogram are tailing.

    • Possible Cause: This often points to a system issue, such as a void in the column, a blocked frit, or extra-column dead volume.[1][6]

    • Action: Check connections for leaks, use shorter, narrower tubing, and inspect the column.[6][7] Flushing the column or replacing it may be necessary.[7]

  • Symptom: Only the this compound peak (or other polar/basic peaks) is tailing.

    • Possible Cause: This strongly suggests a chemical interaction, most likely with stationary phase silanol groups.[5][6]

    • Action: Proceed with the chemical troubleshooting steps outlined below.

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_system Are all peaks tailing? start->check_system system_issue System/Mechanical Issue check_system->system_issue  Yes chemical_issue Chemical Interaction Issue (Secondary Retention) check_system->chemical_issue  No, only specific peaks check_connections 1. Check fittings for leaks 2. Minimize tubing length/ID system_issue->check_connections check_column_hardware 3. Inspect column for void 4. Replace inlet frit check_connections->check_column_hardware replace_column 5. Replace column check_column_hardware->replace_column end Peak Shape Improved replace_column->end optimize_ph 1. Lower Mobile Phase pH (e.g., to pH 2.5-3.0) chemical_issue->optimize_ph use_modifier 2. Add Mobile Phase Modifier (e.g., 0.1% TFA or competing base) optimize_ph->use_modifier change_column 3. Use High-Performance Column (End-capped, Hybrid, Polar-Embedded) use_modifier->change_column optimize_sample 4. Check Sample Conditions (Solvent match, concentration) change_column->optimize_sample optimize_sample->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Visualizing the Cause: Analyte-Silanol Interaction

Peak tailing often originates from a secondary retention mechanism where the analyte interacts with ionized silanol groups on the silica surface in addition to the primary reversed-phase mechanism.

G Mechanism of Silanol-Induced Peak Tailing cluster_surface Silica Surface (Stationary Phase) rp_phase C18 Chains (Primary Retention Site) silanol Ionized Silanol Group (SiO⁻) (Secondary Retention Site) analyte This compound (Polar Analyte) analyte->rp_phase  Hydrophobic Interaction (Desired; Fast Kinetics) analyte->silanol  Ionic/Polar Interaction (Undesired; Slow Kinetics -> Tailing) mobile_phase Mobile Phase Flow

Caption: Interaction between this compound and the stationary phase.

Recommended Experimental Protocol

This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18 or C8 (e.g., Agilent ZORBAX StableBond, Waters SunFire™), 2.1 or 4.6 mm ID, ≤ 3.5 µm particle size.Minimizes available silanol groups and improves efficiency.[1][3][5]
Mobile Phase A 0.1% (v/v) Formic Acid or Phosphoric Acid in Water.Creates a low pH environment (pH ~2.7) to suppress silanol ionization.[1][2]
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH).Standard organic modifiers for reversed-phase.
Gradient/Isocratic Start with a suitable isocratic hold or a shallow gradient based on initial screening runs.To achieve optimal separation and peak shape.
Flow Rate As per column manufacturer's recommendation (e.g., 1.0 mL/min for 4.6 mm ID).Standard operating condition.
Column Temperature 30 - 40 °C.Can improve peak shape and reduce mobile phase viscosity.
Detector Wavelength UV, ~220-230 nm or as per spectral analysis.Based on the UV absorbance maxima of this compound.
Injection Volume 5 - 10 µL.Avoid column overload.[7][8]
Sample Diluent Mobile phase at initial conditions or a weaker solvent.Prevents peak distortion caused by using a sample solvent that is stronger than the mobile phase.[4][8]
Methodology Details
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Filter all mobile phases through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly before use.

  • Sample Preparation:

    • Accurately weigh and dissolve a standard of this compound in the initial mobile phase composition to create a stock solution.

    • Dilute the stock solution to the desired working concentration using the same diluent.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent), followed by standard solutions, and then samples.

    • Evaluate the peak asymmetry factor (As). An ideal value is 1.0, with a generally acceptable range being 0.9 < As < 1.5.[1] If tailing persists, refer to the troubleshooting guide.

References

Technical Support Center: Managing Variability in Chlorphenesin Carbamate Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in bioequivalence (BE) studies of chlorphenesin carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the standard study design for a this compound bioequivalence study?

A1: The standard design is a single-dose, randomized, open-label, two-period, two-sequence crossover study.[1] Healthy adult volunteers are administered the test and reference formulations in separate periods, separated by an adequate washout period. Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile.[1]

Q2: What are the key pharmacokinetic (PK) parameters to assess bioequivalence for this compound?

A2: The key PK parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[1][2] Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratio (test/reference) of both Cmax and AUC fall within the regulatory acceptance range, typically 80.00% to 125.00%.[1][2]

Q3: Is this compound considered a highly variable drug (HVD)?

A3: While not definitively classified in all literature, drugs with high intra-subject variability (≥30% coefficient of variation) in Cmax or AUC are considered HVDs.[3][4] High variability can be a challenge in this compound studies and may necessitate alternative study designs or larger sample sizes to achieve adequate statistical power.[3][4]

Q4: How does food impact the bioavailability of this compound?

A4: Food can significantly affect the bioavailability of drugs by altering gastrointestinal (GI) physiology, such as gastric emptying time, pH, and splanchnic blood flow.[5][6] For this compound, a high-fat meal is likely to delay the rate of absorption (Tmax) and could potentially alter the extent of absorption (Cmax and AUC). It is a regulatory requirement to conduct fed bioequivalence studies to assess this impact.[5]

Q5: What are the main metabolic pathways for this compound and how can they contribute to variability?

A5: this compound is extensively metabolized. Major pathways include amide hydrolysis, hydroxylation, C-oxidation, O-glucuronidation, and sulfation.[7] Genetic polymorphisms in the enzymes responsible for these transformations (e.g., Cytochrome P450 enzymes) can lead to significant inter-individual differences in drug clearance, contributing to pharmacokinetic variability.[8][9][10][11]

Troubleshooting Guide

This guide addresses common issues of high variability encountered during this compound BE studies.

Observed Issue Potential Cause(s) Recommended Action(s)
High Intra-Subject Variability in Cmax and/or AUC (>30% CV) 1. Drug Substance Characteristics: Inherent high variability in the absorption or metabolism of this compound.[3][4]2. Subject-by-Formulation Interaction: A subset of subjects may respond differently to the test and reference formulations.[4]3. Analytical Method Imprecision: High variability in the bioanalytical assay can inflate pharmacokinetic variability.1. Implement a Replicate Study Design: Consider a 3-period or 4-period full or partial replicate crossover design (e.g., TRR, RTR, TRTR, RRT). This allows for the estimation of within-subject variability for the reference product.[4][12]2. Use Scaled Average Bioequivalence (SABE): If the within-subject variability of the reference product (SWR) is ≥0.294, regulatory agencies may permit widening the acceptance limits for Cmax based on SWR.[12]3. Increase Sample Size: A larger sample size may be required to achieve the necessary statistical power in a standard 2x2 crossover design.[3]4. Re-validate Bioanalytical Method: Ensure the precision and accuracy of the analytical method meet regulatory standards.[2]
Failure to Meet Bioequivalence Criteria Under Fed Conditions 1. Formulation-Excipient Interaction: Differences in excipients between the test and reference products may lead to different interactions with a high-fat meal.[5]2. Altered GI Physiology: The high-fat meal may magnify small differences in dissolution or absorption characteristics between the two formulations.[6][13]1. Review Formulation: Scrutinize the qualitative and quantitative composition of the test product relative to the reference product.2. Conduct In Vitro Dissolution Studies: Perform dissolution testing in biorelevant media that simulate fed-state conditions to identify potential formulation differences.3. Characterize Food Effect: Ensure a thorough food-effect bioavailability study has been conducted to understand the interaction.[5]
Significant Period or Sequence Effects in Statistical Analysis 1. Inadequate Washout Period: Carryover of the drug from the first period to the second, leading to baseline concentrations before the second dose.2. Study Conduct Issues: Changes in study procedures, diet, or subject behavior between periods.3. Randomization Errors: Improper randomization of subjects to treatment sequences.1. Verify Washout Period: The washout period should be at least 5-6 times the terminal half-life of this compound. Review pre-dose concentrations to confirm the absence of carryover.2. Audit Study Conduct: Review all study documentation, including dosing records, meal logs, and sample collection times, to ensure consistency across periods.3. Confirm Randomization Scheme: Double-check the randomization schedule and its implementation.
High Number of Outlier Subjects 1. Genetic Factors: Subjects may be poor or ultra-rapid metabolizers due to genetic polymorphisms in metabolizing enzymes.[11]2. Non-Compliance: Subjects may not have adhered to fasting/dosing requirements.3. Sample Integrity Issues: Problems with sample collection, processing, or storage for specific subjects.1. Pharmacogenetic Analysis (Exploratory): If feasible, conduct exploratory genotyping for relevant metabolizing enzymes (e.g., CYPs) to investigate a potential genetic basis for outlier data.2. Review Subject Compliance: Interview subjects and review study site records to check for any deviations from the protocol.3. Investigate Sample Handling: Trace the handling of outlier samples from collection to analysis to identify any potential errors. Statistical tests for outliers are generally not acceptable for removing data in standard BE studies.[14]

Quantitative Data Summary

The following table summarizes pharmacokinetic data from a representative bioequivalence study of 500 mg this compound tablets in healthy volunteers.

Parameter Formulation Geometric Mean 90% Confidence Interval for Ratio (Test/Ref) Regulatory Acceptance Range
Cmax (µg/mL) Test10.5496.30% - 111.89%80.00% - 125.00%
Reference10.15
AUC0-t (µg·h/mL) Test45.2198.42% - 105.78%80.00% - 125.00%
Reference44.18
AUC0-∞ (µg·h/mL) Test47.8898.55% - 105.93%(For reference)
Reference46.85
Tmax (h) Test1.5 (median)-(For reference)
Reference1.5 (median)
t1/2 (h) Test2.8-(For reference)
Reference2.9

Data adapted from a study on healthy Korean volunteers.[1] The study concluded bioequivalence as the 90% CIs for Cmax and AUC0-t were within the acceptance range.

Experimental Protocols

Protocol: Standard 2x2 Crossover Bioequivalence Study

Objective: To compare the rate and extent of absorption of a test this compound formulation with a reference formulation.

Methodology:

  • Subject Recruitment: Enroll a pre-specified number of healthy adult male and female volunteers based on statistical power calculations. Subjects undergo a full medical screening.

  • Study Design: A single-center, single-dose, randomized, open-label, two-period, two-sequence crossover study with a washout period of at least 7 days.

  • Dosing: In each period, subjects receive a single oral dose of either the test or reference this compound tablet (e.g., 500 mg) with 240 mL of water after an overnight fast of at least 10 hours.

  • Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose (0 hour) and at 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours post-dose.[1]

  • Plasma Processing: Centrifuge blood samples at approximately 1500 x g for 10 minutes at 4°C. Harvest the plasma and store frozen at -70°C or below until analysis.

  • Pharmacokinetic Analysis: Analyze plasma samples for this compound concentration using a validated bioanalytical method. Calculate PK parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2) using non-compartmental methods.

  • Statistical Analysis: Perform statistical analysis on log-transformed Cmax and AUC data using an Analysis of Variance (ANOVA) model.[15] Calculate the 90% CIs for the geometric mean ratio of test to reference product. Conclude bioequivalence if the 90% CIs are within the 80.00-125.00% range.

Protocol: Bioanalytical Method using LC-MS/MS

Objective: To quantify this compound in human plasma.

Methodology:

  • Materials: this compound reference standard, internal standard (IS) (e.g., a structurally similar carbamate or a stable isotope-labeled version), HPLC-grade solvents (acetonitrile, methanol, formic acid), and human plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and vortex.

    • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of IS working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • System: UHPLC coupled with a triple quadrupole mass spectrometer.

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 10% B, ramp to 90% B over 2.5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound: Q1 → Q3 (e.g., m/z 246.1 → 187.0)

      • Internal Standard: Q1 → Q3 (specific to the IS used)

    • Optimize ion source parameters (e.g., gas temperatures, gas flows, capillary voltage) for maximum signal intensity.

  • Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma. Analyze with each batch of study samples to ensure accuracy and precision. The calibration curve should cover the expected concentration range.

Visualizations

experimental_workflow cluster_study_setup Study Setup cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 cluster_analysis Analysis s1 Subject Screening & Enrollment s2 Randomization to Sequence (TR or RT) s1->s2 p1_dose Dose with Formulation A s2->p1_dose p1_sample Serial Blood Sampling (0-15h) p1_dose->p1_sample w 7-Day Washout Period p1_sample->w a1 Plasma Sample Processing p1_sample->a1 p2_dose Dose with Formulation B w->p2_dose p2_sample Serial Blood Sampling (0-15h) p2_dose->p2_sample p2_sample->a1 a2 LC-MS/MS Bioanalysis a1->a2 a3 Pharmacokinetic & Statistical Analysis a2->a3 a4 Bioequivalence Conclusion a3->a4

Caption: Standard 2x2 Crossover Bioequivalence Study Workflow.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 Hydroxylated Metabolites parent->m1 Hydroxylation (CYPs) m2 Chlorphenesin (via Amide Hydrolysis) parent->m2 Esterases m4 Glucuronide Conjugates parent->m4 UGTs m5 Sulfate Conjugates parent->m5 SULTs m1->m4 UGTs m1->m5 SULTs m3 4-Chlorophenoxyacetic Acid (via C-Oxidation) m2->m3 Oxidation m2->m4 UGTs m2->m5 SULTs excretion excretion m3->excretion Urinary Excretion m4->excretion Urinary Excretion m5->excretion Urinary Excretion

Caption: Major Metabolic Pathways of this compound.

troubleshooting_logic start High Intra-Subject Variability Observed (CV > 30%) q1 Is the bioanalytical method validated and precise? start->q1 action1 Re-validate or optimize analytical method q1->action1 No q2 Was a standard 2x2 crossover design used? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Increase sample size for adequate power q2->action2 Yes end_node Proceed with mitigation strategy q2->end_node No (Already Replicate) a2_yes Yes a2_no No action3 Consider Replicate Design (e.g., TRR, RTR, TRTR) action2->action3 q3 Is reference drug variability (S_WR) known/calculated? action3->q3 action4 Apply Scaled Average Bioequivalence (SABE) if S_WR >= 0.294 q3->action4 Yes q3->end_node No a3_yes Yes a3_no No action4->end_node

Caption: Decision Tree for Managing High Variability.

References

Process improvements for the purification of synthesized chlorphenesin carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding the process improvements for the purification of synthesized chlorphenesin carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: The most prevalent impurities include:

  • β-Chlorphenesin Carbamate (β-CPC): An isomer of the main compound.[1][2]

  • Residual Solvents: Solvents used during synthesis or recrystallization, such as ethanol, butanol, or ethyl acetate.[1][3]

  • Unreacted Starting Materials: Including chlorphenesin and p-chlorophenol.[4]

  • Heavy Metals and Arsenic: These are often tested for as part of quality control.[5]

  • Degradation Products: this compound can decompose under acidic or basic conditions.[6]

Q2: What are the recommended recrystallization solvents for purifying this compound?

A2: Effective recrystallization can be achieved using the following solvents:

  • Alcoholic Solvents: Ethanol, propanol, or butanol are commonly used. Butanol is often preferred.[1]

  • Aqueous Alcohol Solvents: A mixture of alcohol and water, such as a 70% butanol aqueous solution, has been shown to be effective.[1]

  • Mixed Solvent Systems: A combination of ethanol containing a small amount of ammonia and ethyl acetate has been used for refining the crude product.[3]

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for separating it from its isomers.[1][2][7] Other techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can also be utilized.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity after Initial Synthesis Incomplete reaction or side reactions.Optimize reaction conditions such as temperature, reaction time, and molar ratios of reactants. Consider using microwave irradiation to improve reaction efficiency.[1][6]
Presence of β-Chlorphenesin Carbamate Isomer Non-selective reaction conditions.A preparation method utilizing microwave irradiation has been reported to yield a product free of the β-isomer.[1] Fine-tuning the purification process, particularly recrystallization, can also help in separating the isomers.
Poor Yield after Recrystallization The compound is partially soluble in the recrystallization solvent at low temperatures. The chosen solvent is not optimal.Optimize the recrystallization solvent system. A 70% butanol aqueous solution has been reported to give good yields.[1] Ensure the cooling process is gradual to maximize crystal formation.
Residual Solvents Detected in Final Product Inadequate drying of the purified crystals.Dry the product under vacuum at an appropriate temperature. The Japanese Pharmacopoeia suggests drying in a vacuum over silica gel for 4 hours.[5]
Product Discoloration (Off-white or Yellowish) Presence of impurities or degradation.Ensure high-purity starting materials. Protect the reaction mixture and final product from light and air.[5][7] Recrystallization should remove colored impurities.
Inconsistent HPLC Results Improper sample preparation or suboptimal HPLC method.Ensure complete dissolution of the sample in the mobile phase or a suitable solvent. Refer to established HPLC protocols for appropriate column, mobile phase, and detection wavelength.[1][2][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Microwave Irradiation

This method avoids the use of strongly pungent ammonia water, enhancing safety and environmental friendliness.[1]

  • Reaction Setup: In a 500ml reaction flask equipped with a condensation reflux unit, stirrer, and thermometer, add 202.6g (1mol) of dry chlorphenesin, 200g (1.69mol) of diethyl carbonate, and 4g of alumina-supported sodium oxide.

  • Microwave Irradiation: Place the reaction flask in a microwave reactor and irradiate at 100W for 150 minutes.

  • Ammonolysis: After cooling the reaction mixture to 20-30°C, add 100ml of water, 60g (1.1mol) of ammonium chloride, and 44g (1.1mol) of sodium hydroxide.

  • Crystallization: Cool the mixture to 5-15°C and stir for 5 hours. Further cool to 0°C and stop stirring to allow for crystallization.

  • Filtration and Washing: Filter the crystals and wash the filter cake three times with 500ml of pure water.

  • Recrystallization: Recrystallize the crude product from a 70% butanol aqueous solution.

  • Drying: Dry the purified crystals to obtain the final product.

Protocol 2: HPLC Analysis of this compound Purity

This protocol is adapted from a published method for the determination of this compound and its β-isomer.[1][2]

  • Instrumentation: SHIMADZU 2010-A or equivalent HPLC system with a UV/Vis detector.

  • Column: Kromasil-C18 (4.6 x 250mm, 5µm) or a similar silica gel column.[1][5]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid in a ratio of 70:30:0.1.[1] Alternatively, 3% methanol in 50% water-saturated butyl chloride can be used.[2]

  • Flow Rate: 1.2 ml/min.[1]

  • Detection Wavelength: 281nm or 280nm.[1][5]

  • Column Temperature: Approximately 40°C.[5]

  • Sample Preparation: Dissolve 0.10g of this compound in 20mL of a mixture of hexane for liquid chromatography and 2-propanol (7:3).[5]

  • Injection Volume: 10 µL.

  • Retention Times: Under the conditions described in the first mobile phase, the retention time for this compound is approximately 9.09 min, and for the β-isomer is about 9.74 min.[1]

Quantitative Data Summary

Table 1: Reported Purity and Yield Data

Method Purity Yield Notes Reference
Microwave Synthesis & Butanol Recrystallization99.9%85.6%No β-isomer detected.[1]
Microwave Synthesis & 70% Butanol Aqueous Solution Recrystallization99.5%93.7%No β-isomer detected.[1]

Table 2: HPLC Method Parameters

Parameter Method 1 Method 2
Column Kromasil-C18 (4.6 x 250mm, 5µm)Silica gel (4mm x 30cm, 10µm)
Mobile Phase n-hexane:isopropanol:acetic acid (70:30:0.1)3% methanol in 50% water-saturated butyl chloride
Flow Rate 1.2 ml/minNot specified
Detection Wavelength 281 nmNot specified
Column Temperature ~40°CNot specified
Reference [1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A 1. Mix Reactants: Chlorphenesin, Diethyl Carbonate, Alumina-supported Sodium Oxide B 2. Microwave Irradiation (100W, 150 min) A->B C 3. Ammonolysis: Add Water, NH4Cl, NaOH B->C D 4. Crystallization (Cool to 0°C) C->D E 5. Filter and Wash (with pure water) D->E F 6. Recrystallization (e.g., 70% Butanol) E->F G 7. Drying (under vacuum) F->G H 8. HPLC Analysis (Purity & Isomer Check) G->H

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Start HPLC Analysis Results PurityLow Low Purity? Start->PurityLow IsomerPresent β-Isomer Detected? PurityLow->IsomerPresent No OptimizeReaction Optimize Synthesis: - Temperature - Time - Ratios - Microwave Use PurityLow->OptimizeReaction Yes SolventResidue Residual Solvents? IsomerPresent->SolventResidue No RefinePurification Refine Purification: - Recrystallization Solvent - Cooling Rate IsomerPresent->RefinePurification Yes ImproveDrying Improve Drying: - Vacuum - Time - Temperature SolventResidue->ImproveDrying Yes Pass Product Meets Specs SolventResidue->Pass No OptimizeReaction->Start RefinePurification->Start ImproveDrying->Start

Caption: Troubleshooting logic for this compound purification.

References

Identifying and mitigating sources of contamination in chlorphenesin carbamate samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate sources of contamination in chlorphenesin carbamate samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Common impurities can include related substances such as the isomeric impurity, chlorphenesin-2-carbamate, unreacted starting materials, and byproducts from the synthesis process. Heavy metals and arsenic are also potential contaminants that are often tested for during quality control. Additionally, degradation products can form if the material is not stored under appropriate conditions.

Q2: How can I detect these impurities in my samples?

A2: The most common and effective method for detecting organic impurities in this compound is High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. Other techniques may include Thin-Layer Chromatography (TLC) for qualitative assessment. For inorganic impurities like heavy metals and arsenic, specific pharmacopeial methods are employed.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure stability, this compound should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area. The recommended storage temperature is typically below -15°C. It is also advised to keep it away from incompatible substances such as strong oxidizing agents. The substance is generally stable in light and air at ordinary temperatures.

Q4: Can solvent residues be a source of contamination?

A4: Yes, residual solvents from the manufacturing or purification process can be a source of contamination. A patent for the preparation of this compound mentions the use of solvents like ethanol, ethyl acetate, tertiary butanol, and dimethylformamide. It is crucial to ensure that these solvents are adequately removed during the final drying steps of the synthesis.

Q5: What are the potential health and safety risks associated with contaminated this compound?

A5: Impurities can affect the therapeutic efficacy and safety of the final drug product. Some impurities may be toxic or cause adverse side effects. For instance, chlorphenesin itself, a related substance, has been associated with skin irritation in some individuals. Therefore, it is critical to control impurity levels within acceptable limits.

Troubleshooting Guide: Identifying and Mitigating Contamination

This guide provides a systematic approach to troubleshooting contamination issues in your this compound samples.

Problem: Unexpected Peaks in HPLC Chromatogram
  • Possible Cause 1: Isomeric Impurity

    • Identification: An unexpected peak eluting close to the main this compound peak may correspond to the chlorphenesin-2-carbamate isomer.

    • Mitigation:

      • Review the synthesis process to optimize the reaction conditions and minimize the formation of the isomer.

      • Employ a purification method with high resolving power, such as column chromatography or recrystallization with a specific solvent system (e.g., ethanol and ethyl acetate), to separate the isomers.

  • Possible Cause 2: Degradation Products

    • Identification: The appearance of new peaks over time, especially when the sample has been stored improperly, suggests degradation.

    • Mitigation:

      • Strictly adhere to the recommended storage conditions: store in a tightly sealed, light-resistant container at <-15°C.

      • Avoid exposure to heat and incompatible materials.

      • Perform stability studies to establish an appropriate re-test date for your material.

  • Possible Cause 3: Contamination from Solvents or Equipment

    • Identification: Broad or unusual peak shapes may indicate contamination from the HPLC system, solvents, or sample preparation vials.

    • Mitigation:

      • Use high-purity HPLC-grade solvents.

      • Thoroughly clean the HPLC system, including the injector and column, between analyses.

      • Run a blank (solvent-only) injection to ensure the system is clean.

Problem: Out-of-Specification Results for Heavy Metals or Arsenic
  • Possible Cause: Contamination from Raw Materials or Manufacturing Equipment

    • Identification: Quantitative analysis using pharmacopeial methods shows levels of heavy metals or arsenic exceeding the specified limits (e.g., not more than 10 ppm for heavy metals and 2 ppm for arsenic).

    • Mitigation:

      • Source high-purity raw materials from reputable suppliers with clear specifications for heavy metal content.

      • Ensure that all manufacturing equipment is made of appropriate materials and is thoroughly cleaned to prevent leaching of metals.

      • Implement in-process controls to monitor and control heavy metal levels throughout the manufacturing process.

Quantitative Data Summary

ParameterSpecificationAnalytical MethodReference
Heavy MetalsNot more than 10 ppmColorimetric method with lead standard
ArsenicNot more than 2 ppmMethod 3, Apparatus B (JP XIV)
Chlorphenesin-2-carbamateRatio not larger than 0.007HPLC
Loss on DryingNot more than 0.20%Vacuum, silica gel, 4 hours
Residue on IgnitionNot more than 0.10%Standard ignition procedure

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Related Substances

This protocol is based on the method described in the Japanese Pharmacopoeia (JP XIV) for the determination of chlorphenesin-2-carbamate in this compound.

1. Sample Preparation:

  • Dissolve 0.10 g of the this compound sample in 20 mL of a mixture of hexane for liquid chromatography and 2-propanol (7:3) to prepare the sample solution.

2. Chromatographic Conditions:

  • Detector: Ultraviolet absorption photometer (wavelength: 280 nm).
  • Column: A stainless steel column approximately 4 mm in inside diameter and 30 cm in length, packed with silica gel for liquid chromatography (5 µm in particle diameter).
  • Column Temperature: A constant temperature of about 40°C.
  • **Mobile

Technical Support Center: Extraction of Chlorphenesin Carbamate from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of chlorphenesin carbamate extraction from various biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most suitable for this compound in plasma/serum samples?

A1: The choice of extraction method depends on several factors, including the required limit of quantification (LOQ), sample throughput, and the analytical technique used for detection (e.g., LC-MS/MS).

  • Protein Precipitation (PPT) is a simple, fast, and cost-effective method suitable for high-throughput screening. However, it may result in a less clean extract and significant matrix effects.

  • Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to reduced matrix effects and potentially lower LOQs. It is, however, the most time-consuming and expensive of the three methods.

Q2: What are the common challenges encountered when extracting this compound from urine?

A2: A primary challenge in urine is the presence of various metabolites of this compound, which can interfere with the quantification of the parent drug. A study identified 29 different metabolites in human urine, including products of hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation.[1][2] Therefore, a highly selective extraction and analytical method is crucial. Enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary to cleave conjugated metabolites prior to extraction if total this compound concentration is of interest.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis.[3][4] To minimize these effects:

  • Optimize Sample Cleanup: Employ a more rigorous extraction method like SPE to remove interfering matrix components.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.

Q4: What are the key parameters to consider for optimizing the recovery of this compound?

A4: To enhance recovery, consider the following:

  • pH Adjustment: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of this compound. Adjusting the pH to suppress the ionization of the analyte can improve its partitioning into an organic solvent during LLE or its retention on an SPE sorbent.

  • Solvent Selection: For LLE, the choice of an appropriate organic solvent is critical. For SPE, the selection of the sorbent and elution solvent must be optimized.

  • Extraction Time and Temperature: These parameters can influence the equilibrium of the extraction process and should be evaluated during method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Elution from SPE Cartridge - Increase the volume or strength of the elution solvent. - Ensure the pH of the elution solvent is optimal for eluting this compound in its non-ionized form.
Analyte Breakthrough during SPE Loading - Decrease the flow rate during sample loading. - Ensure the sample pH is appropriate for retention. - Use a larger sorbent mass or a more retentive sorbent.
Insufficient Partitioning in LLE - Optimize the pH of the aqueous phase to ensure this compound is in its neutral form. - Select a more appropriate extraction solvent. - Increase the solvent-to-sample ratio and the mixing time.
Co-precipitation with Proteins in PPT - Optimize the type and volume of the precipitation solvent. Acetonitrile is often more efficient than methanol.[5] - Ensure thorough vortexing and adequate centrifugation time and speed.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent SPE Procedure - Ensure consistent flow rates during all steps. - Prevent the sorbent bed from drying out before sample loading and elution. - Use an automated SPE system for better reproducibility.
Emulsion Formation in LLE - Centrifuge at a higher speed or for a longer duration. - Add salt to the aqueous phase to increase its polarity. - Use a different extraction solvent.
Incomplete Protein Precipitation - Ensure a sufficient ratio of precipitation solvent to the sample (typically at least 3:1).[5] - Vortex samples thoroughly and consistently.
Matrix Effects
Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement in LC-MS/MS - Improve sample cleanup using SPE. - Optimize chromatographic conditions to separate the analyte from interfering matrix components. - Evaluate different ionization sources (e.g., APCI instead of ESI). - Quantitatively assess the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.[4][6]

Experimental Protocols

Below are generalized experimental protocols for the extraction of this compound from biological matrices. These should be optimized for your specific application.

Solid-Phase Extraction (SPE) from Plasma/Serum
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7).

  • Sample Loading: Load the pre-treated plasma/serum sample onto the cartridge at a slow and consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Liquid-Liquid Extraction (LLE) from Urine
  • Sample Preparation: To 1 mL of urine, add an appropriate internal standard and adjust the pH to > 9 with a suitable base (e.g., NaOH).

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., diethyl ether-dichloromethane mixture), vortex for 2 minutes, and centrifuge to separate the layers.

  • Solvent Transfer: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT) from Plasma/Serum
  • Precipitation: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Quantitative Data Summary

The following tables summarize hypothetical performance data for different extraction methods. Note: Specific values will vary depending on the exact experimental conditions and the analytical instrumentation used.

Table 1: Comparison of Extraction Methods for this compound in Human Plasma

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 65 - 8575 - 9585 - 105
Matrix Effect (%) 40 - 70 (Suppression)15 - 30 (Suppression)< 15 (Suppression/Enhancement)
LOQ (ng/mL) 510.5
Precision (%RSD) < 15< 10< 5
Throughput HighMediumLow
Cost per Sample LowMediumHigh

Table 2: Troubleshooting Guide with Expected Recovery Ranges

Problem Extraction Method Potential Cause Action Expected Recovery Improvement
Low RecoverySPEIncomplete ElutionIncrease elution solvent strength/volume10 - 20%
Low RecoveryLLESuboptimal pHAdjust sample pH to 9-1015 - 25%
High VariabilityPPTInconsistent PrecipitationStandardize solvent addition and vortexingReduce %RSD by 5-10%
Matrix EffectsAllInsufficient CleanupSwitch from PPT to SPEReduce matrix effect by >50%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method Selection cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) Pretreatment Pre-treatment (e.g., pH adjustment, IS addition) BiologicalMatrix->Pretreatment PPT Protein Precipitation Pretreatment->PPT High Throughput LLE Liquid-Liquid Extraction Pretreatment->LLE Good Purity SPE Solid-Phase Extraction Pretreatment->SPE Highest Purity Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis Data Data Interpretation Analysis->Data troubleshooting_low_recovery Start Low Recovery Observed CheckSPE Using SPE? Start->CheckSPE CheckLLE Using LLE? CheckSPE->CheckLLE No SPE_Solutions Increase Elution Strength Decrease Load Flow Rate Check Sorbent Choice CheckSPE->SPE_Solutions Yes CheckPPT Using PPT? CheckLLE->CheckPPT No LLE_Solutions Optimize pH Change Solvent Increase Mixing CheckLLE->LLE_Solutions Yes PPT_Solutions Optimize Solvent:Sample Ratio Ensure Thorough Mixing CheckPPT->PPT_Solutions Yes End Recovery Improved SPE_Solutions->End LLE_Solutions->End PPT_Solutions->End

References

Validation & Comparative

A Comparative Guide to the Bioequivalence of Generic and Branded Chlorphenesin Carbamate Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic and branded chlorphenesin carbamate tablets, supported by experimental data and detailed methodologies. This compound is a centrally acting skeletal muscle relaxant used to alleviate pain and discomfort associated with musculoskeletal conditions.[1] The establishment of bioequivalence between generic and branded formulations is a critical step in ensuring therapeutic interchangeability.

In Vivo Bioequivalence: Pharmacokinetic Profile Comparison

A pivotal study assessing the bioequivalence of generic (test) and branded (reference) this compound tablets was conducted as a single-dose, randomized-sequence, open-label, two-period crossover trial in healthy adult volunteers.[1][2] The study evaluated both 250 mg and 500 mg tablet strengths.[1][2]

The key pharmacokinetic parameters, including the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), were analyzed to determine the rate and extent of drug absorption.[1] Bioequivalence is established if the 90% confidence intervals (CIs) of the geometric mean ratios for Cmax and AUC fall within the predetermined range of 80% to 125%.[1]

The results of the study demonstrated that for both the 250 mg and 500 mg doses, the 90% CIs for Cmax and the area under the curve from time zero to the last measurable concentration (AUC0-t) were within the regulatory acceptance range.[1][2]

Table 1: Pharmacokinetic Parameters of Generic vs. Branded this compound Tablets (250 mg)

ParameterTest (Generic)Reference (Branded)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)Data not availableData not available1.0048 - 1.1153[1][2]
AUC0-t (ng·h/mL)Data not availableData not available0.9882 - 1.0546[1][2]
AUC0-∞ (ng·h/mL)Data not availableData not available-
Tmax (h)Data not availableData not available-
t1/2 (h)Data not availableData not available-
Kel (h-1)Data not availableData not available-

Table 2: Pharmacokinetic Parameters of Generic vs. Branded this compound Tablets (500 mg)

ParameterTest (Generic)Reference (Branded)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)Data not availableData not available0.9630 - 1.1189[1][2]
AUC0-t (ng·h/mL)Data not availableData not available0.9842 - 1.0578[1][2]
AUC0-∞ (ng·h/mL)Data not availableData not available-
Tmax (h)Data not availableData not available-
t1/2 (h)Data not availableData not available-
Kel (h-1)Data not availableData not available-

Note: Specific mean and standard deviation values for the pharmacokinetic parameters were not available in the public domain. The provided confidence intervals confirm the bioequivalence of the tested products.

In Vitro Bioequivalence: Dissolution Profile Comparison

In vitro dissolution testing is a crucial quality control measure that provides insights into the drug release characteristics of a solid dosage form. For immediate-release tablets like this compound, a comparative dissolution profile analysis is often used to support bioequivalence.

While specific comparative dissolution data for generic and branded this compound tablets is not publicly available, a standard dissolution test protocol based on the United States Pharmacopeia (USP) general chapter <711> for immediate-release dosage forms would be employed.

Table 3: Representative Comparative Dissolution Profile

Time (minutes)% Drug Dissolved - Generic (Mean ± SD)% Drug Dissolved - Branded (Mean ± SD)
535 ± 432 ± 5
1062 ± 658 ± 7
1588 ± 585 ± 6
3096 ± 494 ± 5
4599 ± 398 ± 4
60101 ± 2100 ± 3

Note: The data in this table is representative and illustrates a typical comparative dissolution profile where both products meet the common specification of not less than 85% of the labeled amount dissolved in 30 minutes.

Experimental Protocols

In Vivo Bioequivalence Study Protocol

The in vivo bioequivalence of generic and branded this compound tablets was established through a single-dose, randomized, open-label, two-period crossover study.[1][2]

  • Study Population: Healthy adult volunteers.

  • Study Design: A two-period, two-sequence crossover design with a washout period between each treatment phase.

  • Drug Administration: Subjects received a single oral dose of either the generic (test) or branded (reference) this compound tablet (250 mg or 500 mg) in each period as per the randomization schedule.[1][2]

  • Blood Sampling: Blood samples were collected at predefined time points, typically before dosing (0 hours) and at various intervals post-dosing (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to capture the plasma concentration profile of chlorphenesin.[1]

  • Bioanalytical Method: Plasma concentrations of chlorphenesin were determined using a validated high-performance liquid chromatography (HPLC) method.[1]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters were calculated from the plasma concentration-time data: Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, and Kel.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC were calculated to assess bioequivalence.[1]

In Vitro Dissolution Testing Protocol

The following is a general protocol for the dissolution testing of immediate-release this compound tablets based on USP guidelines.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a suitable medium, such as 0.1 N hydrochloric acid or a buffered solution at a physiologically relevant pH.

  • Temperature: Maintained at 37 ± 0.5°C.

  • Paddle Speed: 50 or 75 rpm.

  • Sampling Times: Samples are withdrawn at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analytical Method: The amount of dissolved this compound is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Acceptance Criteria: Typically, for immediate-release tablets, the specification is that not less than 85% (Q) of the labeled amount of the drug substance dissolves within 30 or 45 minutes.

Mechanism of Action: Signaling Pathway

This compound is understood to exert its muscle relaxant effects through its action on the central nervous system. It is believed to be a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

GABAA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABAA_receptor GABA-A Receptor GABA_synapse->GABAA_receptor Binds to Cl_channel Chloride (Cl-) Channel Opening GABAA_receptor->Cl_channel Activates Chlorphenesin Chlorphenesin Carbamate Chlorphenesin->GABAA_receptor Enhances GABA Binding Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Cl- Influx Reduced_Neuron_Firing Reduced Neuronal Excitability Hyperpolarization->Reduced_Neuron_Firing Causes Muscle_Relaxation Muscle Relaxation Reduced_Neuron_Firing->Muscle_Relaxation Results in

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The following diagram illustrates the typical workflow for a bioequivalence study comparing generic and branded tablets.

Bioequivalence_Workflow cluster_StudyDesign Study Design & Execution cluster_Analysis Sample & Data Analysis cluster_Conclusion Conclusion Protocol Protocol Development (Crossover Design) Subject_Recruitment Healthy Volunteer Recruitment & Screening Protocol->Subject_Recruitment Drug_Admin Randomized Drug Administration (Test vs. Reference) Subject_Recruitment->Drug_Admin Sampling Blood Sample Collection (Timed Intervals) Drug_Admin->Sampling Bioanalysis Bioanalytical Method (HPLC) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Determination Stat_Analysis->BE_Conclusion

References

A Comparative Pharmacokinetic Analysis of Chlorphenesin Carbamate and Methocarbamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two centrally acting skeletal muscle relaxants: chlorphenesin carbamate and methocarbamol. The information presented is intended to support research, scientific inquiry, and drug development efforts by offering a side-by-side comparison of their absorption, distribution, metabolism, and excretion properties, supported by available experimental data.

Executive Summary

Both this compound and methocarbamol are utilized for the relief of musculoskeletal pain and spasms through their action on the central nervous system (CNS).[1][2] While methocarbamol remains in clinical use, this compound is less commonly used in many developed countries due to the availability of safer alternatives.[1] Their pharmacokinetic profiles reveal key differences in their disposition within the body, which can influence their clinical application and potential for drug interactions. Methocarbamol has a well-characterized pharmacokinetic profile with rapid absorption and elimination. In contrast, comprehensive quantitative pharmacokinetic data for this compound is less readily available in publicly accessible literature, presenting a notable data gap for direct comparison.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound and methocarbamol. It is important to note the limited availability of comprehensive data for this compound.

Pharmacokinetic ParameterThis compoundMethocarbamolSource(s)
Absorption
Onset of ActionRapidly absorbed[3]Effects begin within 30 minutes[4][3][4]
Time to Maximum Concentration (Tmax)~1-2 hours~1-2 hours[5]
Distribution
Plasma Protein BindingData not available46% - 50%[4][6]
Metabolism
Primary SitePrimarily in the liver[3]Liver[4][6][3][4][6]
Metabolic Pathways-Dealkylation, Hydroxylation, Conjugation (glucuronidation and sulfation)[6][7][8][6][7][8]
Major MetabolitesEther glucuronide of this compound[9]Inactive metabolites[7][7][9]
Excretion
Route of EliminationPrimarily in urine[3][6]Primarily in urine as metabolites[6][7][3][6][7]
Elimination Half-Life (t½)Data not available1 to 2 hours[4][6][4][6]
Plasma ClearanceData not available0.20 to 0.80 L/h/kg[4][6][4][6]

Experimental Protocols

The determination of plasma concentrations for both this compound and methocarbamol to derive the aforementioned pharmacokinetic data typically involves analytical chromatography techniques. The following outlines the general methodologies cited in the literature.

Determination of this compound in Human Plasma

A common method for the quantification of this compound in biological fluids is Gas-Liquid Chromatography (GLC) .

Experimental Workflow:

  • Sample Preparation: Extraction of this compound from serum or plasma samples.

  • Chromatographic Separation: The extracted drug is injected into a gas chromatograph equipped with an appropriate column to separate it from other components.

  • Detection: A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to quantify the amount of this compound eluting from the column.

  • Data Analysis: The concentration of the drug in the original sample is determined by comparing its peak area or height to that of a known concentration of a standard.

Determination of Methocarbamol in Human Plasma

For methocarbamol, High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is a frequently employed method.[7][10]

Experimental Workflow:

  • Sample Preparation: Protein precipitation is a common technique to extract methocarbamol from plasma samples.[7][10] This involves adding a solvent like methanol to the plasma to precipitate proteins, which are then removed by centrifugation.

  • Chromatographic Separation: The resulting supernatant containing the drug is injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used to separate methocarbamol from endogenous plasma components.[10] The mobile phase composition is optimized for efficient separation.

  • Detection:

    • UV Detection: The eluent from the column passes through a UV detector set at a specific wavelength (e.g., 272 nm or 274 nm) where methocarbamol absorbs light.[10]

    • Tandem Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, the HPLC system can be coupled to a mass spectrometer. This allows for the precise measurement of the mass-to-charge ratio of methocarbamol and its fragments.[7]

  • Quantification: A calibration curve is constructed using standards of known methocarbamol concentrations to accurately determine the drug concentration in the plasma samples.

Visualizations

Signaling Pathway and Mechanism of Action

Both drugs exert their muscle relaxant effects by acting on the central nervous system, leading to a depression of polysynaptic reflexes.

G Central Mechanism of Action of this compound and Methocarbamol cluster_CNS Central Nervous System (Brain and Spinal Cord) cluster_Drugs Drug Action Polysynaptic Reflex Arc Polysynaptic Reflex Arc Skeletal Muscle Skeletal Muscle Polysynaptic Reflex Arc->Skeletal Muscle Muscle Contraction Descending Motor Pathways Descending Motor Pathways Descending Motor Pathways->Polysynaptic Reflex Arc Excitatory Input This compound This compound This compound->Polysynaptic Reflex Arc Inhibition Methocarbamol Methocarbamol Methocarbamol->Polysynaptic Reflex Arc Inhibition

Caption: Central inhibitory action on polysynaptic reflexes.

The precise molecular mechanism of methocarbamol is not fully established, but it is known to cause CNS depression.[6] this compound is thought to potentiate the effects of the inhibitory neurotransmitter GABA.[3]

G Proposed Mechanism of this compound This compound This compound GABA Receptor GABA Receptor This compound->GABA Receptor Potentiates Neuronal Membrane Neuronal Membrane GABA Receptor->Neuronal Membrane Opens Cl- Channel Chloride Ion Influx Chloride Ion Influx Neuronal Membrane->Chloride Ion Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability

Caption: Potentiation of GABAergic inhibition.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for determining the plasma concentration of these drugs for pharmacokinetic analysis is illustrated below.

G General Experimental Workflow for Pharmacokinetic Analysis Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Drug Extraction Drug Extraction Plasma Separation->Drug Extraction Chromatographic Analysis (HPLC/GLC) Chromatographic Analysis (HPLC/GLC) Drug Extraction->Chromatographic Analysis (HPLC/GLC) Detection (UV/MS) Detection (UV/MS) Chromatographic Analysis (HPLC/GLC)->Detection (UV/MS) Data Analysis Data Analysis Detection (UV/MS)->Data Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis->Pharmacokinetic Parameters

Caption: From drug administration to data analysis.

References

A Comparative Guide to Analytical Method Validation for Chlorphenesin Carbamate Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of chlorphenesin carbamate in pharmaceutical formulations. The validation of these methods is discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] The ICH Q2(R1) guideline outlines the validation parameters to be considered, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][3][4] The objective is to demonstrate that the analytical method is suitable for its intended purpose, which for this compound, a muscle relaxant, is typically for assay and impurity testing in bulk drug and finished products.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of HPLC, HPTLC, and UV-Vis spectrophotometry for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Planar chromatographic technique where separation occurs on a high-performance layer.Measurement of the absorption of ultraviolet or visible radiation by the analyte.
Specificity High; can separate the analyte from impurities and degradation products.Good; can separate multiple samples simultaneously.Low; susceptible to interference from other absorbing compounds in the sample matrix.
Sensitivity HighModerate to HighLow to Moderate
Throughput Sequential analysis of samples.Simultaneous analysis of multiple samples.Rapid analysis of individual samples.
Cost High initial investment and operational costs.Lower initial investment and operational costs compared to HPLC.Low initial investment and operational costs.
Versatility Applicable for assay, impurity profiling, and stability studies.Suitable for qualitative and quantitative analysis, as well as fingerprinting.Primarily used for quantitative analysis of pure substances or simple mixtures.

Quantitative Performance Data

The following table summarizes typical performance data for the validation of analytical methods for this compound based on published literature and general capabilities of the techniques. Please note that specific performance characteristics can vary depending on the exact method parameters and instrumentation.

Table 2: Summary of Validation Parameters for this compound Analytical Methods

Validation ParameterHPLC MethodHPTLC Method (Typical)UV-Vis Spectrophotometry (Typical)
Linearity Range 1 - 500 µg/mL100 - 1000 ng/spot5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 3.0%< 2.0%
Limit of Detection (LOD) Low (ng/mL range)Low (ng/spot range)Moderate (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Low (ng/spot range)Moderate (µg/mL range)
Robustness Generally robust to minor changes in mobile phase composition, pH, and flow rate.Robustness should be evaluated for changes in mobile phase composition and development conditions.Generally robust to minor changes in solvent composition and pH.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC, HPTLC, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Extract a known amount of the drug product with the mobile phase, sonicate, and filter to obtain a clear solution within the linear range of the method.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput alternative for the quantification of this compound.

Instrumentation:

  • HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner

  • HPTLC plates pre-coated with silica gel 60 F254

  • Data analysis software

Chromatographic Conditions:

  • Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia solution (e.g., 17:2:1 v/v/v)[6]

  • Application: Apply standard and sample solutions as bands of a specified length using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

  • Densitometric Analysis: Scan the dried plate at a wavelength of 280 nm.

UV-Vis Spectrophotometric Method

A simple and rapid UV-Vis spectrophotometric method can be employed for the assay of this compound in bulk drug or simple formulations.

Instrumentation:

  • UV-Vis spectrophotometer with matched quartz cuvettes

  • Analytical balance

Methodology:

  • Solvent: Ethanol (95%)[6]

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound in the specified solvent over the UV range (e.g., 200-400 nm). The reported λmax for chlorphenesin is around 279 nm.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at different concentrations.

    • Sample Solution: Prepare a solution of the sample in the same solvent to obtain a concentration within the Beer-Lambert law range.

  • Quantification: Measure the absorbance of the standard and sample solutions at the λmax and calculate the concentration of this compound in the sample.

Method Validation Workflow and Logic

The following diagrams illustrate the typical workflow for analytical method validation according to ICH guidelines and the logical relationship in selecting an appropriate analytical method.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2) select_method->define_validation_parameters specificity Specificity define_validation_parameters->specificity linearity Linearity & Range define_validation_parameters->linearity accuracy Accuracy define_validation_parameters->accuracy precision Precision (Repeatability & Intermediate) define_validation_parameters->precision lod_loq LOD & LOQ define_validation_parameters->lod_loq robustness Robustness define_validation_parameters->robustness data_analysis Statistical Analysis of Validation Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report analytical_method_selection cluster_requirements Analytical Requirements cluster_methods Recommended Analytical Methods assay Assay of Bulk Drug hplc HPLC assay->hplc High Specificity uv_vis UV-Vis Spectrophotometry assay->uv_vis Simple & Rapid impurities Impurity Profiling impurities->hplc High Resolution stability Stability Studies stability->hplc Stability-Indicating routine_qc Routine QC (Simple Matrix) hptlc HPTLC routine_qc->hptlc High Throughput routine_qc->uv_vis Cost-Effective

References

Chlorphenesin Carbamate vs. Mephenesin: A Comparative Analysis of Spinal Cord Action

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of chlorphenesin carbamate and mephenesin, two centrally acting skeletal muscle relaxants, with a specific focus on their mechanisms of action within the spinal cord. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesized overview of their comparative pharmacology based on available experimental data.

Comparative Mechanism of Action

Both this compound and mephenesin exert their muscle relaxant effects by acting on the central nervous system, particularly the spinal cord and brainstem[1][2]. However, key differences exist in their specific interactions with spinal neurons.

This compound (CPC) is a centrally acting muscle relaxant that is structurally related to mephenesin[3]. Its primary mechanism involves the inhibition of motoneuron excitability[4]. Studies on isolated bullfrog spinal cords show that CPC causes marked hyperpolarization in both primary afferent terminals and motoneurons, an effect observed even when synaptic transmission is blocked, suggesting a direct action on these neurons[3][5]. While it depresses various reflex potentials, its effect on excitatory amino acids like L-aspartic acid and L-glutamic acid is distinct; CPC does not alter the depolarization caused by these amino acids but does abolish the subsequent motoneuron firing[5]. This suggests that CPC's depressant action may be due to a slight hyperpolarization or a prolongation of the refractory period of the neuron[3][5]. Furthermore, CPC is believed to enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), reducing excessive neural firing that leads to muscle spasms[6].

Mephenesin also functions as a centrally acting muscle relaxant by depressing the central nervous system[7]. Its action is largely attributed to the depression of interneurons in polysynaptic pathways within the spinal cord[3][7]. Like CPC, mephenesin is thought to potentiate GABAergic transmission, leading to an increased inhibitory effect on motor neurons[7]. However, unlike CPC, mephenesin reduces both the depolarization and the motoneuron firing induced by excitatory amino acids[5]. In spinal rats, mephenesin has been shown to reduce the dorsal root-dorsal root reflex and inhibit the excitability of the primary afferent terminal, actions not observed with CPC[8][9]. A significant drawback of mephenesin is its short duration of action[7][10][11].

The following diagram illustrates the proposed neuronal actions of this compound.

Proposed Mechanism of this compound (CPC) on Spinal Neurons cluster_neuron Motoneuron / Primary Afferent Terminal neuron Neuronal Membrane firing_abolished Abolishes Motoneuron Firing (Post-Depolarization) neuron->firing_abolished depolarization_unaffected Depolarization by Excitatory Amino Acids Unaffected neuron->depolarization_unaffected cpc This compound (CPC) hyperpolarization Direct Action: Causes Hyperpolarization cpc->hyperpolarization stabilization Stabilizes Neuronal Membrane (Prolongs Refractory Period) cpc->stabilization gaba Enhances GABAergic Activity cpc->gaba hyperpolarization->neuron output Reduced Neuronal Excitability & Muscle Spasm hyperpolarization->output stabilization->neuron stabilization->output gaba->neuron gaba->output firing_abolished->output

Caption: Proposed Mechanism of this compound (CPC) on Spinal Neurons.

The next diagram illustrates the proposed neuronal actions of Mephenesin.

Proposed Mechanism of Mephenesin on Spinal Neurons cluster_neuron Motoneuron / Primary Afferent Terminal neuron Neuronal Membrane mephenesin Mephenesin gaba Enhances GABAergic Transmission mephenesin->gaba interneuron Depresses Polysynaptic Pathways (Interneurons) mephenesin->interneuron depolarization_reduced Reduces Depolarization by Excitatory Amino Acids mephenesin->depolarization_reduced pat_inhibition Inhibits Primary Afferent Terminal Excitability mephenesin->pat_inhibition gaba->neuron output Reduced Neuronal Excitability & Muscle Spasm gaba->output interneuron->neuron interneuron->output depolarization_reduced->neuron depolarization_reduced->output pat_inhibition->neuron pat_inhibition->output

Caption: Proposed Mechanism of Mephenesin on Spinal Neurons.

Comparative Effects on Spinal Reflexes and Neuronal Excitability

Experimental studies in animal models provide a basis for comparing the effects of this compound and mephenesin on spinal cord functions. The data reveals differential impacts on various spinal reflexes and neuronal properties.

ParameterThis compound (CPC)MephenesinAnimal ModelCitation
Polysynaptic Reflex (PSR) Inhibited; more susceptible to depression than MSR.Inhibited.Spinal Rats[8][9]
Monosynaptic Reflex (MSR) Inhibited.Inhibited, but the effect is of short duration.Spinal Rats[8][9][10]
Dorsal Root Potential No effect.Slightly decreased.Spinal Cats, Rats[8][9][12]
Dorsal Root Reflex No effect mentioned.Reduced the dorsal root-dorsal root reflex.Spinal Cats, Rats[8][9][12]
Motoneuron Excitability Reduced.Reduced.Spinal Rats[8][9]
Primary Afferent Terminal Excitability Unchanged.Inhibited.Spinal Rats[8][9]
Response to Excitatory Amino Acids Abolishes motoneuron firing but does not modify depolarization.Reduces both depolarization and motoneuron firing.Bullfrog Spinal Cord[5]
Duration of Action Longer duration of action.Short duration of action.General[8][10][11]
Anti-Strychnine Effect No anti-strychnine effect in mice.Clearly showed an anti-strychnine effect.Mice[10]

Experimental Protocols

The comparative data presented is primarily derived from electrophysiological studies on isolated spinal cord preparations or in vivo animal models. The methodologies employed in these key experiments are summarized below.

A. Isolated Bullfrog Spinal Cord Preparation

  • Objective: To study the direct actions of the drugs on spinal neurons and reflex potentials in an in vitro setting, free from supraspinal influences.

  • Methodology:

    • The spinal cord of a bullfrog (Rana catesbeiana) is isolated.

    • Ventral and dorsal root potentials are recorded using the sucrose-gap method. This technique measures potential changes across a gap of isotonic sucrose solution, which isolates a segment of the nerve root and allows for the recording of its electrical activity.

    • The preparation is perfused with Ringer's solution. To test for direct neuronal effects, a high-Mg²⁺ and Ca²⁺-free Ringer's solution is used to block synaptic transmission.

    • Reflex potentials are evoked by electrical stimulation of the dorsal and ventral roots.

    • The effects of this compound and mephenesin, applied via perfusion, are recorded on spontaneous activity, evoked reflex potentials, and potentials induced by excitatory amino acids (e.g., L-glutamate).[3][5]

B. In Vivo Spinal Cat/Rat Preparation

  • Objective: To investigate the effects of intravenously administered drugs on spinal reflexes in a living, albeit spinalized, mammal.

  • Methodology:

    • Animals (cats or rats) are anesthetized and their spinal cords are transected, typically at the thoracic level, to create a "spinal" animal. This eliminates descending influences from the brain.

    • Electrodes are placed to stimulate peripheral nerves (e.g., tibial nerve) and to record from spinal roots (e.g., L6-S1 ventral and dorsal roots).

    • Monosynaptic and polysynaptic ventral root reflexes are evoked by stimulating the corresponding dorsal root or a peripheral nerve.

    • The dorsal root potential and dorsal root reflex are also recorded simultaneously.

    • This compound (e.g., 50 mg/kg i.v.) or mephenesin is administered intravenously.

    • Changes in the amplitude and duration of the evoked potentials are measured to quantify the drug's effect on different spinal pathways.[8][9][12]

The following diagram provides a generalized workflow for these electrophysiological experiments.

Generalized Experimental Workflow for Spinal Reflex Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Animal Model Preparation (e.g., Spinal Cat/Rat or Isolated Frog Spinal Cord) prep2 Electrode Placement for Stimulation & Recording prep1->prep2 exp1 Record Baseline Spinal Reflex Activity (MSR, PSR, DRP) prep2->exp1 exp2 Administer Drug (CPC or Mephenesin) exp1->exp2 exp3 Record Post-Drug Spinal Reflex Activity exp2->exp3 analysis1 Measure Changes in Reflex Amplitude & Duration exp3->analysis1 analysis2 Compare Effects of CPC vs. Mephenesin analysis1->analysis2

Caption: Generalized Experimental Workflow for Spinal Reflex Assessment.

Conclusion

This compound and mephenesin, while both classified as centrally acting muscle relaxants, exhibit distinct profiles in their action on the spinal cord.

  • This compound (CPC) appears to have a more direct stabilizing effect on motoneurons and primary afferent terminals, causing hyperpolarization and prolonging the refractory period[3][5]. It has a longer duration of action and effectively inhibits both monosynaptic and polysynaptic reflexes[8][9][10]. Its unique inability to block depolarization by excitatory amino acids while still preventing motoneuron firing points to a mechanism focused on the firing threshold of the neuron[5].

  • Mephenesin acts prominently on polysynaptic pathways and, unlike CPC, also inhibits the excitability of primary afferent terminals and reduces depolarization induced by excitatory amino acids[5][8][9]. However, its clinical utility is hampered by a significantly shorter duration of action[8][10][11].

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Chlorphenesin Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like chlorphenesin carbamate is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive cross-validation of these methods, offering a detailed comparison of their performance based on experimental data, along with their respective protocols.

Introduction to Analytical Techniques

HPLC is a well-established chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. Detection is typically achieved using an ultraviolet (UV) absorption photometer. LC-MS, on the other hand, couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for the identification and quantification of compounds based on their mass-to-charge ratio.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and LC-MS are outlined below. These protocols are synthesized from established methods in the scientific literature.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A stainless steel column (e.g., 4 mm i.d. x 30 cm) packed with 5 µm or 10 µm silica gel for liquid chromatography.[1][2]

  • Mobile Phase: A mixture of hexane, 2-propanol, and acetic acid (700:300:1) or 3% methanol in 50% water-saturated butyl chloride.[1][2]

  • Flow Rate: Adjusted to achieve a retention time for this compound of approximately 9 minutes.[2]

  • Column Temperature: Maintained at a constant temperature of approximately 40°C.[2]

  • Detection: UV absorption photometer set at a wavelength of 280 nm.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q Exactive HF-Orbitrap).[3]

  • Column: A suitable reversed-phase column for separating this compound and its metabolites.

  • Mobile Phase: A gradient elution using solvents such as 0.1% formic acid in water and acetonitrile.

  • Flow Rate: A typical flow rate for LC-MS analysis.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.[3][5]

  • Mass Analysis: Full MS and full MS-ddMS² (data-dependent MS/MS) scanning modes for metabolite identification.[3]

  • Sample Preparation: Urine samples can be directly analyzed after appropriate dilution and filtration.[3]

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS methods for analyzing this compound.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation & Comparison A Define Analytical Requirements B Develop HPLC-UV Method A->B C Develop LC-MS Method A->C D Linearity & Range B->D E Accuracy & Precision B->E F Sensitivity (LOD & LOQ) B->F G Specificity & Selectivity B->G H Robustness B->H C->D C->E C->F C->G C->H I Analyze Identical Samples D->I E->I F->I G->I H->I J Compare Performance Data I->J K Assess Method Suitability J->K

Caption: Workflow for Cross-Validation of Analytical Methods.

Performance Comparison

The following table summarizes the key performance parameters for the HPLC and LC-MS methods for the analysis of this compound, based on typical validation data for similar pharmaceutical compounds.

Performance ParameterHPLC-UVLC-MSKey Considerations
Linearity (r²) > 0.999> 0.99Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.8 - 100.0%[4]Typically 85 - 115%Accuracy is generally high for both, but matrix effects can be more pronounced in LC-MS.
Precision (% RSD) ~1% for this compound[1]< 15%HPLC often shows slightly better precision for routine quantification of the parent drug.
Limit of Detection (LOD) 1-2 µg/mL[4]pg to ng/mL rangeLC-MS is significantly more sensitive, making it ideal for trace analysis and metabolite identification.[6]
Limit of Quantification (LOQ) Typically 3-5 µg/mLng/mL rangeThe lower LOQ of LC-MS is advantageous for pharmacokinetic studies.
Specificity/Selectivity Good, but susceptible to co-eluting impurities.[1]Excellent, based on mass-to-charge ratio, minimizing interference.[7]LC-MS provides unambiguous identification, which is crucial for complex matrices.
Robustness Generally highCan be sensitive to matrix effects and ion suppression.HPLC methods are often considered more rugged for routine quality control environments.

Conclusion

Both HPLC and LC-MS are suitable methods for the analysis of this compound, with the choice of technique depending on the specific analytical requirements.

  • HPLC-UV is a robust, precise, and cost-effective method, making it well-suited for routine quality control, content uniformity, and stability testing of the bulk drug and formulated products.[1]

  • LC-MS offers superior sensitivity and selectivity, making it the preferred method for applications requiring trace-level quantification, such as metabolite identification in biological matrices, impurity profiling, and pharmacokinetic studies.[3][7]

A thorough cross-validation ensures that the chosen analytical method is fit for its intended purpose, providing reliable and accurate data for critical decision-making in research and drug development.

References

In-Vitro Efficacy of Chlorphenesin Carbamate Compared to Other Muscle Relaxants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro efficacy of chlorphenesin carbamate and other commonly used muscle relaxants. The information is compiled from various experimental studies to assist researchers in understanding the nuances of these compounds in a controlled laboratory setting.

Comparative Analysis of In-Vitro Efficacy

Direct comparative in-vitro studies detailing the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound against a range of other muscle relaxants are limited in publicly available literature. However, existing research provides qualitative and mechanistic insights into its action, primarily on the spinal cord, which can be compared with data available for other agents.

The following table summarizes the available in-vitro data. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparison should be made with caution.

Muscle RelaxantIn-Vitro ModelMeasured EffectEfficacy (EC50/IC50)Mechanism of Action
This compound Isolated Bullfrog Spinal CordDepression of spontaneous activity and reflex potentials in primary afferent terminals and motoneurons.[1][2]Not QuantifiedDirect action on primary afferent terminals and motoneurons, causing hyperpolarization.[1][2]
Mephenesin Isolated Bullfrog Spinal CordDepression of reflex potentials; reduction of depolarization and motoneuron firing induced by excitatory amino acids.[1]Not QuantifiedSimilar to this compound, with additional effects on excitatory amino acid-induced depolarization.[1]
Tizanidine Immature Rat Spinal CordDepression of the NMDA receptor-mediated component of the dorsal root-ventral root potential.[3]EC50: 135 ± 33 nMCentrally acting α2-adrenergic agonist, inhibiting the release of excitatory amino acids from spinal interneurons.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in-vitro evaluation of muscle relaxants.

Isolated Spinal Cord Preparation for Electrophysiological Recordings

This protocol is widely used to study the effects of centrally acting muscle relaxants on spinal reflex pathways.

Objective: To measure the effect of muscle relaxants on synaptic transmission and neuronal excitability in an isolated spinal cord preparation.

Methodology:

  • Tissue Preparation: The spinal cord is dissected from an animal model (e.g., neonatal rat or frog) and placed in a recording chamber perfused with artificial cerebrospinal fluid (aCSF) or Ringer's solution, saturated with 95% O2 and 5% CO2.[1][5]

  • Stimulation and Recording: Suction electrodes are attached to the dorsal and ventral roots for stimulation and recording of synaptic potentials. A stimulating electrode on a dorsal root elicits a response in the corresponding ventral root, which is recorded.[1]

  • Drug Application: The muscle relaxant is bath-applied to the preparation at varying concentrations.

  • Data Analysis: The amplitude and duration of the evoked ventral root potentials are measured before and after drug application to determine the extent of inhibition. Dose-response curves are generated to calculate EC50 or IC50 values.[3]

Visualizing Mechanisms and Workflows

To better understand the processes involved in the in-vitro assessment and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis animal_model Animal Model (e.g., Rat, Frog) dissection Spinal Cord Dissection animal_model->dissection mounting Mounting in Recording Chamber dissection->mounting stimulation Dorsal Root Stimulation mounting->stimulation recording Ventral Root Potential Recording stimulation->recording washout Washout recording->washout drug_app Drug Application (e.g., Chlorphenesin) drug_app->recording measurement Measure Potential Amplitude & Duration washout->measurement dose_response Generate Dose- Response Curve measurement->dose_response ic50_calc Calculate IC50/EC50 dose_response->ic50_calc

Experimental Workflow for In-Vitro Spinal Cord Assay.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Motoneuron chlorphenesin_pre Chlorphenesin Carbamate ca_channel Voltage-Gated Ca²⁺ Channel chlorphenesin_pre->ca_channel Inhibition glutamate_release Reduced Glutamate Release ca_channel->glutamate_release reduced_excitability Reduced Neuronal Excitability glutamate_release->reduced_excitability Reduced Excitation chlorphenesin_post Chlorphenesin Carbamate gaba_receptor GABAA Receptor chlorphenesin_post->gaba_receptor Potentiation cl_influx Increased Cl⁻ Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization hyperpolarization->reduced_excitability muscle_relaxation Muscle Relaxation reduced_excitability->muscle_relaxation

Proposed Signaling Pathway of this compound.

References

A Head-to-Head Comparison of Chlorphenesin Carbamate and Benzodiazepines for Spasmolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of chlorphenesin carbamate and benzodiazepines for the treatment of muscle spasms. The information presented is based on available scientific literature and is intended to support research and development in the field of muscle relaxants.

Mechanism of Action: A Tale of Two GABAergic Modulators

Both this compound and benzodiazepines exert their muscle relaxant effects by acting on the central nervous system, primarily through the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain and spinal cord.

This compound: This centrally acting muscle relaxant is believed to enhance the action of GABA.[1] While its exact molecular pathways are not as extensively detailed as those of benzodiazepines, it is thought to potentiate GABAergic activity, which in turn suppresses the excessive neuronal firing that leads to muscle spasms.[1][2] This action increases the threshold for neuron excitation, resulting in muscle relaxation and a reduction in pain and stiffness.[1] Additionally, this compound possesses sedative properties that contribute to its overall therapeutic effect.[1][3]

Benzodiazepines: The mechanism of action for benzodiazepines is well-established. They bind to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself.[4][5] This binding event acts as a positive allosteric modulator, increasing the affinity of the GABA-A receptor for GABA.[4][6] The result is an increased frequency of chloride channel opening, leading to hyperpolarization of the neuron and a potentiation of GABA's inhibitory effects.[6][7] This widespread CNS depression results in the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties for which benzodiazepines are known.[6][8] Diazepam is the primary benzodiazepine approved for the treatment of muscle spasms.[9][10]

cluster_0 This compound Pathway cluster_1 Benzodiazepine Pathway Chlorphenesin Chlorphenesin GABA_System_C GABAergic System Chlorphenesin->GABA_System_C Enhances Suppression Suppression of Neuronal Hyperactivity GABA_System_C->Suppression Relaxation_C Muscle Relaxation Suppression->Relaxation_C Benzo Benzodiazepine GABA_A GABA-A Receptor Benzo->GABA_A Binds to Chloride Increased Cl- Influx (Hyperpolarization) GABA_A->Chloride Potentiates GABA effect Relaxation_B Muscle Relaxation Chloride->Relaxation_B

Caption: Signaling pathways of this compound and Benzodiazepines.

Pharmacokinetic Profile

The onset and duration of action are critical factors in the clinical utility of a muscle relaxant. While direct comparative pharmacokinetic studies are limited, data from separate trials provide insights into their profiles.

ParameterThis compound (500 mg)Diazepam
Absorption Rapidly absorbed after oral administration.[1][11]Rapidly and completely absorbed after oral administration.
Time to Peak Plasma Concentration (Tmax) ~1-3 hours[12]~1-1.5 hours
Plasma Protein Binding Data not readily available~99%[7]
Metabolism Primarily hepatic, with a significant portion excreted as a glucuronide metabolite.[1][13]Hepatic, with active metabolites including desmethyldiazepam.[10]
Half-life (t1/2) ~3.5 hours[12]Long and variable (20-50 hours for diazepam; longer for active metabolites).

Note: Pharmacokinetic parameters for diazepam can vary based on the specific formulation and patient population.

Comparative Efficacy and Clinical Considerations

Both drug classes are used for painful musculoskeletal conditions, but their clinical positioning differs.

This compound: It is indicated for the symptomatic treatment of muscle pain and spasms associated with acute, painful musculoskeletal disorders.[14][15] It is often used as a short-term adjunct to rest and physical therapy.[11]

Benzodiazepines: Diazepam is FDA-approved as an adjunct for the relief of skeletal muscle spasms.[16] However, due to the potential for tolerance, dependence, and significant CNS side effects, benzodiazepines are often not recommended as first-line agents for musculoskeletal pain.[10][16] Evidence supporting their efficacy for conditions like acute low back pain has been inconsistent.[16][17] Non-benzodiazepine muscle relaxants are often preferred.[16]

A systematic review of skeletal muscle relaxants concluded that there is insufficient evidence to determine the relative efficacy of many of these agents, including this compound, when compared to each other.[18]

Side Effects and Safety Profile

The safety profiles of these two classes of drugs are a key differentiating factor, particularly concerning long-term use.

Side Effect CategoryThis compoundBenzodiazepines (e.g., Diazepam)
Common CNS Effects Drowsiness, dizziness, lightheadedness.[14][19]Drowsiness, fatigue, sedation, muscle weakness, ataxia.[9][16]
Gastrointestinal Nausea, vomiting, stomach pain.[19]Nausea, constipation.
Cognitive Effects Confusion (rare).[19]Anterograde amnesia, cognitive impairment.[10]
Dependence/Withdrawal Not widely reported as a high risk.High risk of tolerance, physical dependence, and withdrawal syndrome (can include seizures).[9][10][16]
Serious Adverse Events Allergic reactions (rash, itching), potential for liver dysfunction (rare).[19]Respiratory depression (especially with other CNS depressants), increased risk of falls in the elderly.[16]

Experimental Protocols for Assessing Spasmolytic Activity

Evaluating the efficacy of muscle relaxants requires a combination of in vivo and in vitro experimental models. While protocols from direct head-to-head trials of these specific drugs are not available, the following represent standard methodologies in the field.

Key Experimental Methodologies

1. In Vivo Assessment of Motor Coordination and Muscle Relaxation:

  • Rotarod Test: This is a widely used method to assess motor coordination in rodents.[20] Animals are placed on a rotating rod, and the latency to fall is measured. A drug with muscle relaxant or sedative properties will typically decrease the time the animal can stay on the rod.

  • Inclined Plane Test: This test measures muscle grip strength and relaxation. Mice or rats are placed on an adjustable inclined plane, and the maximum angle at which the animal can maintain its grip for a set time is determined. Muscle relaxants decrease this angle.[21]

  • Grip Strength Test: This method quantifies the muscle strength of a rodent by measuring the peak force it can exert with its forelimbs or hindlimbs.

2. Ex Vivo Assessment of Neuromuscular Blockade:

  • Phrenic Nerve-Hemidiaphragm Preparation: This classic ex vivo model involves isolating the phrenic nerve and diaphragm muscle from a rodent.[20] The nerve is electrically stimulated, and the resulting muscle contractions are measured. The addition of a muscle relaxant to the organ bath allows for the quantification of its inhibitory effect on neuromuscular transmission.[21]

3. In Vitro Smooth Muscle Assays:

  • Isolated Tracheal or Ileal Preparations: While primarily used for assessing spasmolytic activity on smooth muscle, these preparations can be used to study the general relaxant properties of a compound.[22][23] Tissues are placed in an organ bath, and contractions are induced by spasmogens (e.g., acetylcholine, potassium chloride). The ability of the test compound to relax these pre-contracted tissues is then measured.

cluster_invivo In Vivo Workflow cluster_exvivo Ex Vivo Workflow start_vivo Administer Drug (e.g., IP, Oral) rotarod Rotarod Test (Measure latency to fall) start_vivo->rotarod inclined Inclined Plane Test (Measure max angle) start_vivo->inclined grip Grip Strength Test (Measure peak force) start_vivo->grip end_vivo Assess Motor Coordination & Muscle Relaxation rotarod->end_vivo inclined->end_vivo grip->end_vivo start_exvivo Isolate Tissue (e.g., Phrenic Nerve-Diaphragm) mount Mount in Organ Bath start_exvivo->mount stimulate Electrically Stimulate Nerve & Record Contractions mount->stimulate add_drug Add Test Compound stimulate->add_drug measure Measure Inhibition of Contraction add_drug->measure end_exvivo Quantify Neuromuscular Blockade measure->end_exvivo

Caption: General experimental workflows for assessing muscle relaxant activity.

Conclusion

This compound and benzodiazepines are both centrally acting muscle relaxants that achieve their effects through the enhancement of GABAergic inhibition. However, they present distinct profiles for researchers and clinicians to consider.

  • Benzodiazepines , like diazepam, have a well-defined mechanism of action but are hampered by a significant side effect profile that includes a high potential for dependence, cognitive impairment, and sedation.[10][16] This often relegates them to a second-line or adjunctive role in the treatment of muscle spasms.[16]

  • This compound acts via a similar, though less characterized, GABAergic mechanism.[1] It presents a different safety profile, with the primary side effects being sedation and dizziness, but without the pronounced risk of dependence associated with benzodiazepines.[14][19]

The definitive differentiation of their spasmolytic efficacy is hindered by a lack of direct, head-to-head comparative clinical trials and quantitative preclinical data. Future research should focus on such comparative studies to clearly delineate their relative therapeutic indices and guide more precise clinical application and future drug development efforts.

References

Safety Operating Guide

Proper Disposal of Chlorphenesin Carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of Chlorphenesin Carbamate. Adherence to these protocols is critical for compliance with regulatory standards and the cultivation of a safe research environment.

The primary principle governing the disposal of this compound is to follow all applicable federal, state, and local regulations.[1] This substance is intended for research use and not for human or veterinary application.[2] Safety Data Sheets (SDS) classify it as slightly hazardous to water and harmful if swallowed, causing skin and serious eye irritation.[2][3] Therefore, it must be managed as a chemical waste product.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Identify as Chemical Waste: Due to its hazard classifications, this compound waste must not be disposed of in standard trash or down the sanitary sewer.[4][5]

  • Segregate: Keep this compound waste separate from other waste streams, particularly incompatible materials. It should be collected in a designated, properly labeled hazardous waste container.[6]

2. Primary Disposal Method: Licensed Waste Contractor:

  • Engage Professionals: The universally recommended method for disposing of laboratory chemicals like this compound is through a licensed and approved hazardous waste disposal company.[7][8] These contractors are equipped to handle and treat chemical waste in accordance with regulations.

  • Packaging for Collection:

    • Place the waste in a chemically compatible, non-leaking container.

    • Ensure the container is tightly sealed.[9]

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.

3. Handling Accidental Spills:

  • Personal Protective Equipment (PPE): Before cleanup, ensure you are wearing appropriate PPE, including safety goggles, gloves, and protective clothing.[1]

  • Containment and Cleanup:

    • Prevent the spill from spreading or entering drains.[1]

    • For solid spills, carefully collect the material to avoid dust formation.[9]

    • For liquid solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1]

    • Collect the contaminated absorbent material and place it into a sealed container for disposal as hazardous waste.[1][9]

4. Prohibited Disposal Methods:

  • Do Not Sewer: Do not flush this compound down the drain. The EPA's regulations for pharmaceutical waste specifically prohibit the flushing of hazardous materials.[10]

  • Do Not Place in General Trash: Disposing of this chemical in the regular trash can lead to environmental contamination and non-compliance with waste regulations.[11][12]

Data Summary: Hazard Profile of this compound

This table summarizes key data from Safety Data Sheets, which informs the necessary disposal precautions.

PropertyDataReference
CAS Number 886-74-8[2]
EC Number 212-954-7[2]
Hazard Statements H302: Harmful if swallowed[3]
H315: Causes skin irritation[3]
H319: Causes serious eye irritation[3]
H336: May cause drowsiness or dizziness[3]
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water[2]
Incompatible Materials Strong oxidizing agents[3]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Experimental Workflow & Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Management start Generation of This compound Waste char Characterize Waste: - Pure substance or mixture? - Contaminated materials? start->char spill Accidental Spill Occurs start->spill consult Consult Institutional EHS Policy & Local Regulations char->consult segregate Segregate from General Waste into a Designated Container consult->segregate container Use a Chemically Compatible, Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols container->label_waste storage Store in a Secure, Well-Ventilated Area label_waste->storage disposal Arrange Pickup by a Licensed Hazardous Waste Contractor storage->disposal end Waste Properly Disposed disposal->end spill_proc Follow Spill Cleanup Protocol: 1. Wear appropriate PPE 2. Contain & absorb with inert material 3. Collect for hazardous disposal spill->spill_proc Emergency Procedure spill_proc->segregate

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorphenesin Carbamate
Reactant of Route 2
Reactant of Route 2
Chlorphenesin Carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.